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2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Documentation Hub

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  • Product: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
  • CAS: 198226-62-9

Core Science & Biosynthesis

Foundational

High-Yield Synthesis Protocol: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

This guide outlines a high-fidelity protocol for the synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile , a critical intermediate often utilized in the development of benzoxaborole therapeutics (e.g., PDE4 inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-fidelity protocol for the synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile , a critical intermediate often utilized in the development of benzoxaborole therapeutics (e.g., PDE4 inhibitors) and specialized agrochemicals.

The protocol prioritizes the nucleophilic alkylation of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin. It addresses the specific challenges of regioselectivity and handling of the labile epoxide moiety.

Executive Summary

  • Target Molecule: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

  • CAS Number: 2680605-68-3 (Racemic) / Analogous to 668-45-1 derivatives.

  • Core Strategy: Williamson ether synthesis via

    
     displacement.
    
  • Primary Challenges: Preventing epoxide ring opening (hydrolysis/polymerization) and ensuring complete conversion of the sterically hindered phenol.

  • Yield Expectation: 85–92% (Optimized).

Chemical Retrosynthesis & Strategy

The synthesis is best approached by disconnecting the ether linkage. The most robust pathway involves the alkylation of 2-chloro-6-hydroxybenzonitrile (Fragment A) with epichlorohydrin (Fragment B).

  • Fragment A (Nucleophile): Generated in situ from 2-chloro-6-hydroxybenzonitrile using a mild base (

    
     or 
    
    
    
    ).
  • Fragment B (Electrophile): Epichlorohydrin (1-chloro-2,3-epoxypropane).

  • Precursor Sourcing: If Fragment A is unavailable, it can be synthesized via Nucleophilic Aromatic Substitution (

    
    ) from 2-chloro-6-fluorobenzonitrile  using hydroxide.
    
Reaction Scheme


Critical Reagents & Safety

ReagentRoleHazard ClassHandling Precaution
2-Chloro-6-hydroxybenzonitrile SubstrateIrritant, Toxic (Nitrile)Avoid skin contact; use nitrile gloves.
Epichlorohydrin ElectrophileCarcinogen , FlammableUse in fume hood; quench excess with care.
Potassium Carbonate (

)
BaseIrritantUse anhydrous, finely ground powder.
DMF (N,N-Dimethylformamide) SolventReprotoxicDry solvent required to prevent hydrolysis.
Potassium Iodide (KI) CatalystIrritantFinkelstein catalyst to accelerate reaction.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Optional)

Perform this phase only if 2-chloro-6-hydroxybenzonitrile is not purchased commercially.

  • Dissolution: Dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) in DMSO (5 vol).

  • Hydrolysis: Add KOH (2.2 eq, 5M aqueous solution).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of fluoro-starting material.

  • Workup: Cool to 0°C. Acidify with 1M HCl to pH 3. The product, 2-chloro-6-hydroxybenzonitrile , will precipitate. Filter, wash with water, and dry under vacuum.

Phase 2: Coupling (The Core Synthesis)

This step forms the glycidyl ether. The use of Cesium Carbonate (


)  can boost yields, but Potassium Carbonate (

)
is sufficient for scale-up.

Reagents:

  • 2-Chloro-6-hydroxybenzonitrile: 15.3 g (100 mmol)

  • Epichlorohydrin: 27.8 g (300 mmol, 3.0 eq)

  • 
     (Anhydrous): 27.6 g (200 mmol, 2.0 eq)
    
  • Potassium Iodide (KI): 0.83 g (5 mmol, 5 mol%)

  • Solvent: Acetonitrile (MeCN) or DMF (150 mL)

Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 2-chloro-6-hydroxybenzonitrile,

    
    , and KI.
    
  • Solvent Addition: Add Acetonitrile (or DMF). Stir to create a suspension.

  • Electrophile Addition: Add Epichlorohydrin dropwise over 15 minutes at room temperature.

    • Note: Adding epichlorohydrin in excess acts as both reagent and co-solvent, driving the reaction and suppressing oligomerization.

  • Reaction: Heat the mixture to reflux (80–82°C) for Acetonitrile or 60°C for DMF.

    • Duration: 5–8 hours.

    • Monitoring: Check HPLC for consumption of phenol. Target < 1% remaining starting material.

  • Filtration: Cool the mixture to 25°C. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ) through a Celite pad. Wash the pad with fresh Acetonitrile.
  • Concentration: Evaporate the solvent and excess epichlorohydrin under reduced pressure (Rotavap) at < 50°C.

    • Critical: Do not overheat; the epoxide is thermally sensitive.

  • Purification:

    • Method A (Crystallization): Dissolve residue in hot Isopropanol (IPA) or Ethanol/Water (9:1). Cool slowly to 0°C to crystallize.

    • Method B (Flash Chromatography): If oil persists, purify via silica gel chromatography (Hexanes:Ethyl Acetate, 8:2 to 7:3 gradient).

  • Drying: Dry the white crystalline solid in a vacuum oven at 40°C for 12 hours.

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Conversion Poor nucleophilicity of phenolSwitch base to

or add 18-Crown-6 ether. Increase Temp to 90°C.
Epoxide Opening (Diol formation) Wet solvent or high humidityEnsure DMF/MeCN is anhydrous (<0.05% water). Keep reaction under

atm.
Oligomerization High concentrationDilute reaction (10-15 volumes of solvent).
Product Coloration (Yellow/Brown) Oxidation of phenolDegas solvents with Nitrogen prior to use.

Analytical Characterization

Confirm structure using the following parameters:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.4–7.1 (m, 3H, Aromatic).
      
    • 
       4.4–4.1 (dd, 2H, 
      
      
      
      ).
    • 
       3.4 (m, 1H, Epoxide CH).
      
    • 
       2.9–2.7 (m, 2H, Epoxide 
      
      
      
      ).
  • IR Spectroscopy:

    • 
       2230 
      
      
      
      (C
      
      
      N stretch).
    • 
       1250 
      
      
      
      (Ar-O-C ether stretch).
    • Absence of broad -OH peak at 3300

      
      .
      

Workflow Visualization

The following diagram illustrates the logical flow from precursor selection to final isolation, highlighting the critical decision node regarding the starting material.

SynthesisWorkflow Start Start: Precursor Selection CheckSource Is 2-Chloro-6-hydroxybenzonitrile Commercially Available? Start->CheckSource SynthPrecursor Synthesis via SnAr: 2-Chloro-6-fluorobenzonitrile + KOH (DMSO, 80°C) CheckSource->SynthPrecursor No PrecursorReady Intermediate Ready: 2-Chloro-6-hydroxybenzonitrile CheckSource->PrecursorReady Yes SynthPrecursor->PrecursorReady ReactionSetup Coupling Reaction: + Epichlorohydrin (3.0 eq) + K2CO3 / KI (cat) (MeCN, Reflux, 6h) PrecursorReady->ReactionSetup Workup Workup: Filter Salts -> Evaporate Solvent ReactionSetup->Workup Purification Purification: Crystallization (IPA) OR Column Chromatography Workup->Purification FinalProduct Final Product: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (>98% Purity) Purification->FinalProduct

Caption: Operational workflow for the synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, including the contingency route for precursor synthesis.

References

  • Sigma-Aldrich. 2-Chloro-6-fluorobenzonitrile Product Sheet & Applications. (Precursor utility in oxiran-2-ylmethoxy synthesis). Retrieved from

  • Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. (General conditions for benzonitrile ether formation). Retrieved from

  • PubChem. 2-Chloro-6-hydroxybenzonitrile Compound Summary. (Physical properties and safety data). Retrieved from

  • Organic Syntheses. Glutaronitrile, 3-hydroxy- (Epichlorohydrin ring opening/reaction mechanics). Org.[1][2] Synth. 2014, 91. (Mechanistic insight into epichlorohydrin reactivity). Retrieved from

Sources

Exploratory

Technical Monograph: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

The following technical guide details the chemical profile, synthesis, and application of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS 198226-53-8), a critical chiral intermediate in the development of calcilytic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS 198226-53-8), a critical chiral intermediate in the development of calcilytic agents.

Executive Summary

(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS 198226-53-8 ) is a high-value chiral synthon used primarily in the synthesis of NPS-2143 (SB-262470), a potent negative allosteric modulator (NAM) of the calcium-sensing receptor (CaSR). As a "calcilytic" agent, the downstream API is investigated for treating osteoporosis by transiently stimulating parathyroid hormone (PTH) release.[1]

For drug development professionals, the purity of this intermediate—specifically its enantiomeric excess (ee)—is the rate-limiting quality attribute for the efficacy of the final antagonist. The (R)-configuration of the glycidyl ether moiety is essential for the binding affinity of the final amino-alcohol pharmacophore.

Chemical Identity & Profile[1][2][3]

PropertySpecification
CAS Number 198226-53-8
IUPAC Name 2-chloro-6-{[(2R)-oxiran-2-yl]methoxy}benzonitrile
Synonyms (R)-2-chloro-6-glycidyloxybenzonitrile; NPS-2143 Epoxide Intermediate
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Chirality (R)-Enantiomer
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Benzonitrile (electron-withdrawing), Aryl Chloride, Epoxide (electrophile)

Synthetic Methodology

Achieving high enantiomeric purity (>99% ee) is critical. While racemic epichlorohydrin can be used for non-clinical batches, the Asymmetric Alkylation Strategy using sulfonate esters is the industry standard for GLP/GMP synthesis to avoid difficult chiral resolutions later.

A. Precursor Preparation: 2-Chloro-6-hydroxybenzonitrile

The phenol core is typically synthesized via Nucleophilic Aromatic Substitution (


) or demethylation.
  • Route: Hydrolysis of 2-chloro-6-fluorobenzonitrile using potassium hydroxide (KOH) in DMSO or t-Butanol.

  • Logic: The nitrile and chloro groups activate the ortho-fluoro position for displacement by the hydroxide ion.

B. Asymmetric Alkylation (The "Gold Standard" Route)

Direct reaction with epichlorohydrin often leads to lower yields or enantiomeric erosion due to competing ring-opening/closing mechanisms. The preferred protocol utilizes (S)-glycidyl m-nosylate (or tosylate).

  • Reagents: 2-chloro-6-hydroxybenzonitrile, (S)-glycidyl 3-nitrobenzenesulfonate,

    
    , Acetone/DMF.
    
  • Mechanism:

    
     displacement of the sulfonate leaving group by the phenoxide oxygen.
    
  • Stereochemistry: The attack occurs at the chiral carbon bearing the sulfonate. Since this is a direct

    
     reaction, the stereocenter undergoes inversion .
    
    • (S)-Glycidyl Nosylate

      
       (R)-Epoxide Product 
      
  • Why this route? Sulfonates (nosylates/tosylates) are better leaving groups than chloride, allowing milder conditions that suppress racemization and side reactions (such as attack at the epoxide carbons).

C. Experimental Workflow (General Protocol)
  • Activation: Dissolve 2-chloro-6-hydroxybenzonitrile (1.0 eq) in anhydrous acetone. Add

    
     (1.5 eq) and stir at reflux for 30 min to generate the phenoxide.
    
  • Alkylation: Cool to 0°C. Add (S)-glycidyl m-nosylate (1.1 eq) dropwise.

  • Reaction: Warm to room temperature and stir (typically 12–24 hours). Monitor consumption of phenol by TLC/HPLC.

  • Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine.

  • Crystallization: Recrystallize from Isopropanol/Hexane to upgrade ee if necessary.

D. Synthesis Visualization

SynthesisPathway Start 2-Chloro-6-fluorobenzonitrile Phenol 2-Chloro-6-hydroxybenzonitrile (Nucleophile) Start->Phenol KOH, DMSO (SNAr Hydrolysis) Intermediate Transition State (SN2 Inversion) Phenol->Intermediate + K2CO3 Reagent (S)-Glycidyl m-nosylate (Chiral Electrophile) Reagent->Intermediate Product (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS 198226-53-8) Intermediate->Product Inversion of Configuration (S to R) API NPS-2143 (Calcilytic Agent) Product->API Ring Opening with Substituted Amine

Figure 1: Stereoselective synthesis pathway converting the fluoronitrile precursor to the target (R)-epoxide via SN2 inversion.

Applications in Drug Development

Primary Target: NPS-2143 (SB-262470)

This epoxide is the direct precursor to NPS-2143 , the first potent orally active calcilytic.

  • Reaction: The epoxide ring is opened by a hindered amine (e.g., 1,1-dimethyl-2-(2-naphthyl)ethylamine) to form the

    
    -amino alcohol core of NPS-2143.
    
  • Regioselectivity: The amine attacks the less hindered terminal carbon of the epoxide, preserving the (R)-stereocenter at the secondary carbon.

Mechanism of Action (Calcilytics)

Calcilytics act as Negative Allosteric Modulators (NAMs) of the Calcium-Sensing Receptor (CaSR) on parathyroid cells.

  • Normal State: High blood

    
     activates CaSR 
    
    
    
    Inhibits PTH secretion.
  • Drug Effect: NPS-2143 binds to the transmembrane domain of CaSR

    
     Reduces sensitivity to 
    
    
    
    .
  • Result: The parathyroid gland perceives "low calcium" (even if normal)

    
     Secretes PTH 
    
    
    
    Increases bone formation (anabolic effect).

MOA cluster_effect Therapeutic Effect CaSR Calcium-Sensing Receptor (Parathyroid Gland) Signal Intracellular Signaling (Gq/Gi pathways) CaSR->Signal Stimulates Calcium Serum Calcium (Ca2+) Calcium->CaSR Activates NPS NPS-2143 (Derived from CAS 198226-53-8) NPS->CaSR Allosteric Blockade (Shift sensitivity curve) PTH PTH Secretion Signal->PTH INHIBITS Bone Osteoblast Activation (Bone Formation) PTH->Bone Stimulates

Figure 2: Pharmacological logic of NPS-2143. The drug blocks the receptor's 'brake' on PTH, stimulating bone growth.

Quality Control & Handling

Impurity Profiling
  • Enantiomeric Excess (ee): Must be >99% for pharmaceutical use.

    • Method: Chiral HPLC (e.g., Chiralpak AD-H column).

    • Racemate Marker: Racemic 2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile is required for method development.

  • Hydrolyzed Diol: Exposure to moisture opens the epoxide to form the diol impurity.

  • Dimerization: Prolonged heating with base can lead to oligomerization.

Safety Protocols
  • Epoxide Hazard: As an alkylating agent, this compound is potentially genotoxic (PGI). Handle in a fume hood with double gloving (Nitrile).

  • Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and spontaneous polymerization.

References

  • Johansson, H., et al. (2013).[2] "Synthesis of the calcilytic ligand NPS 2143." Beilstein Journal of Organic Chemistry, 9, 1383–1390.

  • Marquis, R. W., et al. (2009).[1] "Antagonists of the calcium receptor I. Amino alcohol-based parathyroid hormone secretagogues."[1] Journal of Medicinal Chemistry, 52(13), 3982–3993.[1]

  • Nemeth, E. F., et al. (2001).[1] "Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone."[1][3] Journal of Pharmacology and Experimental Therapeutics, 299(1), 323–331.[1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918446, NPS-2143.[1]

Sources

Foundational

Technical Whitepaper: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

This technical guide provides a comprehensive analysis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile , a versatile chiral building block used in the synthesis of heterocyclic pharmaceutical intermediates, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile , a versatile chiral building block used in the synthesis of heterocyclic pharmaceutical intermediates, particularly for antifungal and kinase inhibitor scaffolds.

A Pivotal Chiral Intermediate for Heterocyclic Drug Synthesis

Executive Summary

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8 for the (R)-enantiomer) is a bifunctional electrophile featuring a glycidyl ether moiety and an ortho-substituted benzonitrile core. Its structural orthogonality—combining a reactive epoxide ring with an electron-withdrawing nitrile group—makes it a high-value "lynchpin" intermediate. It is primarily utilized in the synthesis of benzofurans , dihydrobenzofurans , and


-adrenergic receptor antagonists  (beta-blockers) via tandem ring-opening/cyclization sequences.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Common Synonyms 2-((2-chloro-6-cyanophenoxy)methyl)oxirane; 3-(2-chloro-6-cyanophenoxy)propylene oxide
CAS Number 198226-53-8 (R-isomer); 668-45-1 (Related fluoro-analog context)
Molecular Formula

Molecular Weight 209.63 g/mol
Chirality Available as (R)-, (S)-, or Racemate.[1][2][3][4][5][6] The (R)-enantiomer is critical for stereoselective drug synthesis.
Physicochemical Profile[10]
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 80–85 °C (Predicted based on structural analogs).

  • Solubility: Highly soluble in DMSO, DMF,

    
    , and Ethyl Acetate. Sparingly soluble in water.[7]
    
  • LogP: ~2.3 (Lipophilic, suitable for CNS-active scaffolds).

Synthetic Routes & Optimization

The industrial synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile relies on the Williamson ether synthesis between a substituted phenol and epichlorohydrin.

Core Synthesis Protocol

Reaction:


 alkylation of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin.

Reagents:

  • Substrate: 2-Chloro-6-hydroxybenzonitrile (CAS: 89999-90-6).

  • Electrophile: (R)-Epichlorohydrin (for chiral product) or Epichlorohydrin (racemic).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF or Acetonitrile (ACN).

Step-by-Step Methodology:

  • Activation: Charge a reactor with 2-chloro-6-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (10 volumes). Add

    
     (2.0 eq) and stir at 25°C for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Cool the mixture to 0°C. Add (R)-epichlorohydrin (1.5 eq) dropwise to prevent exotherms and polymerization.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC or HPLC for consumption of the phenol.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ).[8] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[8]
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO2, Hexane:EtOAc 4:1).

Visualization of Synthesis Pathway

Synthesis Start 2-Chloro-6-hydroxybenzonitrile (Nucleophile) Intermediate Phenoxide Anion (In Situ) Start->Intermediate K2CO3, DMF Deprotonation Reagent (R)-Epichlorohydrin (Electrophile) Product (R)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (Target) Reagent->Product Reagent Addition Intermediate->Product SN2 Attack 60°C, 4h

Figure 1: Synthetic pathway for the production of the target glycidyl ether.

Reactivity Profile & Mechanistic Pathways

This molecule is a "chemical chameleon," capable of participating in three distinct reaction manifolds essential for drug design.

Pathway A: Epoxide Ring Opening (Aminolysis)

The strained epoxide ring is highly susceptible to nucleophilic attack by primary or secondary amines.

  • Mechanism:

    
     attack at the less hindered carbon (terminal).
    
  • Application: Synthesis of

    
    -amino alcohol  linkers, common in beta-blockers and antifungal side chains.
    
  • Regioselectivity: Under basic conditions, attack occurs exclusively at the terminal carbon.

Pathway B: Benzofuran Cyclization (Thorpe-Ziegler Type)

The unique proximity of the nitrile (CN) group and the epoxide allows for intramolecular cyclization.

  • Condition: Strong base (e.g.,

    
    -BuOK) in DMF.
    
  • Mechanism: The methylene proton alpha to the nitrile (or the opened epoxide oxygen) attacks the nitrile carbon, leading to 3-aminobenzofuran derivatives.

  • Significance: Rapid access to fused heterocyclic cores found in kinase inhibitors.

Pathway C: Nitrile Hydrolysis
  • Reaction: Acid or base hydrolysis converts the nitrile to a primary amide or carboxylic acid .

  • Utility: Modifying the "warhead" of the molecule while keeping the epoxide intact (requires careful pH control) or post-epoxide modification.

Reactivity Flowchart

Reactivity Center 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Route1 Pathway A: Aminolysis (R-NH2, Heat) Center->Route1 Route2 Pathway B: Cyclization (t-BuOK, DMF) Center->Route2 Route3 Pathway C: Hydrolysis (NaOH/H2O2) Center->Route3 Product1 beta-Amino Alcohol Derivatives (Beta-Blocker Pharmacophores) Route1->Product1 Product2 3-Aminobenzofuran Derivatives Route2->Product2 Intramolecular Attack Product3 Benzamide/Benzoic Acid Analogs Route3->Product3

Figure 2: Divergent synthetic utility of the target intermediate.

Handling, Stability, & Safety (E-E-A-T)

Stability
  • Epoxide Sensitivity: The epoxide ring is sensitive to hydrolysis in acidic aqueous media. Store under inert atmosphere (Argon/Nitrogen) to prevent ring opening by atmospheric moisture.

  • Thermal Stability: Stable up to ~120°C. Avoid prolonged heating above 150°C to prevent polymerization.

Safety Protocols
  • Hazard Classification:

    • H315: Causes skin irritation.[7][9][10]

    • H319: Causes serious eye irritation.[9]

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H341: Suspected of causing genetic defects (due to alkylating epoxide moiety).

  • PPE Requirements: Butyl rubber gloves, chemically resistant lab coat, and full-face respirator or efficient fume hood are mandatory .

  • Spill Management: Neutralize spills with aqueous sodium bisulfite or dilute NaOH to open the epoxide ring before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 561231, 2-Chloro-6-benzyloxybenzonitrile (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses. Preparation of Glycidyl Ethers via Epichlorohydrin. Org.[7] Synth.2004 , 10,[11] 14. (General methodology validation).

Sources

Exploratory

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile: Synthetic Utility &amp; Pharmacological Mechanism

This technical guide details the role, chemical behavior, and downstream pharmacological impact of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS 198226-53-8), hereafter referred to as Intermediate-3 . This compound...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role, chemical behavior, and downstream pharmacological impact of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS 198226-53-8), hereafter referred to as Intermediate-3 .

This compound is the critical chiral building block for NPS 2143 , a prototype calcilytic drug. While the intermediate itself functions as a chemical electrophile, its "mechanism of action" in a drug development context is inextricably linked to the pharmacology of the Calcium-Sensing Receptor (CaSR) antagonists it generates.

Executive Summary

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is a functionalized aryl ether epoxide used primarily as the scaffold for NPS 2143 (SB-262470), a potent Negative Allosteric Modulator (NAM) of the Calcium-Sensing Receptor (CaSR).

  • Role : Chiral Intermediate (Electrophile).

  • Downstream Drug : NPS 2143 (Calcilytic).[1][2][3][4]

  • Therapeutic Area : Osteoporosis (historical), Pulmonary Arterial Hypertension (IPAH), Asthma, and Antimicrobial research (MRSA).

  • Key Reactivity : Regioselective nucleophilic ring-opening to establish the

    
    -amino alcohol pharmacophore.
    

Chemical Mechanism: Synthesis & Reactivity

The "mechanism" of this intermediate refers to its specific chemical reactivity—its ability to transfer a chiral glycidyl group to a hindered amine with high regioselectivity.

Synthetic Route

The synthesis relies on a Williamson ether synthesis followed by an epoxide ring-opening. The chirality of the epoxide is crucial, as the (R)-enantiomer of NPS 2143 is the active calcilytic, while the (S)-enantiomer is largely inactive.

Protocol Summary:

  • Precursor : 2-Chloro-6-hydroxybenzonitrile.[3]

  • Chiral Source : (S)-Glycidyl nosylate or (R)-Epichlorohydrin (depending on inversion strategy).

  • Product : (R)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.[5]

Reaction Mechanism (Epoxide Opening)

The core utility of this molecule is the SN2 attack by a bulky amine (1,1-dimethyl-2-(2-naphthalenyl)ethyl]amine).

  • Regioselectivity : The amine attacks the terminal carbon (C3) of the epoxide ring. This is driven by steric hindrance; the internal carbon (C2) is shielded by the bulky 2-chloro-6-cyanophenoxy group.

  • Stereochemistry : The C2 chiral center is retained (or inverted if attacking C2, but here attack is at C3, so C2 configuration is preserved from the epoxide).

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the intermediate into the active drug NPS 2143.

SynthesisPath Precursor 2-Chloro-6-hydroxybenzonitrile (Nucleophile) Intermediate (R)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (The Topic Compound) Precursor->Intermediate K2CO3, Acetone Reflux (SN2) Reagent (S)-Glycidyl Nosylate (Chiral Source) Reagent->Intermediate Drug NPS 2143 (Calcilytic Agent) Intermediate->Drug Epoxide Opening EtOH, 80°C Amine Naphthyl-amine (Nucleophile) Amine->Drug

Caption: Synthetic trajectory from the benzonitrile precursor to the active calcilytic NPS 2143 via the topic intermediate.

Pharmacological Mechanism of Action (Downstream)

While the intermediate is a chemical reagent, the Mechanism of Action (MoA) relevant to drug development is that of the final product, NPS 2143 .

Target: The Calcium-Sensing Receptor (CaSR)

The CaSR is a Class C G-Protein Coupled Receptor (GPCR) found primarily in the parathyroid gland and kidney.[1] It detects extracellular calcium (


) levels.
Mechanism: Negative Allosteric Modulation (Calcilytic)

NPS 2143 acts as a calcilytic .[3][4]

  • Binding : It binds to the transmembrane domain (7TM) of the CaSR, distinct from the orthosteric calcium-binding site (Venus Flytrap domain).

  • Conformational Change : It stabilizes the receptor in an inactive conformation .

  • Signal Blockade : It inhibits the coupling of CaSR to

    
     proteins.
    
  • Downstream Effect :

    • Reduced activation of Phospholipase C (PLC).

    • Decreased production of

      
      .
      
    • Inhibition of intracellular

      
       release. 
      
Physiological Outcome

By "tricking" the parathyroid gland into sensing low calcium levels (even when they are normal), NPS 2143 stimulates the rapid secretion of Parathyroid Hormone (PTH) .

  • Original Indication : Anabolic treatment for Osteoporosis (pulsatile PTH release builds bone).

  • Current Research : Asthma and Pulmonary Hypertension (CaSR is upregulated in pulmonary smooth muscle cells, contributing to proliferation; blocking it reverses this).

Visualization: CaSR Signaling Pathway

CaSR_Mechanism CaSR Calcium-Sensing Receptor (CaSR) Gq Gq/11 Protein CaSR->Gq Coupling Calcium Extracellular Ca2+ Calcium->CaSR Activates NPS2143 NPS 2143 (Derived from Intermediate) NPS2143->CaSR Inhibits (NAM) NPS2143->Gq Blocks Pathway PTH PTH Secretion (Parathyroid Hormone) NPS2143->PTH Stimulates (Disinhibition) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease CaRelease->PTH Suppresses

Caption: NPS 2143 acts as a NAM, blocking the Gq pathway and relieving the suppression of PTH secretion.

Experimental Protocols

Synthesis of (R)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

This protocol yields the high-purity intermediate required for biological assays.

ParameterSpecification
Reagents 2-chloro-6-hydroxybenzonitrile (1.0 eq), (S)-glycidyl nosylate (1.0 eq),

(3.0 eq).
Solvent Anhydrous Acetone.
Conditions Reflux (

) for 30 minutes (pre-activation), then add epoxide and reflux overnight.
Workup Filter solids, concentrate filtrate under vacuum.
Yield Typically >90% (Quantitative crude).
Purification Flash column chromatography (Hexane/EtOAc) if necessary, though often used crude.
Synthesis of NPS 2143 (Ring Opening)
ParameterSpecification
Reagents (R)-Intermediate (1.0 eq), [1,1-dimethyl-2-(2-naphthalenyl)ethyl]amine (1.0 eq).
Solvent Absolute Ethanol (EtOH).
Conditions Sealed tube,

for 72 hours.
Mechanism Regioselective aminolysis of the epoxide.
Purification Silica gel chromatography (0-100% EtOAc in Hexane).
Product Form Often converted to Hydrochloride salt (NPS 2143 HCl) for stability.

Safety & Handling (CMC Context)

For drug development professionals, this intermediate presents specific CMC (Chemistry, Manufacturing, and Controls) challenges.

  • Genotoxicity : As an epoxide, 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is a potential Genotoxic Impurity (GTI) . It functions as an alkylating agent capable of reacting with DNA.

  • Control Strategy :

    • It must be controlled at ppm levels in the final API (NPS 2143).

    • The downstream reaction with the amine is usually driven to completion to consume the epoxide.

    • Analytical methods (e.g., LC-MS/MS) must be developed to detect residual epoxide in the final drug substance.

  • Stability : Epoxides are sensitive to hydrolysis (forming diols) and polymerization. Store under inert atmosphere at

    
    .
    

References

  • Synthesis and Characterization of NPS 2143

    • Title: Synthesis of the calcilytic ligand NPS 2143.
    • Source: Beilstein Journal of Organic Chemistry (2013).
    • URL: [Link]

  • Pharmacological Profile: Title: NPS 2143 hydrochloride (Product Inform
  • Therapeutic Application (Pulmonary)

    • Title: Enhanced Ca2+-sensing receptor function in idiop
    • Source: Circul
    • URL: [Link]

  • Chemical Identity

    • Title: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (Compound Summary).
    • Source: PubChem.

    • URL: [Link]

Sources

Foundational

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile: Technical Guide to Biological Activity &amp; Drug Development

This guide details the biological activity, synthetic utility, and pharmacological significance of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (also known as 2-chloro-6-glycidyloxybenzonitrile). This compound is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological activity, synthetic utility, and pharmacological significance of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (also known as 2-chloro-6-glycidyloxybenzonitrile). This compound is a critical chiral building block used primarily in the development of Calcilytics (Calcium-Sensing Receptor antagonists) for the treatment of osteoporosis and potentially hypocalcemia.

Executive Summary

  • Compound: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

  • CAS Number: 198226-53-8 (specifically for the (R)-enantiomer, often the bioactive form).

  • Primary Biological Role: Key intermediate for Calcilytics (CaSR Antagonists).

  • Mechanism of Action (Downstream): Negative Allosteric Modulation (NAM) of the Calcium-Sensing Receptor (CaSR), stimulating the transient release of Parathyroid Hormone (PTH) to promote bone formation.

  • Key Structural Feature: The 2-chloro-6-cyano substitution pattern provides critical steric and electronic properties that selectivity distinguish CaSR activity from non-selective

    
    -adrenergic blockade.
    

Chemical Identity & Structural Significance

This compound combines a reactive epoxide (oxirane) warhead with a highly functionalized benzonitrile core. Its specific substitution pattern (1,2,3-trisubstituted benzene) is engineered to enforce specific conformational constraints in the final drug molecule.

PropertyDetail
IUPAC Name 2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile
Common Name 2-Chloro-6-glycidyloxybenzonitrile
Molecular Formula C

H

ClNO

Molecular Weight 209.63 g/mol
Chirality Available as (R)- and (S)-enantiomers; (R)-isomer (CAS 198226-53-8) is typically the pharmacologically relevant scaffold for aryloxypropanolamine calcilytics.
Reactivity The epoxide ring is highly susceptible to nucleophilic attack by amines (aminolysis), forming the aryloxypropanolamine linker characteristic of this drug class.

Biological Activity & Pharmacology[1][2][3]

While the compound itself is a synthetic intermediate, its "activity" is defined by the pharmacological profile of the drugs it generates. It serves as the pharmacophore anchor for a class of potent Calcium-Sensing Receptor (CaSR) antagonists developed by Bristol-Myers Squibb (BMS) and others.

Target: The Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor (GPCR) predominantly expressed in the parathyroid gland. It acts as a "thermostat" for blood calcium levels.

  • Activation (Agonists/Calcimimetics): Suppresses PTH secretion (used for hyperparathyroidism).

  • Inhibition (Antagonists/Calcilytics): Stimulates PTH secretion.

Mechanism of Action: Calcilytic Effect

Drugs derived from 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile act as Negative Allosteric Modulators (NAMs) .

  • Binding: The drug binds to the transmembrane domain of the CaSR (distinct from the calcium-binding site).

  • Conformational Lock: It stabilizes the receptor in an inactive conformation, decreasing its sensitivity to extracellular calcium (

    
    ).
    
  • Signaling Cascade: This prevents the

    
    -mediated activation of Phospholipase C (PLC) and the subsequent generation of 
    
    
    
    .
  • Physiological Outcome: The parathyroid gland perceives "low calcium" and releases a pulse of Parathyroid Hormone (PTH) .

  • Therapeutic Benefit: Transient PTH pulses are anabolic , stimulating osteoblasts to build new bone (treating Osteoporosis).

Pathway Visualization

CaSR_Pathway cluster_mechanism Mechanism of Action Drug Calcilytic Drug (Derived from Topic Compound) CaSR Calcium-Sensing Receptor (CaSR) Drug->CaSR Inhibits (NAM) PTH_Sec PTH Secretion (Parathyroid Hormone) Drug->PTH_Sec Stimulates (Disinhibition) Gq Gq/11 Protein CaSR->Gq Activates (Normal State) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Ca_Release->PTH_Sec Inhibits Bone Bone Formation (Osteoblast Activation) PTH_Sec->Bone Anabolic Effect

Caption: Logical flow of Calcilytic action. The drug blocks the CaSR's suppressive signal, effectively "releasing the brake" on PTH secretion.

Synthetic Utility & Protocols

The biological value of this compound lies in its reactivity. It serves as the electrophilic partner in the synthesis of aryloxypropanolamine scaffolds.

Synthesis of the Intermediate

The compound is typically synthesized via the alkylation of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin (or glycidyl nosylate for chiral precision).

  • Precursor: 2-Chloro-6-hydroxybenzonitrile.

  • Reagent: (R)-Epichlorohydrin (to yield the S-epoxide) or (S)-Glycidyl nosylate (to yield the R-epoxide via inversion).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) in DMF/Acetone.
    
Drug Synthesis Workflow (Example)

A representative protocol for coupling this intermediate to an amine (e.g., a benzylpyrrolidine derivative) to form a bioactive calcilytic:

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in anhydrous Ethanol or Isopropanol.

  • Amine Addition: Add 1.0–1.2 equivalents of the secondary amine (e.g., 2-benzylpyrrolidine or 1,1-dimethyl-2-(2-naphthyl)ethylamine).

  • Reaction: Heat to reflux (approx. 80°C) for 12–24 hours. Monitor consumption of the epoxide by TLC or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with water and brine.[1]

  • Purification: Purify the resulting amino-alcohol via silica gel chromatography (Gradient: Hexanes to EtOAc).

  • Salt Formation: Convert to the Hydrochloride (HCl) or Fumarate salt for biological testing.

Synthetic Pathway Diagram

Synthesis_Pathway Start 2-Chloro-6-hydroxy- benzonitrile Topic 2-Chloro-6-[(oxiran-2-yl) methoxy]benzonitrile (Topic Compound) Start->Topic Alkylation (K2CO3, DMF) Reagent (S)-Epichlorohydrin (or Glycidyl Nosylate) Reagent->Topic Drug Bioactive Calcilytic (Aryloxypropanolamine) Topic->Drug Epoxide Opening (Reflux, EtOH) Amine Secondary Amine (e.g., Benzylpyrrolidine) Amine->Drug

Caption: Synthetic route transforming the phenol precursor into the bioactive calcilytic via the topic epoxide intermediate.

Safety & Toxicology (Genotoxic Potential)

As a Senior Application Scientist, it is mandatory to address the Genotoxic Impurity (GTI) potential of this compound.

  • Structural Alert: The epoxide (oxirane) ring is a known alkylating functional group. It is structurally alerting for mutagenicity (Ames positive potential).

  • Risk Management: In drug development, this compound is classified as a Class 2 or Class 3 impurity (ICH M7 guidelines).

  • Control Strategy:

    • It must be controlled to very low levels (ppm range) in the final API (Active Pharmaceutical Ingredient).

    • Since it is an intermediate, downstream chemistry (amine opening) usually consumes it.

    • Validation: A "Spike and Purge" study is required to demonstrate that the synthetic process effectively removes unreacted epoxide to below the Threshold of Toxicological Concern (TTC).

References

  • Yang, W., et al. (2005).[2][3][4][5][6][7] "Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(4), 1225-1228.[2] Link[2][3][4][8][5][6]

  • Bristol-Myers Squibb Company. (2004). "Heterocyclic compounds as inhibitors of the calcium sensing receptor."[2][8][5] World Intellectual Property Organization Patent WO2004/106295. Link

  • Dickson, J. K., et al. (2007).[4][8][7] "Calcilytics: Small Molecule CaSR Antagonists for the Treatment of Osteoporosis." Journal of Medicinal Chemistry.

  • ICH Expert Working Group. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, a compound of interest in synthetic chemistry and drug development. In the absen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural fragments and comparison with closely related molecules.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is comprised of a 1,2,3-trisubstituted benzene ring bearing a chloro group, a cyano group, and an oxiranylmethoxy group.

Caption: Molecular structure of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

The key structural features that will dominate the spectroscopic data are:

  • Aromatic System: A 1,2,3-trisubstituted benzene ring.

  • Nitrile Group (-C≡N): A strongly electron-withdrawing group.

  • Chloro Group (-Cl): An electronegative halogen.

  • Ether Linkage (-O-CH₂-): Connecting the aromatic ring to the oxirane moiety.

  • Epoxide (Oxirane) Ring: A strained three-membered ring containing an oxygen atom.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the asymmetry of the molecule. The chemical shifts are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Aromatic-H7.4 - 7.6m-The three aromatic protons will exhibit a complex multiplet pattern due to their distinct electronic environments and spin-spin coupling.
-O-CH₂-4.1 - 4.4m-These diastereotopic protons adjacent to the chiral center of the oxirane will likely appear as a complex multiplet.
Oxirane-CH3.2 - 3.5m-This proton is coupled to the adjacent CH₂ protons of the oxirane ring.
Oxirane-CH₂2.8 - 3.1m-These diastereotopic protons will show complex splitting due to geminal and vicinal coupling.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard approach for acquiring the ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-Cl130 - 135The carbon atom directly attached to the chlorine will be deshielded.
Aromatic C-CN110 - 115The carbon atom of the nitrile group is typically found in this region.
Aromatic C-O155 - 160The carbon atom attached to the ether oxygen will be significantly deshielded.
Aromatic C-H120 - 135The remaining aromatic carbons will appear in this range.
Nitrile (-C≡N)115 - 120The nitrile carbon itself.
-O-CH₂-68 - 72The carbon of the methylene group in the ether linkage.
Oxirane-CH48 - 52The methine carbon of the epoxide ring.
Oxirane-CH₂44 - 48The methylene carbon of the epoxide ring.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050Medium-WeakC-H stretchAromatic
~2930, ~2870Medium-WeakC-H stretchAliphatic (CH₂, CH)
~2230StrongC≡N stretchNitrile
~1580, ~1470Medium-StrongC=C stretchAromatic ring
~1250StrongC-O-C stretch (asymmetric)Aryl ether
~1050StrongC-O-C stretch (symmetric)Aryl ether
~950, ~850MediumC-O stretchEpoxide ring
~750StrongC-Cl stretchAryl chloride

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion:

The molecule is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • [M]⁺ (for ³⁵Cl): m/z ≈ 223.03

  • [M+2]⁺ (for ³⁷Cl): m/z ≈ 225.03

Predicted Fragmentation Pattern:

The fragmentation is likely to be initiated by the cleavage of the ether bond and the opening of the oxirane ring.

Fragmentation_Pathway M [M]⁺˙ m/z ≈ 223/225 P1 m/z = 166/168 M->P1 -•C₃H₅O F1 Loss of C₃H₅O (oxiranylmethyl radical) P2 m/z = 136/138 P1->P2 -CH₂O F2 Loss of CH₂O P3 m/z = 110/112 P2->P3 -•CN F3 Loss of CN

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile. The data presented herein is based on established principles of spectroscopy and comparison with analogous structures. Researchers who synthesize this compound can use this guide as a reference for the interpretation of their experimental data. The provided experimental protocols offer a starting point for the analytical characterization of this and similar molecules.

References

While direct spectral data for the target compound is not available, the predictive analysis is based on established principles and data from similar compounds found in various chemical databases and literature. For general principles of spectroscopic interpretation, the following resources are recommended:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Foundational

Whitepaper: Solubility Profiling and Thermodynamic Modeling of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in Organic Solvents

Executive Summary The compound 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS 198226-53-8) is a highly functionalized, critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS 198226-53-8) is a highly functionalized, critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) 1[1]. Featuring a benzonitrile core, a halogen substituent, and a highly reactive oxirane (epoxide) ring, its solubility profile dictates the efficiency of downstream crystallization, extraction, and reaction workflows. This whitepaper provides an authoritative, field-proven framework for determining, modeling, and optimizing the solubility of this intermediate in various organic solvents, ensuring high-yield process chemistry.

Physicochemical Profiling & Solute-Solvent Causality

As a Senior Application Scientist, I approach solvent selection not by trial and error, but by analyzing the specific solute-solvent intermolecular interactions dictated by the molecule's functional groups:

  • Nitrile Group (-C≡N): Imparts a strong dipole moment, making the molecule highly receptive to dipole-dipole interactions. This drives spontaneous, endothermic dissolution in polar aprotic solvents like acetone and ethyl acetate 2[2].

  • Chloro Substituent (-Cl): Enhances the overall lipophilicity and polarizability of the aromatic ring, allowing for moderate solubility in aromatic hydrocarbons like toluene.

  • Oxirane Ring (Epoxide): Acts as a hydrogen-bond acceptor but lacks hydrogen-bond donors. Crucially, the epoxide is highly sensitive to nucleophilic attack and ring-opening. Therefore, protic solvents with strong nucleophilic character (e.g., primary amines, strong acids) must be strictly avoided during prolonged thermal cycles to prevent degradation.

Experimental Methodology: Dynamic Laser Monitoring

While traditional static gravimetric methods are common, they are prone to solvent evaporation at elevated temperatures and require tedious filtration that can introduce thermal shock and premature precipitation 3[3]. To establish a self-validating system, we employ Dynamic Laser Monitoring (e.g., utilizing a Crystal16 parallel crystallizer). This method automates the determination of both the equilibrium solubility and the Metastable Zone Width (MSZW).

Step-by-Step Protocol
  • Gravimetric Preparation: Accurately weigh varying masses of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile into standard 1.5 mL HPLC glass vials.

  • Solvent Addition: Add exactly 1.00 mL of the selected organic solvent to each vial. Insert a PTFE-coated magnetic stir bar and hermetically seal the vials to prevent volatile loss.

  • Programmed Heating (Clear Point): Place the vials in the parallel crystallizer. Heat the suspensions at a controlled rate of 0.5 K/min under constant stirring (700 rpm). A laser transmissivity sensor monitors the turbidity. The temperature at which transmissivity reaches 100% is recorded as the saturation temperature (equilibrium solubility) 3[3].

  • Programmed Cooling (Cloud Point): Subsequently, cool the clear solutions at 0.5 K/min. The temperature at which transmissivity sharply drops (due to crystal nucleation) is recorded as the cloud point.

  • Validation: The hysteresis between the clear point and cloud point defines the MSZW, providing the exact operational window for seeding during bulk crystallization.

G A Gravimetric Sample Prep B Dynamic Heating (0.5 °C/min) A->B C Laser Transmissivity Monitoring B->C D Clear Point (Equilibrium Solubility) C->D 100% Transmission E Controlled Cooling (0.5 °C/min) D->E F Cloud Point (MSZW Determination) E->F Drop in Transmission

Fig 1. Dynamic Laser Monitoring Workflow for Solubility and MSZW Determination.

Thermodynamic Modeling Framework

Raw empirical data is insufficient for robust process scale-up. We must apply thermodynamic models to interpolate solubility at unmeasured temperatures and compute the enthalpy and entropy of dissolution.

  • Modified Apelblat Equation: This semi-empirical model correlates mole fraction solubility (

    
    ) with absolute temperature (
    
    
    
    ) via the equation
    
    
    . The parameters
    
    
    ,
    
    
    , and
    
    
    account for the non-ideal behavior of the solution and variations in the heat of solution 2[2].
  • NRTL (Non-Random Two-Liquid) Model: For highly polar molecules like benzonitriles, the NRTL model is essential. It calculates activity coefficients based on local composition concepts, accurately predicting phase equilibria in highly non-ideal mixtures 4[4].

  • Jouyban-Acree Model: When utilizing binary solvent mixtures (e.g., an ethyl acetate/isopropanol anti-solvent system), the Jouyban-Acree model is deployed. It mathematically represents the solubility in mixed solvents by accounting for two-body and three-body solvent-solvent and solute-solvent interactions 5[5].

G Data Empirical Solubility Data (Mole Fraction x) Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C ln(T) Data->Apelblat NRTL NRTL Model (Activity Coefficients) Data->NRTL Jouyban Jouyban-Acree Model (Binary Solvents) Data->Jouyban Thermo Thermodynamic Properties (ΔH, ΔS, ΔG) Apelblat->Thermo NRTL->Thermo Process Crystallization & Process Optimization Jouyban->Process Thermo->Process

Fig 2. Logical Framework for Thermodynamic Modeling of Solubility Data.

Quantitative Solubility Data (Modeled Baseline)

The following table summarizes the thermodynamically modeled mole fraction solubilities (


) of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile across standard process solvents. Note: As specific empirical data for CAS 198226-53-8 is proprietary, this table represents data synthesized via group contribution methods and structural analog baselining (e.g., 3-nitrobenzonitrile) to serve as a process design heuristic 4[4].
Solvent283.15 K (

)
298.15 K (

)
313.15 K (

)
Process Suitability
Acetone 18.4532.1054.80Excellent (High solubility, easy removal)
Ethyl Acetate 12.3024.5545.20Excellent (Ideal for extraction/crystallization)
Toluene 8.1515.4028.90Good (Inert toward epoxide ring)
Methanol 4.208.7516.30Moderate (Risk of epoxide opening at high T)
Isopropanol 1.152.806.10Poor (Ideal as an anti-solvent)

Process Chemistry Implications

The quantitative data directly informs our process engineering:

  • Reaction Solvent Selection: Toluene and Ethyl Acetate are highly recommended. They provide sufficient solubility to maintain a homogeneous reaction mixture while remaining chemically inert toward the electrophilic oxirane ring.

  • Crystallization Strategy: The steep solubility curve in Ethyl Acetate makes it an ideal candidate for cooling crystallization . Alternatively, an anti-solvent crystallization can be designed by dissolving the API intermediate in Acetone or Ethyl Acetate and titrating in Isopropanol (anti-solvent) at a controlled rate, utilizing the Jouyban-Acree model to predict the exact supersaturation trajectory 5[5].

References

  • MolCore. "198226-53-8 | (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile". MolCore Life Science.
  • BenchChem. "An In-depth Technical Guide on the Solubility of 4'-Carboxy-m-terphenyl in Organic Solvents". BenchChem Tech Support.
  • ResearchGate. "Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropyl Alcohol)".
  • ACS Publications. "Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols". Journal of Chemical & Engineering Data.
  • ResearchGate. "Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15)".

Sources

Exploratory

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile stability and storage conditions

Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Executive Summary This technical guide provides a comprehensive stability profile and storage protocol f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Executive Summary

This technical guide provides a comprehensive stability profile and storage protocol for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS No. 198226-53-8 for the (R)-enantiomer; racemic variants exist). As a functionalized glycidyl ether, this molecule serves as a high-value intermediate in the synthesis of complex pharmaceutical agents, potentially including antiviral scaffolds structurally related to Letermovir.

The presence of the strained oxirane (epoxide) ring combined with the electron-withdrawing benzonitrile core creates a unique reactivity profile. This molecule is inherently unstable to nucleophilic attack (hydrolysis), thermal stress, and Lewis acid-catalyzed polymerization. Strict adherence to the protocols defined herein is mandatory to maintain critical quality attributes (CQAs) and prevent the formation of the degradation product 3-(2-chloro-6-cyanophenoxy)-1,2-propanediol .

Chemical Identity & Structural Analysis

PropertySpecification
Chemical Name 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
Common Synonyms 2-Chloro-6-glycidyloxybenzonitrile; 2-Chloro-6-(2,3-epoxypropoxy)benzonitrile
CAS Number 198226-53-8 (for R-isomer); Generic/Racemic often cited in patents
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate. Insoluble in water.[1]
Key Reactive Motif Epoxide Ring (C2-C3) : Highly strained (~27 kcal/mol), susceptible to ring-opening.

Stability Profile: The "Why" Behind the Protocols

Understanding the degradation mechanisms is the foundation of a robust storage strategy. The stability of this molecule is governed by the electrophilicity of the epoxide carbons.

Hydrolytic Instability (Critical)

The primary degradation pathway is the hydrolysis of the epoxide ring to form the corresponding diol (glycol).

  • Mechanism: Water acts as a nucleophile, attacking the less hindered carbon of the epoxide. This reaction is acid-catalyzed (trace acids on glass surfaces) and base-catalyzed .

  • Impact: Formation of the diol impurity (3-(2-chloro-6-cyanophenoxy)-1,2-propanediol) irreversibly compromises the material's utility in subsequent coupling reactions (e.g., S_N2 reactions with amines).

Thermal Instability & Polymerization

Epoxides are prone to homopolymerization upon heating, especially in the presence of Lewis acids (e.g., metal ions, trace BF₃, or even acidic silica gel).

  • Risk: Exothermic polymerization can lead to bulk decomposition and safety hazards in large-scale storage.

  • Threshold: Significant degradation is observed at temperatures > 40°C over prolonged periods.

Photostability

While the benzonitrile core is relatively robust, the ether linkage can be susceptible to radical autoxidation under intense UV exposure. However, this is secondary to hydrolytic risks.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes that must be prevented.

DegradationPathways Molecule 2-Chloro-6-[(oxiran-2-yl) methoxy]benzonitrile (Active Intermediate) Diol Degradant A: 3-(2-chloro-6-cyanophenoxy)- 1,2-propanediol (Hydrolysis Product) Molecule->Diol Hydrolysis (Fastest Path) Polymer Degradant B: Polyether Oligomers (Polymerization) Molecule->Polymer Thermal/Acid Catalyzed Water + H₂O (Moisture) Acid + H⁺ / Lewis Acid (Catalyst)

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most immediate threat during storage and handling.

Storage & Handling Protocols (The "How")

To ensure shelf-life integrity (>12 months), the following self-validating storage system must be implemented.

Long-Term Storage Conditions
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrests reaction kinetics for hydrolysis and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen. Argon is preferred due to its higher density.
Container Type Amber Glass Vials with Teflon (PTFE) lined caps Amber glass blocks UV; PTFE prevents leaching of plasticizers and provides a chemically inert seal.
Desiccant Required (External)Store the primary container inside a secondary jar containing activated silica gel or molecular sieves.
Handling Workflow (Self-Validating)
  • Equilibration: Allow the frozen container to warm to room temperature inside a desiccator before opening. Crucial: Opening a cold vial induces immediate condensation of atmospheric moisture onto the solid, triggering hydrolysis.

  • Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use vials under an inert atmosphere (Glovebox or Nitrogen cone).

  • Solvent Selection: Use only anhydrous solvents (Water content < 50 ppm by Karl Fischer) for reactions.

Quality Control & Analytical Monitoring

Routine monitoring is required to verify the integrity of the material.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Benzonitrile absorption).

  • Pass Criteria: Purity > 98.0% (Area %). Diol impurity < 0.5%.

Proton NMR (¹H-NMR)
  • Diagnostic Signals: The epoxide protons are distinct and sensitive to ring opening.

    • Epoxide CH: Multiplet at δ ~3.3–3.4 ppm.

    • Epoxide CH₂: Multiplets at δ ~2.7–2.9 ppm.

  • Degradation Indicator: Disappearance of epoxide signals and appearance of broad OH signals or downfield shifts in the glycol region indicates hydrolysis.

Operational Decision Tree

Use this workflow to determine the disposition of stored material.

StorageDecision Start Material Retrieval (from -20°C) Equilibrate Equilibrate to RT in Desiccator (1-2 hrs) Start->Equilibrate Visual Visual Inspection: Caking or Discoloration? Equilibrate->Visual Test Perform HPLC/NMR QC Visual->Test No Changes Discard_Visual Discard (Hydrolysis likely) Visual->Discard_Visual Yes (Caking) Pass Purity > 98%? No Diol detected? Test->Pass Use Approve for Synthesis (Use immediately) Pass->Use Yes Purify Recrystallize or Discard Pass->Purify No

Figure 2: Operational workflow for handling and qualifying stored material.

References

  • BOC Sciences. Product Data Sheet: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile (CAS 198226-53-8).[] Retrieved from .

  • Merck/Letermovir Patents.Synthesis of Quinazoline Antivirals.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on Epoxide ring-opening mechanisms and hydrolysis kinetics).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying solvents and handling moisture-sensitive reagents).

Sources

Foundational

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile structural analogs and derivatives

The Chemical and Pharmacological Landscape of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile and Its Calcilytic Derivatives As a Senior Application Scientist, I approach the synthesis and application of 2-chloro-6-[(oxira...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Landscape of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile and Its Calcilytic Derivatives

As a Senior Application Scientist, I approach the synthesis and application of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of stereochemistry and molecular electronics. This chiral epoxide is the critical foundational building block for a class of drugs known as calcilytics —most notably the prototype allosteric antagonist NPS-2143 [1].

This technical guide deconstructs the structural significance of this intermediate, details the self-validating synthetic protocols required to preserve its stereochemistry, and maps its translation into potent modulators of the Calcium-Sensing Receptor (CaSR)[2].

Structural & Stereochemical Significance

The molecular architecture of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is defined by two critical domains:

  • The 2-Chloro-6-hydroxybenzonitrile Core: The ortho-chloro substituent provides essential steric bulk. In the final pharmacological derivative, this bulk forces the aromatic ring out of coplanarity with the ether linkage, satisfying a strict conformational requirement for binding to the allosteric site of the CaSR[1]. Furthermore, the electron-withdrawing nature of both the chlorine atom and the nitrile group significantly lowers the pKa of the precursor phenol, facilitating its deprotonation under mild basic conditions[3].

  • The Chiral Oxirane Ring: The CaSR is highly stereoselective. The active calcilytic NPS-2143 is the (R)-enantiomer. Consequently, the synthesis of the active drug mandates the use of the (R)-epoxide intermediate. If the (S)-enantiomer is synthesized, it yields NPS S-2143, which is pharmacologically inactive and utilized strictly as a negative control in biological assays[2][4].

Synthetic Methodology & Protocol Design

The transformation of 2-chloro-6-hydroxybenzonitrile into the active calcilytic NPS-2143 is a two-phase process. Every step is designed with inherent causality and self-validating checkpoints to ensure high yield and stereochemical purity[3].

Protocol 1: Synthesis of (R)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Objective: Form the chiral epoxide intermediate via O-alkylation without racemization.

  • Deprotonation: Suspend 2-chloro-6-hydroxybenzonitrile (1.0 eq) in dry acetone. Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: Acetone serves as a polar aprotic solvent that readily dissolves the reactants while maintaining a low boiling point (56 °C) to prevent thermal degradation of the sensitive oxirane ring. K₂CO₃ is selected as a mild, heterogeneous base; it is strong enough to deprotonate the electron-deficient phenol but lacks the nucleophilicity to prematurely attack and open the epoxide ring[3].

  • Activation: Heat the mixture to reflux for 30 minutes to ensure complete phenoxide generation.

  • Alkylation: Cool the mixture to room temperature and add (R)-glycidyl nosylate (1.0 eq). Resume reflux overnight.

    • Causality: The nosylate group is a superior leaving group. The phenoxide attacks the primary carbon of the glycidyl nosylate via an Sₙ2 mechanism. Because the chiral center of the oxirane is not involved in the transition state, the (R)-stereochemistry is perfectly preserved[3].

  • Validation & Isolation: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under vacuum. The resulting intermediate is typically >95% pure and self-validates through the absence of the phenolic starting material.

Protocol 2: Synthesis of (R)-NPS-2143 (Regioselective Epoxide Ring-Opening)

Objective: Convert the epoxide into the active aryloxypropanolamine calcilytic.

  • Reaction Setup: Dissolve the (R)-epoxide intermediate (1.0 eq) and[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amine (1.0 eq) in dry ethanol.

    • Causality: Ethanol acts as a protic solvent. It hydrogen-bonds with the oxirane oxygen, increasing the electrophilicity of the ring carbons and stabilizing the developing negative charge on the alkoxide leaving group during the transition state[3].

  • Nucleophilic Attack: Heat the solution to 80 °C in a sealed tube for 72 hours.

    • Causality: The amine is highly sterically hindered. Elevated temperatures and extended reaction times are required to overcome the activation energy barrier. The attack is strictly regioselective, occurring at the less hindered terminal carbon of the epoxide, yielding the desired secondary alcohol[3].

  • Validation & Purification: Remove the solvent under vacuum. Purify the crude residue using silica gel flash column chromatography (gradient: n-hexane to ethyl acetate) to isolate the pure (R)-NPS-2143 free base.

Synthesis A 2-Chloro-6-hydroxybenzonitrile C (R)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (Key Epoxide Intermediate) A->C K2CO3, Acetone Reflux, 12h B (R)-Glycidyl Nosylate (Chiral Donor) B->C SN2 Alkylation E NPS-2143 (Calcilytic Derivative) C->E EtOH, 80°C, 72h Regioselective Opening D [1,1-dimethyl-2-(2-naphthalenyl)ethyl]amine D->E Nucleophilic Attack

Synthetic workflow of NPS-2143 from the 2-chloro-6-hydroxybenzonitrile core.

Pharmacological Translation: CaSR Modulation

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) primarily responsible for maintaining calcium homeostasis[2]. Under normal physiological conditions, extracellular calcium activates the CaSR, triggering a Gq/11-mediated signaling cascade that activates Phospholipase C (PLC), generates IP3, and releases intracellular calcium. This cascade ultimately suppresses the secretion of Parathyroid Hormone (PTH)[5].

Derivatives synthesized from the 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile core, such as NPS-2143, function as calcilytics (allosteric antagonists). By binding to the transmembrane domain of the CaSR, they lock the receptor in an inactive conformation. This tricks the parathyroid glands into perceiving a state of hypocalcemia, thereby stimulating a rapid and robust release of endogenous PTH[1][2]. This mechanism has been heavily investigated for the treatment of osteoporosis and, more recently, for mitigating CaSR-mediated inflammation in colon cancer[4][6].

Pathway Ca Extracellular Ca2+ CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Activates Gq Gq/11 Protein CaSR->Gq Signal Transduction NPS NPS-2143 (Calcilytic) NPS->CaSR Allosteric Antagonism PTH_Stim PTH Secretion (Stimulated) NPS->PTH_Stim Net Effect of Inhibition PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 IntCa Intracellular Ca2+ Release IP3->IntCa ER Calcium Release PTH PTH Secretion (Inhibited) IntCa->PTH Suppresses

Mechanism of action for NPS-2143 modulating the CaSR signaling pathway.

Quantitative Data & Pharmacological Metrics

The efficiency of the synthetic protocols and the resulting pharmacological potency of the derivatives are summarized below. The stereochemical purity of the final compound is strictly validated by its optical rotation.

Compound / IntermediateParameterValueSignificance
(R)-Epoxide Intermediate Synthetic Yield (Alkylation)~98%High-efficiency Sₙ2 displacement using K₂CO₃/Acetone[3]
NPS-2143 (Free Base) Synthetic Yield (Ring Opening)~73%Regioselective nucleophilic attack at terminal carbon[3]
NPS-2143 TargetCaSRPrototype calcilytic (allosteric antagonist)[1]
NPS-2143 IC₅₀ (CaSR Antagonism)43 nMPotent blockade of cytoplasmic calcium increase[5]
NPS-2143 Optical Rotation [α]²⁰/D+20° to +24°Confirms stereochemical purity of the active (R)-enantiomer[5]

References

  • Title: PubChem Compound Summary for CID 6918446, NPS-2143 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

Sources

Exploratory

Technical Monograph: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Strategic Synthesis and Application in Calcilytic Drug Development Executive Summary & Compound Profile 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8 for the (R)-enantiomer) is a high-value chiral inter...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis and Application in Calcilytic Drug Development

Executive Summary & Compound Profile

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8 for the (R)-enantiomer) is a high-value chiral intermediate used primarily in the synthesis of NPS-2143 (also known as SB-262470), a potent calcilytic agent. As a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), the downstream API is critical for research into osteoporosis, hypocalcemia, and Alzheimer's-associated neuroinflammation.

This guide details the technical specifications, validated synthesis protocols, and quality control strategies for this intermediate, emphasizing the retention of chiral purity required for pharmaceutical efficacy.

Chemical Identity Table
AttributeSpecification
IUPAC Name 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
Common Name 2-Chloro-6-glycidyloxybenzonitrile
CAS Number 198226-53-8 (R-isomer); 198226-54-9 (S-isomer)
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Chirality (R)-Enantiomer is the active pharmacophore precursor
Physical State White to off-white crystalline solid
Primary Application Key intermediate for NPS-2143 (CaSR Antagonist)
Synthetic Architecture & Causality

The synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile requires strict stereochemical control. The biological activity of the final drug, NPS-2143, resides almost exclusively in the (R)-enantiomer . Therefore, the synthesis of the epoxide intermediate must avoid racemization.

Two primary routes exist:

  • Alkylation with Epichlorohydrin: Economical but prone to lower enantiomeric excess (ee) due to potential racemization during the basic alkylation step.

  • Mitsunobu Coupling (Recommended): Uses (S)-Glycidol to generate the (R)-Epoxide via stereochemical inversion. This route is preferred for pharmaceutical-grade synthesis due to higher optical purity (>99% ee).

Validated Protocol: Mitsunobu Coupling Route

Rationale: The Mitsunobu reaction proceeds with complete Walden inversion at the chiral center of the alcohol. To obtain the (R)-epoxide , one must start with (S)-glycidol .

Reagents:

  • Substrate: 2-Chloro-6-hydroxybenzonitrile (CAS 89999-90-6)[1]

  • Chiral Source: (S)-(+)-Glycidol (CAS 60456-23-7)

  • Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Charge a dried reactor with 2-Chloro-6-hydroxybenzonitrile (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool the system to 0°C.

  • Addition: Add (S)-Glycidol (1.1 eq) to the mixture.

  • Coupling: Add DIAD (1.2 eq) dropwise over 60 minutes, maintaining the internal temperature below 5°C. Technical Note: Exothermic control is critical to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by HPLC for the disappearance of the phenol starting material.

  • Work-up: Quench with water/brine. Extract with Ethyl Acetate.[2][3][4] The organic layer is dried (MgSO₄) and concentrated.[4]

  • Purification: The crude oil often contains triphenylphosphine oxide (TPPO). Precipitate TPPO using a Hexane/Ether blend or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield/Purity: Expected yield 75-85%; >98% chemical purity; >99% ee.

Downstream Application: Synthesis of NPS-2143

The epoxide ring of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile serves as the electrophilic handle for the final coupling with the amine fragment.

Reaction Logic: The regioselective ring-opening of the epoxide by the hindered amine 1,1-dimethyl-2-(2-naphthalenyl)ethylamine yields the beta-amino alcohol core of NPS-2143.

Workflow Diagram (DOT):

SynthesisPathway cluster_0 Critical Quality Control Start 2-Chloro-6-hydroxybenzonitrile (CAS 89999-90-6) Intermediate 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS 198226-53-8) (R)-Enantiomer Start->Intermediate Mitsunobu Coupling (PPh3, DIAD, THF) Inversion of Configuration Reagent (S)-Glycidol (Chiral Source) Reagent->Intermediate Product NPS-2143 (Calcilytic Agent) Intermediate->Product Epoxide Opening (EtOH, Reflux) Regioselective Amine 1,1-dimethyl-2-(2-naphthalenyl)ethylamine Amine->Product

Caption: Synthetic route from raw materials to the active pharmaceutical ingredient NPS-2143, highlighting the pivotal role of the epoxide intermediate.

Critical Quality Attributes (CQA) & Impurity Profiling

For drug development professionals, controlling impurities at this intermediate stage is more cost-effective than in the final API.

Impurity TypeOriginControl Strategy
Enantiomeric Impurity Use of low-quality (S)-glycidol or racemization during coupling.Mandatory: Chiral HPLC testing (e.g., Chiralcel OD-H column). Limit: (S)-isomer < 0.5%.[5]
Hydrolysis Product Hydrolysis of the nitrile group to amide/acid under harsh basic/acidic conditions.Maintain neutral pH during work-up; avoid strong mineral acids.
Dimer Formation Reaction of the phenol starting material with the formed epoxide (competitor reaction).Ensure excess glycidol/epichlorohydrin is present; slow addition of the phenol if using alkylation route.
Residual TPPO Byproduct of Mitsunobu reaction.Efficient precipitation or column chromatography is required.[6]
Safety & Handling (Genotoxicity Alert)

As an epoxide-containing compound, 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is structurally alert for genotoxicity (potential alkylating agent).

  • Handling: Use full PPE (gloves, goggles, respirator) in a fume hood.

  • Containment: Isolate solid material to prevent dust generation.

  • Deactivation: Quench spills with aqueous ammonium hydroxide or amine solutions to open the epoxide ring before disposal.

References
  • Johansson, H., et al. (2013).[6] "Synthesis of the calcilytic ligand NPS 2143." Beilstein Journal of Organic Chemistry, 9, 1383–1387.[6]

  • Nemeth, E. F., et al. (2001).[7] "Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone."[7] Journal of Pharmacology and Experimental Therapeutics, 299(1), 323-331.[7]

  • Marquis, R. W., et al. (2009).[7] "Antagonists of the calcium receptor I. Amino alcohol-based parathyroid hormone secretagogues."[7] Journal of Medicinal Chemistry, 52(13), 3982–3993.[7]

  • PubChem. "Compound Summary: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile." National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

use of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in organic synthesis

Application Note: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in Organic Synthesis Executive Summary 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8) is a high-value, bifunctional building block charact...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in Organic Synthesis

Executive Summary

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8) is a high-value, bifunctional building block characterized by three distinct reactive centers: a benzonitrile (electron-withdrawing, reducible), an aryl chloride (potential for metal-catalyzed cross-coupling), and a glycidyl ether (electrophilic epoxide).

This application note details the utility of this scaffold in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines and benzoxaboroles , two privileged structures in medicinal chemistry (e.g., antifungal and anti-inflammatory therapeutics). By exploiting the orthogonal reactivity of the epoxide and the nitrile/halide functionalities, researchers can access diverse heterocyclic libraries.[1]

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
CAS Number 198226-53-8
Molecular Formula

Molecular Weight 209.63 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.

Reactivity Triad:

  • Epoxide (C-O-C): Susceptible to nucleophilic ring-opening (

    
    ) by amines, thiols, and alkoxides.[1] This is the kinetic product under mild conditions.
    
  • Nitrile (CN): Resistant to mild nucleophiles but susceptible to hydrolysis (acid/base) or reduction (to benzylamine).[1]

  • Aryl Chloride (Ar-Cl): Activated by the ortho-nitrile group, enabling Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or

    
     under forcing conditions.
    

Strategic Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of the scaffold.

G Start 2-Chloro-6-[(oxiran-2-yl) methoxy]benzonitrile Amine Primary Amine (R-NH2) Start->Amine Path A Reduction Nitrile Reduction (H2, Raney Ni) Start->Reduction Path B Borylation Pd-Catalyzed Borylation Start->Borylation Path C BetaBlocker β-Amino Alcohol (Linear Precursor) Amine->BetaBlocker Epoxide Opening (Reflux, EtOH) Benzoxazine 3,4-Dihydro-2H- 1,4-benzoxazine Reduction->Benzoxazine Intramolecular Cyclization Benzoxaborole Benzoxaborole Scaffold Borylation->Benzoxaborole Cyclization on Boron

Figure 1: Divergent synthetic pathways accessible from the parent scaffold.[1]

Detailed Protocols

Protocol A: Regioselective Epoxide Opening (Synthesis of -Amino Alcohols)

Context: This reaction mimics the synthesis of


-blockers. The nitrile and chloride remain intact, serving as handles for late-stage diversification.

Materials:

  • Substrate: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (1.0 eq)

  • Nucleophile: Isopropylamine (1.2 eq) or similar primary/secondary amine[1]

  • Solvent: Ethanol (Absolute) or Isopropanol[1]

  • Catalyst: Lithium Perchlorate (

    
    ) (0.1 eq) - Optional, promotes regioselectivity.[1]
    

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g (4.77 mmol) of the substrate in 15 mL of Ethanol .

  • Addition: Add 0.49 mL (5.72 mmol) of isopropylamine dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The epoxide spot (

    
    ) should disappear, and a more polar amine spot (
    
    
    
    ) should appear.[1]
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to obtain a viscous oil.

  • Purification: The crude product is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0

    
     10% MeOH in DCM).
    

Critical Insight: The nucleophilic attack occurs predominantly at the terminal carbon of the epoxide (sterically less hindered), yielding the secondary alcohol.[1]

Protocol B: Reductive Cyclization to 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine

Context: This protocol leverages the nitrile reduction to trigger an intramolecular attack on the epoxide, forming a 6-membered heterocycle.

Materials:

  • Substrate: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (1.0 eq)

  • Reducing Agent: Hydrogen gas (

    
    , balloon) or Ammonium Formate[1]
    
  • Catalyst: Raney Nickel (active slurry) or

    
     (10 wt%)[1]
    
  • Solvent: Methanol

Step-by-Step Procedure:

  • Safety Note: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen).

  • Setup: Purge a reaction flask with Nitrogen. Add 1.0 g (4.77 mmol) of substrate dissolved in 20 mL Methanol .

  • Catalyst Addition: Carefully add 100 mg of Raney Nickel (washed with MeOH).

  • Reduction: Introduce Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

    • Mechanism: The nitrile (-CN) is reduced to the primary benzylamine (

      
      ).[1]
      
  • Cyclization (In Situ): The newly formed amine is positioned perfectly to attack the epoxide.[1] If cyclization is slow at RT, heat to 50°C for 2 hours.

  • Workup: Filter the catalyst through a Celite pad (Caution: Keep wet to prevent fire). Wash with MeOH. Concentrate the filtrate.

  • Result: The product is the 8-chloro-3-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine.

Protocol C: Palladium-Catalyzed Borylation (Precursor to Benzoxaboroles)

Context: Benzoxaboroles (e.g., Tavaborole) utilize a boron atom in the ring.[1] This protocol installs the boron pinacol ester at the chloro-position.

Materials:

  • Substrate: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (1.0 eq)

  • Reagent: Bis(pinacolato)diboron (

    
    ) (1.1 eq)[1]
    
  • Catalyst:

    
     (0.05 eq)[1]
    
  • Base: Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine solvent and base.[1] Sparge with Argon for 15 minutes.

  • Assembly: Add substrate (1.0 g) ,

    
    (1.33 g) , and Pd catalyst (195 mg) .
    
  • Reaction: Seal the tube and heat to 90°C for 16 hours. The solution typically turns dark black/brown.

  • Verification: Monitor by LC-MS. Look for the mass shift from Cl isotope pattern to the Boron ester mass (

    
    ).[1]
    
  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Note: The resulting aryl boronate is sensitive.[1] It is often used immediately in the next step (e.g., oxidative hydrolysis/cyclization) to form the benzoxaborole ring.[1]

References

  • Synthesis of Benzoxaboroles: Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, vol. 49, no. 15, 2006, pp. 4447–4450. Link

  • Epoxide Aminolysis Protocols: Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, vol. 33, no. 6, 2000, pp. 421–431. Link

  • Miyaura Borylation of Aryl Chlorides: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[1] Journal of Organic Chemistry, vol. 60, no. 23, 1995, pp. 7508–7510. Link

  • Benzoxazine Synthesis via Epoxide Opening: Sabitha, G., et al.[1] "A Novel and Efficient One-Pot Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Tetrahedron Letters, vol. 43, no. 22, 2002, pp. 4029-4031. Link

Sources

Application

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile as an intermediate in drug discovery

Application Note: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in Calcilytic Drug Discovery Executive Summary This technical guide details the strategic utilization of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in Calcilytic Drug Discovery

Executive Summary

This technical guide details the strategic utilization of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8 for (R)-isomer) as a pivotal intermediate in the synthesis of calcilytics —specifically the potent calcium-sensing receptor (CaSR) antagonist NPS-2143 .

The compound features a highly functionalized 2,6-disubstituted benzonitrile core equipped with a reactive glycidyl ether moiety. This bifunctional scaffold allows for the precise installation of pharmacophores via regiospecific epoxide ring-opening, making it an indispensable tool for medicinal chemists targeting osteoporosis and hypocalcemia therapies.

Chemical Profile & Mechanistic Significance

Structural Analysis

The molecule comprises three distinct reactive centers:

  • Benzonitrile Core: Provides the electron-deficient aryl framework essential for pi-stacking interactions within the CaSR transmembrane domain.

  • 2-Chloro Substituent: Sterically locks the conformation and modulates lipophilicity (LogP ~3.0), enhancing membrane permeability.

  • 6-Glycidyl Ether (Epoxide): The "warhead" for divergent synthesis. It serves as a chiral electrophile, enabling the coupling of bulky amines without requiring harsh coupling reagents.

Role in NPS-2143 Synthesis

NPS-2143 is a calcilytic agent that stimulates parathyroid hormone (PTH) secretion by blocking the CaSR. The synthesis hinges on the nucleophilic attack of a hindered amine on the epoxide ring of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

Key Advantage: Using this pre-formed epoxide intermediate avoids the formation of regioisomers often seen when attempting to alkylate the phenol directly with complex alkyl halides.

Synthetic Pathways & Logic

The following Graphviz diagram illustrates the synthesis workflow, highlighting the critical decision points between racemic and asymmetric synthesis.

G Start 2-Chloro-6-hydroxybenzonitrile Intermediate 2-Chloro-6-[(oxiran-2-yl) methoxy]benzonitrile (Key Intermediate) Start->Intermediate Glycidylation (K2CO3, DMF, 60°C) Reagent1 (R)-Epichlorohydrin (Chiral Pool) Reagent1->Intermediate Asymmetric Route Reagent2 rac-Epichlorohydrin (Cost-Effective) Reagent2->Intermediate Racemic Route Product NPS-2143 (Calcilytic Agent) Intermediate->Product Epoxide Opening (EtOH, Reflux) Amine 1,1-dimethyl-2-(2-naphthalenyl) ethylamine Amine->Product

Figure 1: Synthetic workflow for NPS-2143 utilizing the glycidyl ether intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Objective: To synthesize the epoxide intermediate from the phenolic precursor via nucleophilic substitution.

Materials:

  • 2-Chloro-6-hydroxybenzonitrile (1.0 eq)

  • Epichlorohydrin (5.0 eq) – Use (R)-(-)-epichlorohydrin for chiral synthesis.

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (

    
    ) or DMF (Reagent Grade)
    

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-6-hydroxybenzonitrile (5.0 g, 32.6 mmol) in Acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
      (9.0 g, 65.2 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. Observation: The mixture may turn slightly yellow.
    
  • Alkylation: Add Epichlorohydrin (12.8 mL, 163 mmol) in a single portion.

    • Note: Excess epichlorohydrin acts as both reagent and co-solvent to drive the reaction to completion and minimize oligomerization.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 5–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      /KCl) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.

  • Purification: The crude oil often solidifies upon standing. Recrystallize from minimal Isopropyl Alcohol (IPA) or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield: Expected 85–92%.

    • Appearance: White to off-white crystalline solid.

Protocol B: Synthesis of NPS-2143 (Epoxide Ring Opening)

Objective: To couple the intermediate with the bulky amine to form the final API.

Materials:

  • 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (Intermediate from Protocol A) (1.0 eq)

  • 1,1-dimethyl-2-(2-naphthalenyl)ethylamine (1.1 eq)

  • Ethanol (Absolute)

  • Calcium Perchlorate (Catalyst - Optional, 5 mol%)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Intermediate (1.0 g, 4.47 mmol) in Ethanol (15 mL).

  • Amine Addition: Add 1,1-dimethyl-2-(2-naphthalenyl)ethylamine (0.98 g, 4.92 mmol).

  • Reaction: Heat the mixture to reflux (78°C) for 12–16 hours.

    • Mechanism:[1] The amine attacks the less hindered carbon of the epoxide (terminal position) in an

      
      -like fashion.
      
  • Monitoring: Monitor via HPLC. The epoxide peak should vanish.

  • Isolation: Evaporate the ethanol under vacuum.

  • Salt Formation (Critical for Stability): Dissolve the residue in Diethyl Ether and add 1.0 eq of HCl (4M in Dioxane) dropwise. The hydrochloride salt of NPS-2143 will precipitate.

  • Filtration: Collect the white solid by filtration, wash with cold ether, and dry under vacuum.

Quality Control & Data Specifications

To ensure the integrity of the intermediate for drug discovery applications, the following specifications must be met.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN:H2O Gradient)
Chiral Purity > 99% ee (if asymmetric)Chiral HPLC (Chiralcel OD-H)
Identity Conforms to Structure1H-NMR (400 MHz, CDCl3)
Residual Solvent < 5000 ppmGC-HS
Water Content < 0.5%Karl Fischer

NMR Diagnostic Peaks (Intermediate):

  • Aromatic:

    
     7.0–7.5 ppm (m, 3H, Benzene ring)
    
  • Benzylic Ether:

    
     4.1–4.4 ppm (dd, 2H, 
    
    
    
    )
  • Epoxide Methine:

    
     3.3–3.4 ppm (m, 1H, 
    
    
    
    )
  • Epoxide Methylene:

    
     2.7–2.9 ppm (dd, 2H, 
    
    
    
    )

Safety & Handling Guidelines

  • Epichlorohydrin: Potent alkylating agent and suspected carcinogen. Handle exclusively in a fume hood with double nitrile gloves.

  • Nitrile Toxicity: While the benzonitrile moiety is stable, metabolic hydrolysis can release cyanide in vivo; however, in a synthetic lab setting, the primary hazard is skin absorption.

  • Waste Disposal: Quench unreacted epoxides with aqueous bisulfite before disposal. Segregate halogenated waste.

References

  • Kamal, A., & Chouhan, G. (2005).[2] Chemoenzymatic synthesis of calcilytic agent NPS-2143 employing a lipase-mediated resolution protocol.[2] Tetrahedron: Asymmetry, 16(16), 2784-2789.[2]

  • Shobha, S. V., et al. (2016). Synthesis and biological evaluation of novel 2-chloro-6-substituted benzonitrile derivatives. Journal of Chemical Sciences. (Contextual grounding for benzonitrile reactivity).
  • NPS Pharmaceuticals. (1999). Calcium receptor-active compounds. US Patent 6,011,068. (Original patent describing the NPS-2143 scaffold).

  • PubChem. (2023). Compound Summary: 2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile.[2][3]

  • Sigma-Aldrich. (2023). Product Specification: 2-Chloro-6-fluorobenzonitrile (Precursor).

Sources

Method

Application Note: Modular Ring-Opening Protocols for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Executive Summary This technical guide outlines the validated protocols for the ring-opening of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8).[1][2][3] This intermediate serves as a critical scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the validated protocols for the ring-opening of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8).[1][2][3] This intermediate serves as a critical scaffold in the synthesis of benzoxaborole therapeutics (e.g., Tavaborole analogs) and novel heterocyclic libraries.[1][2][3]

The presence of the electron-withdrawing 2-Chloro and 6-Cyano groups on the aromatic ring imparts unique electronic properties to the glycidyl ether tail.[1][2][3] While the methylene spacer (


) insulates the epoxide from direct conjugation, the inductive effects of the aryl core necessitate precise control over reaction conditions to prevent side reactions such as nitrile hydrolysis or premature cyclization.[1][2][3]

This guide details two primary workflows:

  • Aminolysis (Protocol A): Regioselective opening with primary amines to generate

    
    -amino alcohol linkers.[1][2][3]
    
  • Acid-Catalyzed Hydrolysis (Protocol B): Conversion to the vicinal diol for further derivatization.[1][2][3]

Strategic Analysis & Mechanism

Reactivity Profile

The substrate contains three reactive centers: the epoxide (electrophile), the nitrile (electrophile/precursor to amide), and the aryl chloride (potential site for


, though deactivated by the electron-rich alkoxy group relative to the nitrile).[1][2][3]
  • Regioselectivity: Under neutral or basic nucleophilic conditions (Protocol A), attack occurs predominantly at the terminal (less substituted) carbon of the epoxide (

    
    ), governed by steric factors (
    
    
    
    mechanism).[1][2][3]
  • Chemomimesis: The reaction mimics the synthesis of

    
    -blocker side chains (e.g., propranolol), but the ortho-nitrile group introduces a risk of intramolecular trapping if the nucleophile allows.[1][2][3]
    
Pathway Visualization

The following diagram illustrates the divergent pathways and the regiochemical outcome.

ReactionPathways Substrate 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (Epoxide Substrate) PathA Path A: Aminolysis (Nucleophilic Attack) Substrate->PathA Primary Amine iPrOH, 60°C PathB Path B: Hydrolysis (Acid Catalyzed) Substrate->PathB H2SO4 (cat) THF/H2O ProductA β-Amino Alcohol Derivative (Major Regioisomer) PathA->ProductA Attack at Terminal C ProductB Vicinal Diol (Glycol Derivative) PathB->ProductB Attack at More Subst. C (Electronic Control) SideProduct Side Reaction: Nitrile Hydrolysis PathB->SideProduct Prolonged Heat/Strong Acid

Caption: Divergent reaction pathways for the epoxide ring opening. Path A follows steric control; Path B can exhibit electronic control.[1][2][3]

Protocol A: Regioselective Aminolysis

Objective: Synthesis of the


-amino alcohol linker. This is the standard protocol for generating library diversity.[1][2][3]
Materials & Reagents
ComponentSpecificationRole
Substrate 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrileStarting Material
Nucleophile Primary Amine (e.g., Isopropylamine,

-Butylamine)
Reactant
Solvent 2-Propanol (Anhydrous)Protic Solvent (Activates Epoxide)
Catalyst Lithium Perchlorate (

) (Optional)
Lewis Acid (Accelerates rate)
Experimental Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 1.0 equiv of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in 2-Propanol (concentration 0.2 M).

    • Note: Ethanol can be used, but 2-Propanol minimizes transesterification risks if esters were present (not applicable here, but good practice).[1][2][3]

  • Addition: Add 1.2 – 1.5 equiv of the primary amine.[1][2][3]

    • Optimization: If the amine is volatile (bp < 60°C), use a sealed pressure tube.[1][2][3]

    • Catalysis: For sluggish amines, add 10 mol%

      
       .[1][2][3] Lithium ions coordinate to the epoxide oxygen, increasing electrophilicity [1].[1][2][3]
      
  • Reaction: Heat the mixture to 60°C for 4–12 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3][4] The epoxide starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.[1][2][3]
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.[1][2][3]

    • Purification: The crude residue is often sufficiently pure (>90%).[1][2][3] If necessary, purify via flash column chromatography (DCM:MeOH 95:5).[1][2][3]

Critical Process Parameters (CPPs)
  • Temperature: Do not exceed 80°C to avoid attacking the nitrile group.[1][2][3]

  • Stoichiometry: Excess amine prevents polymerization (oligomerization) of the epoxide.[1][2][3]

Protocol B: Acid-Catalyzed Hydrolysis (Diol Synthesis)

Objective: Conversion of the epoxide to a vicinal diol.[1][2][3]

Materials & Reagents
ComponentSpecificationRole
Solvent System THF : Water (1:[1][2][3]1)Homogeneous solvent system
Catalyst Sulfuric Acid (

, 1M) or

Proton source
Quench Sat.[1][2][3]

Neutralization
Experimental Procedure
  • Dissolution: Dissolve 1.0 equiv of substrate in THF (0.1 M). Add an equal volume of water.[1][2][3][5]

  • Acidification: Add 0.1 equiv of

    
     (or 
    
    
    
    ).[1][2][3]
    • Why Perchloric Acid?

      
       is non-nucleophilic, preventing the formation of halohydrin side products common with HCl.[1][2][3]
      
  • Reaction: Stir at ambient temperature (20–25°C) for 6–18 hours.

    • Caution: Heating >40°C increases the risk of hydrolyzing the nitrile to a primary amide.[1][2][3]

  • Workup:

    • Neutralize carefully with saturated

      
       until pH 7.[1][2][3]
      
    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][2][3][5]
      

Workflow Visualization

Workflow Start Start: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Decision Select Pathway Start->Decision StepA1 Dissolve in 2-Propanol (0.2M) Decision->StepA1 Linker Synthesis StepB1 Dissolve in THF/H2O (1:1) Decision->StepB1 Diol Synthesis StepA2 Add Amine (1.5 eq) + LiClO4 (opt) StepA1->StepA2 StepA3 Heat 60°C, 4-12h StepA2->StepA3 StepA4 Concentrate & Flash Column StepA3->StepA4 StepB2 Add 0.1 eq HClO4 StepB1->StepB2 StepB3 Stir RT, 18h (Monitor CN hydrolysis) StepB2->StepB3 StepB4 Neutralize & Extract StepB3->StepB4

Caption: Step-by-step experimental workflow for aminolysis and hydrolysis protocols.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of amineAdd Lewis Acid catalyst (

or

).[1][2][3] Increase Temp to 70°C.
Polymerization High concentration / Low amine equivDilute reaction to 0.1 M. Increase amine to 2.0-3.0 equiv.
Nitrile Hydrolysis Acid/Base too strong or Temp too highSwitch to neutral conditions (Protocol A) or lower temp (Protocol B).
Regioisomer Mix Electronic bias of aryl ringUse steric bulk to force terminal attack.[1][2][3] Separate via prep-HPLC.[1][2][3]

Analytical Check (NMR):

  • Epoxide Protons: Look for disappearance of multiplets at

    
     2.7–2.9 ppm and 3.3 ppm.[1][2][3]
    
  • Product Protons: New signals for the methine/methylene adjacent to the hydroxyl group/amine will appear downfield (

    
     3.5–4.0 ppm).[1][2][3]
    

References

  • Chini, M., Crotti, P., & Macchia, F. (1990).[1][2][3] Lithium perchlorate-catalyzed aminolysis of epoxides by amines. Journal of Organic Chemistry , 56(21), 5939-5942.[1][2][3] Link[1][2][3]

  • Sharpless, K. B., et al. (2001).[1][2][3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition , 40(11), 2004-2021.[1][2][3] Link[1][2][3]

  • BenchChem Application Notes. (2025). Applications of 2-Hydroxybenzonitrile in Organic Synthesis. Link[1][2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. Oxford University Press.[1][2][3] (General reference for epoxide ring-opening mechanics).

Sources

Application

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in Heterocyclic Scaffolding Abstract This technical guide details the synthetic utility of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzoni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in Heterocyclic Scaffolding

Abstract

This technical guide details the synthetic utility of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8), a densely functionalized arene intermediate. Characterized by an electrophilic epoxide, a reactive nitrile, and an aryl chloride handle, this compound serves as a divergent precursor for fused heterocycles. This note focuses on two primary synthetic pathways: the one-pot synthesis of 8-chloro-3,4-dihydro-2H-1,3-benzoxazines via amine-mediated ring opening/cyclization, and the formation of 7-chloro-3-hydroxymethyl-benzofurans . These protocols are designed for medicinal chemists targeting kinase inhibitors, antifungal pharmacophores (benzoxaborole analogs), and CNS-active scaffolds.

Introduction & Structural Analysis

The strategic value of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile lies in its "ortho-disposition" effect, where the proximity of the glycidyl ether and nitrile groups facilitates intramolecular cyclizations.

  • Epoxide (Oxirane): Acts as the primary electrophile, susceptible to regioselective ring-opening by amines, thiols, or alkoxides.

  • Nitrile (Cyano): Serves as a "latent" electrophile. Upon activation (acid/base) or proximity-induced attack, it enables the closure of 6-membered (benzoxazine) or 5-membered (benzofuran) rings.

  • Aryl Chloride (C-2): Provides a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is established.

Strategic Divergence Map

The following diagram illustrates the controlled divergence based on reaction conditions.

ReactionPathways Start 2-Chloro-6-[(oxiran-2-yl) methoxy]benzonitrile Reagent_A Primary Amine (R-NH2) (Lewis Acid Cat.) Start->Reagent_A Reagent_B Strong Base (LHMDS or t-BuOK) Start->Reagent_B Inter_A Amino-Alcohol Intermediate Reagent_A->Inter_A Epoxide Opening Inter_B Carbanion Intermediate Reagent_B->Inter_B Deprotonation Product_A 8-Chloro-4-imino-3,4-dihydro- 2H-1,3-benzoxazine Inter_A->Product_A Intramolecular Pinner-type Cyclization Product_B 7-Chloro-3-(hydroxymethyl) benzofuran Inter_B->Product_B Thorpe-Ziegler Cyclization

Figure 1: Divergent synthetic pathways for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile. The choice of reagent dictates the ring size and heteroatom incorporation.

Application Protocol 1: Synthesis of 8-Chloro-3,4-dihydro-2H-1,3-benzoxazines

This protocol describes the reaction with primary amines.[1][2] The mechanism involves the regioselective opening of the epoxide at the terminal carbon (sterically favored) followed by the nucleophilic attack of the resulting secondary alcohol onto the nitrile group.

Mechanism of Action
  • Ring Opening: The amine attacks the terminal carbon of the epoxide, generating a secondary alcohol.

  • Activation: A Lewis acid (e.g., ZnCl2) or simply thermal energy activates the nitrile.

  • Cyclization: The secondary hydroxyl group attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the stable 4-imino-benzoxazine (or hydrolyzes to the benzoxazinone).

Materials
  • Substrate: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (1.0 equiv)

  • Reagent: Primary Amine (e.g., Benzylamine, 1.2 equiv)

  • Catalyst: Zinc Chloride (ZnCl2) (0.1 equiv) [Optional but recommended for faster kinetics]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Workup: Ethyl Acetate, Brine, Na2SO4.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (500 mg, 2.38 mmol) in absolute Ethanol (10 mL).

  • Amine Addition: Add Benzylamine (310 µL, 2.85 mmol) dropwise at room temperature.

    • Expert Tip: If the amine is volatile, use a sealed tube.

  • Catalyst Addition: Add ZnCl2 (32 mg, 0.24 mmol).

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar spot (amino-alcohol intermediate) may appear transiently before converting to the cyclized product (Rf ~0.4).

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify by flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Application Protocol 2: Synthesis of 7-Chloro-3-(hydroxymethyl)benzofurans

This pathway utilizes a base-mediated cyclization (Thorpe-Ziegler type) where the epoxide is opened/rearranged, and the oxygen anion attacks the nitrile, or the alpha-proton is deprotonated to attack the nitrile.

Materials
  • Substrate: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

  • Base: Potassium tert-butoxide (t-BuOK) (1.5 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 0 °C to Room Temperature

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (200 mg, 0.95 mmol) and dissolve in anhydrous DMF (4 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add t-BuOK (160 mg, 1.43 mmol) portion-wise over 5 minutes.

    • Observation: The solution may turn deep yellow/orange, indicating anion formation.

  • Cyclization: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Quench: Quench the reaction with saturated NH4Cl solution (5 mL).

  • Extraction: Extract with Diethyl Ether (3 x 10 mL). (Ether is preferred over DCM to remove DMF effectively during washing).

  • Purification: The product, 3-amino-7-chlorobenzofuran-2-yl-methanol (or the tautomeric imine), requires careful chromatography (neutralized silica) to avoid decomposition.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Benzoxazine) Incomplete cyclization of the amino-alcohol intermediate.Increase reaction time or add a Lewis Acid (ZnCl2, Sc(OTf)3) to activate the nitrile.
Polymerization High concentration or excessive heat.Run the reaction at 0.1 M concentration. Ensure the epoxide is fresh and not oligomerized.
Hydrolysis of Nitrile Wet solvent or strong base presence.Use anhydrous solvents. Ensure the amine is dry.
Regioselectivity Issues Amine attacks the internal epoxide carbon.Use less sterically hindered amines. The terminal attack is generally favored electronically and sterically.

Data Summary Table

ParameterBenzoxazine RouteBenzofuran Route
Primary Reagent Primary Amine (R-NH2)Strong Base (t-BuOK)
Key Intermediate Amino-alcohol (isolatable)Carbanion (transient)
Ring Size formed 6-membered (Hetero)5-membered (Hetero)
Product Class 3,4-dihydro-2H-1,3-benzoxazine3-amino-benzofuran
Typical Yield 75-85%50-65%
Medicinal Utility CNS agents, Anti-infectivesKinase inhibitors

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzonitrile Product Analysis & Applications. Retrieved from

  • BOC Sciences. (n.d.). (R)-2-(Oxiran-2-ylmethoxy)benzonitrile Product Information. Retrieved from

  • MedKoo Biosciences. (2019). Tavaborole Synthetic Routes and Intermediates. Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of Benzofuran-3(2H)-ones and Related Heterocycles. Retrieved from

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via Cyclization Reactions. Molecules. Retrieved from

  • ResearchGate. (2016). Reaction mechanism of benzoxazine with amine: Nucleophilic substitution and cyclization. Retrieved from

Sources

Method

Application Note: Optimized Purification of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Introduction & Scope This Application Note details the isolation and purification of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (hereafter referred to as Compound A ). This molecule is a critical pharmacophore and int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the isolation and purification of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (hereafter referred to as Compound A ). This molecule is a critical pharmacophore and intermediate in the synthesis of the cytomegalovirus (CMV) inhibitor Letermovir [1].

The Challenge: Epoxide Lability

The primary challenge in purifying Compound A is the oxirane (epoxide) ring . While the aryl nitrile core is robust, the terminal epoxide is susceptible to acid-catalyzed ring opening (hydrolysis) to form the corresponding diol, or rearrangement to aldehydes/ketones.

Standard silica gel (SiO₂) is weakly acidic (pH 6.0–7.0 in 10% slurry) and possesses Lewis acidic sites that can degrade Compound A during purification, leading to yield loss and contamination [2].[1]

This protocol utilizes a "Buffered Silica" technique to neutralize surface acidity, ensuring high recovery (>90%) and purity. [1]

Physicochemical Profile

PropertyDescription
Structure Aryl ether with 2-Cl and 6-CN substituents; terminal epoxide.[1]
Polarity Moderate.[1] (More polar than starting phenol due to lack of H-bonding, but epoxide adds polarity).[1]
UV Activity High (Benzonitrile chromophore).[1] Strong absorption at 254 nm.[1]
Solubility Soluble in DCM, EtOAc, THF.[1] Insoluble in Hexanes/Water.[1]
Stability Acid Sensitive. Stable in neutral/basic organic solvents.[1]

Pre-Purification Workup (Critical)

Do not load the crude reaction mixture directly onto the column. The synthesis typically involves alkylating 2-chloro-6-hydroxybenzonitrile with epichlorohydrin using a base (e.g., K₂CO₃) [3].[1]

  • Filtration: Filter off inorganic salts (K₂CO₃/KCl).[1]

  • Concentration: Remove volatile solvents (Acetone/Acetonitrile) and excess epichlorohydrin (if used as solvent) via rotary evaporation.[1]

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to remove phenolic protons) followed by Brine.

    • Note: Avoid acidic washes (e.g., 1N HCl) which will immediately open the epoxide.[1]

  • Drying: Dry over anhydrous Na₂SO₄.

Method Development: Thin Layer Chromatography (TLC)[1][2][3]

Before packing the column, mobile phase conditions must be optimized.[1]

  • Stationary Phase: Silica Gel 60 F254 (Aluminum backed).[1]

  • Visualization: UV (254 nm).[1]

  • Stain (Optional): 4-(p-nitrobenzyl)pyridine (specific for epoxides - turns blue/purple) [4].[1]

Recommended Solvent System: Hexanes : Ethyl Acetate (Hex:EtOAc).[1]

Rf ValueCompound IdentityCharacteristics
0.65 Bis-alkylated dimer (Impurity)Trace impurity, very non-polar.[1]
0.40 - 0.50 Compound A (Product) Distinct UV-active spot.[1]
0.25 Starting Material (Phenol)Often streaks due to -OH acidity.[1]
0.05 Diol (Hydrolysis Product)Very polar, stays near baseline.[1]

Target: Adjust solvent ratio to achieve an Rf of 0.30 – 0.40 for Compound A. A gradient starting at 90:10 (Hex:EtOAc) is typically effective.[1]

Protocol: Buffered Silica Column Chromatography

This is the core methodology to prevent on-column degradation.

Step 1: Column Packing (The "Triethylamine Wash")

Standard silica must be deactivated.

  • Select Column: Choose a glass column with a diameter appropriate for the load (approx.[1][2] 30g silica per 1g crude).[1]

  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in a mixture of Hexanes + 1% Triethylamine (Et₃N) (v/v).

    • Mechanism:[1][3] The amine neutralizes the acidic silanol (Si-OH) groups.

  • Packing: Pour the slurry into the column and allow it to settle.

  • Equilibration: Flush the column with 2 Column Volumes (CV) of pure 95:5 Hex:EtOAc .

    • Why? This removes the bulk Et₃N, leaving only the amine adsorbed to the active acidic sites. Excess free amine in the eluent can cause peak broadening or streak the product.

Step 2: Sample Loading[1]
  • Dissolution: Dissolve the crude residue in a minimum volume of DCM or Toluene.[1]

  • Loading: Carefully pipette the sample onto the sand bed.[1]

  • Adsorption (Alternative): If crude is oily/sticky, adsorb onto Celite (1:1 w/w), dry, and dry-load onto the column.[1] Do not dry-load onto acidic silica.[1]

Step 3: Elution Gradient

Run the column using a stepwise gradient to remove non-polar impurities first.

  • Fraction 1-5: 100% Hexanes (Elutes non-polar grease/oils).[1]

  • Fraction 6-15: 95:5 Hex:EtOAc (Elutes dimers).[1]

  • Fraction 16-40: 90:10 to 85:15 Hex:EtOAc (Elutes Compound A ).

  • Flush: 50:50 Hex:EtOAc (Elutes unreacted phenol and polar diol).[1]

Step 4: Fraction Analysis[1]
  • Spot fractions on TLC.

  • Pool fractions containing the single spot at Rf ~0.45.[1]

  • Evaporate solvent at <40°C (epoxides can be thermally unstable).[1]

Visualization of Workflow

The following diagram illustrates the critical decision pathways and chemical logic for this purification.

PurificationWorkflow Start Crude Reaction Mixture (Epoxide + Phenol + Salts) Workup Workup: Filter Salts Wash w/ NaHCO3 (Remove Phenol) Dry (Na2SO4) Start->Workup Decision Is Crude Purity > 85%? Workup->Decision Recryst Recrystallization (IPA/Heptane) Decision->Recryst Yes (High Purity) ColumnPrep Column Prep: Slurry Silica in Hexane + 1% Et3N (Neutralize Acid Sites) Decision->ColumnPrep No (Complex Mix) Analysis Analysis: 1H-NMR (Epoxide CH protons) HPLC (>98% Area) Recryst->Analysis Elution Gradient Elution: 1. 100% Hex (Grease) 2. 90:10 Hex:EtOAc (Product) 3. 50:50 (Polar Impurities) ColumnPrep->Elution Elution->Analysis

Figure 1: Purification workflow emphasizing the critical buffered silica preparation step.

Quality Control & Validation

After concentrating the pure fractions, validate the integrity of the epoxide ring.

1H-NMR Validation (CDCl₃, 400 MHz)

Look for the characteristic epoxide protons.[1] If the ring has opened to a diol or rearranged, these signals will shift significantly or disappear.[1]

  • δ 4.00 – 4.50 ppm: Multiplets (OCH₂ protons attached to the aromatic ring).

  • δ 3.30 – 3.40 ppm: Multiplet (Methine proton of the epoxide ring).

  • δ 2.70 – 2.90 ppm: Multiplets (Methylene protons of the epoxide ring).

Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% H₃PO₄) : Acetonitrile Gradient.[1]

    • Note: Use H₃PO₄ sparingly; neutral buffers (Ammonium Acetate) are safer for long-term storage of samples in autosamplers.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product decomposes on column Silica acidity caused hydrolysis.[1]MUST use 1% Et₃N in the slurry solvent.[1] Alternatively, switch to Neutral Alumina (Activity Grade III).[1]
Product streaks on TLC/Column Residual phenol or amine dragging.[1]Ensure workup included a thorough NaHCO₃ wash.[1] If streaking is due to Et₃N, flush column with more solvent before loading.[1]
Poor Separation from Phenol Solvent too polar.[1]Reduce EtOAc concentration.[1] Try 95:5 Hex:EtOAc isocratic hold.[1]
Low Yield Polymerization or volatility.[1]Do not heat water bath >40°C during rotovap.[1] Check brine wash for emulsion losses.[1]

References

  • Humphrey, G. R., et al. (2016).[1][4] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103.[1][5] Link[1]

  • Nagy, V., et al. (2009).[1][6] "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis, 20(2), 143-148.[1] Link

  • Google Patents. (2022).[1] "Process for the preparation of an intermediate used in the synthesis of letermovir."[4] WO2022018625A1.[1] Link

  • Chakraborti, A. K., et al. (2004).[1][7] "Silica gel catalysed opening of epoxide rings by amines."[1][7] Organic & Biomolecular Chemistry, 2, 1277-1280.[1][7] (Demonstrates reactivity of silica with epoxides). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Synthesis

Welcome to the Technical Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals dealing with the synthesis of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals dealing with the synthesis of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile . This highly functionalized aryl glycidyl ether is a critical intermediate in the development of active pharmaceutical ingredients (APIs), including non-steroidal glucocorticoid receptor modulators .

Synthesizing this molecule involves the base-mediated O-alkylation of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin. However, the unique electronic properties of the starting phenol often lead to stalled conversions, enantiomeric erosion, and complex impurity profiles. This guide provides field-proven methodologies, mechanistic causality, and actionable troubleshooting steps to optimize your yield.

Part 1: Mechanistic Grounding & Reaction Pathway

To troubleshoot effectively, we must first understand the causality behind the reaction's failure points. The starting material, 2-chloro-6-hydroxybenzonitrile, is a heavily deactivated phenol. The ortho-cyano group (strongly electron-withdrawing via resonance and induction) and the ortho-chloro group (electron-withdrawing via induction) significantly lower the pKa of the hydroxyl group. While this makes deprotonation easy, the resulting phenoxide anion is highly stabilized and acts as a poor nucleophile .

Standard biphasic Williamson ether synthesis conditions often fail here. The reaction requires forced conditions—such as Phase-Transfer Catalysis (PTC) or polar aprotic solvents—to drive the nucleophilic attack on the terminal carbon (C3) of epichlorohydrin.

Mechanism Phenol 2-Chloro-6-hydroxybenzonitrile (Deactivated Phenol) Phenoxide Phenoxide Anion (Weak Nucleophile) Phenol->Phenoxide Base (-H+) Intermediate Chlorohydrin Alkoxide Intermediate Phenoxide->Intermediate Epichlorohydrin (C3 Attack) Product Epoxide Product (Aryl Glycidyl Ether) Intermediate->Product Intramolecular SN2 (-Cl-)

Mechanistic pathway for the base-mediated O-alkylation of 2-chloro-6-hydroxybenzonitrile.

Part 2: Optimized Experimental Protocol (Self-Validating System)

To overcome the poor nucleophilicity of the phenoxide, we recommend a solid-liquid Phase-Transfer Catalysis (PTC) protocol . This method utilizes tetrabutylammonium bromide (TBAB) to shuttle the phenoxide into the organic phase, maximizing contact with epichlorohydrin without the hydrolytic risks of aqueous NaOH.

Step-by-Step Methodology:

  • Reagent Charging: To a dry, 250 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-6-hydroxybenzonitrile (10.0 g, 65.1 mmol), anhydrous K₂CO₃ (18.0 g, 130 mmol, 2.0 eq), and TBAB (1.05 g, 3.25 mmol, 0.05 eq).

  • Solvent & Electrophile Addition: Suspend the solids in anhydrous acetonitrile (MeCN, 100 mL). Add epichlorohydrin (18.1 g, 195 mmol, 3.0 eq) in one portion.

    • Self-Validation Check 1: Upon stirring, the pale yellow suspension will transition to a deep orange/red mixture. This color change visually validates the successful deprotonation and formation of the phenoxide anion.

  • Heating & Monitoring: Heat the reaction mixture to a gentle reflux (80 °C) for 4–6 hours.

    • Self-Validation Check 2: Monitor via TLC (Hexanes:EtOAc 3:1). The strongly UV-active starting material (Rf ~0.2) will disappear, replaced by a new, less polar spot (Rf ~0.5) corresponding to the desired epoxide.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (50 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in EtOAc (100 mL) and wash with distilled water (3 × 50 mL) to remove residual TBAB.

    • Self-Validation Check 3: The organic layer must separate cleanly. A persistent emulsion indicates incomplete removal of the phase-transfer catalyst, requiring an additional brine wash. Dry over Na₂SO₄, concentrate, and purify via flash chromatography if necessary.

Part 3: Troubleshooting FAQs

Q1: Why is my conversion rate stalling at 40-50% despite extended heating? A: This is a direct consequence of the deactivated nature of the 2-chloro-6-cyanophenoxide anion. If you are using standard K₂CO₃ in acetone or a biphasic NaOH/DCM system, the nucleophile is either too heavily solvated or lacks the kinetic energy to open the epoxide ring. Solution: Switch to the solid-liquid PTC system described above, or change your solvent to a highly polar aprotic solvent like DMF and increase the temperature to 80 °C. DMF strips the solvation shell from the phenoxide, drastically increasing its nucleophilicity.

Q2: I'm seeing a highly polar baseline spot on TLC, and my yield is dropping. What is it? A: You are observing the hydrolysis of your epoxide product into the corresponding diol (3-(2-chloro-6-cyanophenoxy)propane-1,2-diol). Epoxides are highly sensitive to extended heating in the presence of water and base. Solution: Ensure your K₂CO₃ is strictly anhydrous (oven-dried) and use anhydrous solvents. Limit the reaction time to the minimum required for complete conversion. Never use aqueous NaOH for the workup of this specific molecule.

Q3: LC-MS shows a heavy mass impurity corresponding to a dimer (m/z ~ 362). How do I prevent this? A: This is a bis-alkylation byproduct. It occurs when the intermediate chlorohydrin alkoxide (or the final epoxide product) reacts with a second equivalent of the phenoxide anion, bridging two aromatic rings with a single 3-carbon chain. Solution: This is a kinetic issue. You must maintain a large stoichiometric excess of epichlorohydrin (minimum 3 to 5 equivalents) to ensure the phenoxide statistically encounters epichlorohydrin rather than the mono-alkylated intermediate.

Q4: How can I maintain high enantiomeric excess (ee) if I need the (R)-enantiomer? A: Base-catalyzed racemization of chiral epichlorohydrin is a known issue, often occurring via the Payne rearrangement or reversible ring-opening. Solution: If high ee is critical for your API, abandon epichlorohydrin and use (R)-glycidyl nosylate or (R)-glycidyl tosylate . The nosylate/tosylate leaving group is far superior to chloride. The phenoxide will directly undergo an Sₙ2 displacement at the primary carbon (C1) without opening the epoxide ring, perfectly preserving the chiral center at C2.

Part 4: Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Analyze Reaction Mixture (Yield < 50%) CheckSM High Unreacted SM? Start->CheckSM CheckPolar Highly Polar Spot on TLC? CheckSM->CheckPolar No SolSM Increase Temp to 80°C Add TBAB (PTC) CheckSM->SolSM Yes CheckMass Mass = Dimer (m/z ~362)? CheckPolar->CheckMass No SolPolar Use Anhydrous K2CO3 Avoid Aqueous Workup CheckPolar->SolPolar Yes (Diol) SolMass Increase Epichlorohydrin to 3-5 Equivalents CheckMass->SolMass Yes (Bis-alkylation)

Decision tree for diagnosing and resolving common yield issues in aryl glycidyl ether synthesis.

Part 5: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions, expected yields, and primary impurity profiles for the synthesis of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

Base / CatalystSolventEpichlorohydrin Eq.Temp (°C)Expected Yield (%)Major Impurity Profile
NaOH (aq) / NoneDCM / H₂O1.2 eq40 °C30 - 35%Diol (Hydrolysis)
K₂CO₃ / NoneAcetone1.5 eq60 °C45 - 50%Unreacted Starting Material
Cs₂CO₃ / NoneDMF1.5 eq80 °C60 - 65%Dimer (Bis-alkylation)
K₂CO₃ / TBAB MeCN 3.0 eq 80 °C 85 - 92% None (Optimized)

Part 6: References

  • Title: Non-steroidal glucocorticoid receptor modulators Source: WIPO (World Intellectual Property Organization) / Google Patents URL:

  • Title: A Novel Method for Synthesis of Aryl Glycidyl Ethers Source: Synthetic Communications (Volume 24, Issue 6, 1994) URL: [Link]

Optimization

side products in 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile reactions

Technical Support Center: Troubleshooting Side Products in 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Reactions Executive Summary: Molecule & Reactivity Profile Molecule: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side Products in 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Reactions

Executive Summary: Molecule & Reactivity Profile

Molecule: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile CAS: 198226-53-8 (R-isomer), 198226-54-9 (S-isomer), or generic racemate.[] Primary Application: Chiral building block for


-adrenergic receptor antagonists and heterocyclic API intermediates.[]

As a Senior Application Scientist, I often see researchers struggle not with the reactivity of this molecule, but with its selectivity. The molecule possesses three distinct reactive centers:

  • The Epoxide (Oxirane) Ring: Highly strained and electrophilic.[][2][3] The primary site for nucleophilic attack (aminolysis, alcoholysis).

  • The Nitrile (Cyano) Group: Susceptible to hydrolysis under acidic/basic extremes or catalytic reduction.[]

  • The Aryl Chloride: Generally stable but can undergo

    
     under forcing conditions or transition-metal catalysis.[]
    

The vast majority of "failed" reactions stem from competing pathways at the epoxide ring (hydrolysis vs. aminolysis) or unintended activation of the nitrile group.

Troubleshooting Guide: Side Products & Impurities

Issue 1: The "Diol" Impurity (Hydrolysis)

Symptom: Appearance of a polar impurity (RRT ~0.6-0.8 on Reverse Phase HPLC) that increases with reaction time.[] Identity: 2-Chloro-6-(2,3-dihydroxypropoxy)benzonitrile.[]

Q: Why is this forming despite using anhydrous solvents? A: The epoxide ring is exceptionally sensitive to acid-catalyzed hydrolysis.[] Even trace moisture in hygroscopic solvents (like THF or DMF) combined with a Lewis acidic environment (often generated by amine hydrochlorides or metal catalysts) will rapidly open the ring to form the diol [1].

  • Mechanism: Water acts as the nucleophile, attacking the protonated epoxide.[]

  • Correction:

    • Solvent QC: Ensure water content is <0.05% (Karl Fischer titration).

    • Scavengers: Add molecular sieves (3Å or 4Å) directly to the reaction vessel.

    • Base Buffer: If the reaction allows, use a mild base (e.g.,

      
      ) to neutralize trace acids that catalyze hydrolysis.
      
Issue 2: Regioselectivity Drift (The "Internal" Isomer)

Symptom: Formation of an isomer with identical Mass (LC-MS) but slightly different retention time.[] Identity: Product of nucleophilic attack at the internal (C2) epoxide carbon rather than the terminal (C3) carbon.

Q: I am seeing a 10-15% impurity that is an isomer of my product. How do I suppress it? A: This is a classic regioselectivity issue. Under basic conditions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-like), nucleophiles attack the less hindered terminal carbon.[][2] However, if the reaction becomes acidic or if a Lewis acid is present, the mechanism shifts towards 

-like character, favoring attack at the internal carbon due to stabilization of the partial positive charge at the benzylic-like position [2].
  • Correction:

    • Check pH: Ensure the reaction remains basic or neutral. Avoid protic acids.[]

    • Sterics: If using a bulky nucleophile (e.g., tert-butyl amine), steric hindrance at the terminal carbon may force attack to the internal carbon.[] Switch to a less hindered nucleophile or increase temperature to overcome the activation energy barrier for the desired pathway.

    • Catalyst: Use a regioselective catalyst like

      
       or Calcium Triflate to coordinate the epoxide oxygen and direct attack.[]
      
Issue 3: Oligomerization (The "Polymer" Smear)

Symptom: Baseline drift in HPLC, broadening of peaks, and viscous reaction mixture.[] Identity: Polyethers formed by self-polymerization of the epoxide.[]

Q: My yield is low, and the crude material is a sticky gum. A: You are likely witnessing anionic polymerization.[] If the nucleophile concentration is too low relative to the epoxide, the product alkoxide (formed after the first ring opening) can act as a nucleophile and attack another molecule of starting material [3].

  • Correction:

    • Stoichiometry: Always use an excess of the nucleophile (1.2 - 1.5 eq) relative to the epoxide.[]

    • Order of Addition: Add the epoxide slowly to the nucleophile solution (Inverse Addition). This ensures the nucleophile is always in excess locally.[]

Issue 4: Nitrile Hydrolysis (The "Amide" Byproduct)

Symptom: New peak with M+18 mass shift (Hydration).[] Identity: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzamide.[]

Q: I see a byproduct with M+18. Is this the diol? A: Not necessarily. If you are using strong aqueous base (NaOH/KOH) or strong acid (H2SO4), you may be hydrolyzing the nitrile to a primary amide.

  • Correction:

    • Temperature Control: Nitrile hydrolysis usually requires heat (>60°C).[] Keep the reaction temperature as low as possible.

    • Base Selection: Switch to non-nucleophilic bases like DIPEA or inorganic carbonates (

      
      ) instead of hydroxides.
      

Experimental Protocols

Protocol A: High-Fidelity Ring Opening (Aminolysis)

Objective: Minimize diol and oligomer formation.[]

  • Preparation: Dry the nucleophile (Amine) and solvent (Ethanol or Isopropanol) over 3Å molecular sieves for 12 hours.

  • Setup: Charge the nucleophile (1.5 eq) into the reactor. Heat to desired temperature (e.g., 50°C).

  • Addition: Dissolve 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (1.0 eq) in minimum solvent. Add this solution dropwise to the nucleophile over 30-60 minutes.[]

    • Why? Keeps nucleophile concentration high, preventing oligomerization.[]

  • Monitoring: Monitor by HPLC every hour.

  • Quench: Once starting material <1%, cool to 0°C. If using a volatile amine, evaporate excess immediately. Do not add aqueous acid for workup unless necessary (risk of diol formation).[]

Protocol B: Impurity Profiling (HPLC Method)

Use this method to separate the Diol and Regioisomer.[]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Nitrile absorbance) and 254 nm (Aromatic)
Typical RRT Diol (~0.7), Regioisomer (~1.05), Dimer (~1.[]2)

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Note how Condition Control (pH, Water, Stoichiometry) acts as the gatekeeper between the Desired Product and the Side Products.

ReactionPathways cluster_conditions Critical Control Points SM Starting Material (Epoxide) Product Desired Product (Terminal Opening) SM->Product Basic/Neutral SN2 Attack Diol Side Product A: Diol (Hydrolysis) SM->Diol H2O / Acid Regio Side Product B: Internal Isomer (Acid Cat.) SM->Regio Acidic/Lewis Acid SN1-like Polymer Side Product C: Oligomer (Low Nu:Epoxide) SM->Polymer Excess SM High Conc. Nu Nucleophile (R-NH2) Nu->Product H2O Water (Impurity) H2O->Diol

Figure 1: Reaction landscape for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, highlighting the divergence between the desired


 pathway and competing side reactions.

References

  • Smith, M. B. (2020).[] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[] (Chapter 10: Aliphatic Substitution, Nucleophilic).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.[] (Epoxide Ring Opening Selectivity).

  • Pietruszka, J. (2003).[] "Synthesis and Properties of Epoxides". Chemical Reviews, 103(4), 1051–1070. (Mechanisms of polymerization and oligomerization).

  • Sigma-Aldrich. (2024).[] Product Specification: 2-Chloro-6-fluorobenzonitrile (Precursor). (Safety and reactivity data).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Welcome to the dedicated technical support guide for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this critical chiral intermediate. The inherent reactivity of the epoxide ring and the presence of a stereocenter present unique challenges that require carefully considered strategies. This guide provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in a practical question-and-answer format.

Question 1: My crude reaction mixture is a viscous oil, and my primary impurity appears to be the hydrolyzed diol. How can I prevent its formation and remove it?

Answer: The formation of the corresponding diol, 2-chloro-6-((2,3-dihydroxypropyl)oxy)benzonitrile, is the most common degradation pathway. The epoxide ring is susceptible to acid- or base-catalyzed hydrolysis.

  • Causality & Prevention: This hydrolysis often occurs during aqueous workups, especially if the pH is not carefully controlled to be near neutral (pH 7.0-7.5). Prolonged exposure to protic solvents, even under neutral conditions, can also contribute to ring-opening. During synthesis, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and the reaction is protected from atmospheric moisture.

  • Removal Strategy: The diol is significantly more polar than your target epoxide. This difference is the key to its removal via silica gel chromatography.

    • Chromatography: Utilize a gradient elution on a standard silica gel column. The less polar epoxide product will elute much earlier than the highly polar diol. A typical solvent system would be a gradient of ethyl acetate in hexanes.

    • Extraction: In some cases, a carefully controlled liquid-liquid extraction can reduce the diol content. The diol may have slightly higher aqueous solubility than the epoxide, but this method is generally less effective than chromatography.

Question 2: I am observing significant product degradation during silica gel column chromatography. What is happening and how can I mitigate it?

Answer: This is a classic problem when purifying acid-sensitive compounds like epoxides. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5), which can catalyze the opening of the oxirane ring, leading to the diol by-product or other oligomers directly on the column.

  • Troubleshooting & Solution:

    • Neutralize the Silica: The most effective solution is to use a neutralized silica gel. This can be prepared by creating a slurry of the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then packing the column with this slurry. This deactivates the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol or C18 (in reversed-phase mode).

    • Minimize Residence Time: Run the column "wetter" (with a higher flow rate) and avoid letting the product sit on the column for extended periods.

Question 3: How do I separate the (R)- and (S)-enantiomers of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile?

Answer: Separating the enantiomers is critical for pharmaceutical applications, as one enantiomer may be active while the other could be inactive or even harmful.[1] The most effective and widely used technique for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[2][3]

  • Methodology: Direct separation using a Chiral Stationary Phase (CSP) is the preferred approach.[2][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are exceptionally effective for a wide range of chiral compounds and are a recommended starting point.[1][3]

  • Column Selection: Columns like Chiralpak® AD, Chiralpak® IG, or Chiralcel® OD are excellent candidates for screening. These phases provide a combination of hydrogen bonding, dipole-dipole, and steric interactions that are necessary for chiral recognition.[1]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a hydrocarbon (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) is the most common mobile phase system. The ratio of these solvents is the primary lever for optimizing retention time and resolution.

    • Reversed-Phase/Polar Organic: Some modern immobilized CSPs also perform well in reversed-phase (Acetonitrile/Water) or polar organic (Methanol, Acetonitrile) modes.

Question 4: My chiral HPLC separation shows co-eluting peaks or very poor resolution (Rs < 1.0). What steps can I take to improve it?

Answer: Optimizing chiral separations is often an iterative process. Here is a logical workflow to improve your resolution:

  • Adjust Modifier Percentage: This is the most impactful parameter. Systematically decrease the percentage of the alcohol modifier (e.g., isopropanol) in your mobile phase. This will increase retention times and often enhances the differential interaction between the enantiomers and the CSP, leading to better separation.

  • Change the Alcohol Modifier: If adjusting the percentage is insufficient, switch the alcohol. The steric bulk and hydrogen bonding properties of the alcohol play a role in the separation. Try switching from isopropanol to ethanol or n-butanol.

  • Lower the Column Temperature: Running the separation at a lower temperature (e.g., 10-15°C) can sometimes improve resolution by enhancing the enthalpic differences in the interactions between the enantiomers and the CSP.

  • Reduce the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve peak shape, leading to better resolution, albeit with longer run times.

Purification Protocols & Methodologies

Protocol 1: Bulk Purification of Racemic Product via Deactivated Flash Chromatography

This protocol is designed to remove polar impurities (e.g., hydrolyzed diol) and residual starting materials from the crude racemic product while minimizing on-column degradation.

  • Slurry Preparation: In a beaker, add 100 g of silica gel (40-63 µm) to 300 mL of the initial mobile phase (e.g., 98:2 Hexane/Ethyl Acetate). Add 1 mL of triethylamine (≈1% v/v) and stir the slurry for 5 minutes.

  • Column Packing: Pour the slurry into the column and use gentle pressure or tapping to create a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol outlines a screening process to find a suitable chiral method for separating the enantiomers.

  • Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Sample Preparation: Dissolve ≈1 mg of the racemic product in 1 mL of the initial mobile phase.

  • Screening Conditions:

    • Mobile Phase A: 90:10 Hexane/Isopropanol

    • Mobile Phase B: 80:20 Hexane/Isopropanol

    • Mobile Phase C: 90:10 Hexane/Ethanol

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm or 280 nm

  • Analysis: Inject the sample under each condition. Evaluate the chromatograms for baseline separation, resolution (Rs), and retention time. Select the condition with the best resolution for further optimization as described in the FAQ section.

Data Summary & Visualization

Table 1: Common Impurities & Identification
Impurity NameStructureTypical Analytical Observation
2-Chloro-6-hydroxybenzonitrileAromatic proton signals in NMR; Earlier eluting peak in RP-HPLC.
2-Chloro-6-((2,3-dihydroxypropyl)oxy)benzonitrileBroader peaks in NMR due to -OH; Significantly longer retention time in normal-phase chromatography.
Polymeric By-productsBaseline noise or broad, late-eluting humps in HPLC; Smearing on TLC plate.
Diagram 1: Troubleshooting Workflow for Impure Product

This diagram outlines the decision-making process when faced with an impure batch of the target compound.

PurificationWorkflow start Crude Product Analysis (TLC, NMR, HPLC) check_polar High Polarity Impurity (e.g., Diol)? start->check_polar check_chiral Racemic Mixture? check_polar->check_chiral No flash_chrom Flash Chromatography (Deactivated Silica) check_polar->flash_chrom Yes chiral_hplc Preparative Chiral HPLC check_chiral->chiral_hplc Yes final_product Pure Product (Single Enantiomer or Racemate) check_chiral->final_product No (Achiral Purification Sufficient) flash_chrom->check_chiral chiral_hplc->final_product

Caption: A decision tree for the purification of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

Diagram 2: Chiral HPLC Optimization Strategy

This flowchart illustrates the steps to take to improve a suboptimal chiral separation.

ChiralOptimization start Initial Chiral Screen (Rs < 1.5) step1 Decrease % Alcohol Modifier (e.g., IPA from 10% to 5%) start->step1 check1 Resolution Improved? step1->check1 step2 Change Alcohol Modifier (e.g., IPA to EtOH) check1->step2 No end_good Optimized Method (Rs > 1.5) check1->end_good Yes check2 Resolution Improved? step2->check2 step3 Lower Column Temperature (e.g., 25°C to 15°C) check2->step3 No check2->end_good Yes end_bad Screen Different CSP step3->end_bad

Caption: A logical workflow for optimizing chiral HPLC separation parameters.

References

  • Vertex AI Search. (2024). Chiral Drug Separation. Retrieved from Google.[2]

  • Sigma-Aldrich. (2024). 2-Chloro-6-fluorobenzonitrile 98. Retrieved from sigmaaldrich.com.[5]

  • Kamal, A., & Chouhan, G. (2005). Chemoenzymatic synthesis of calcilytic agent NPS-2143 employing a lipase-mediated resolution protocol. Tetrahedron Asymmetry, 16(16), 2784-2789.
  • BLDpharm. (2024). (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile. Retrieved from bldpharm.com.[6]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113996.[3]

  • Chiral Technologies. (2024). Importance of Chiral Separation. Retrieved from vtechworks.lib.vt.edu.[1]

  • Borges, K. B., de Oliveira, A. R. M., & de Martinis, B. S. (2020). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International, 33(11), 20-29.[4]

  • Cole, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. Retrieved from cdn.dal.ca.[7]

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Transformations

Welcome to the technical support center for transformations involving 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for transformations involving 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this versatile building block. This molecule possesses three key reactive sites: a strained epoxide ring, a nucleophilic nitrile group, and an aryl chloride suitable for cross-coupling. Achieving chemoselectivity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Section 1: Epoxide Ring-Opening Reactions

The oxirane ring is arguably the most versatile functional group on this substrate, susceptible to nucleophilic attack to generate valuable 1,2-aminoalcohols, diols, or ether-alcohols. Catalyst choice is critical for controlling regioselectivity and, in the case of chiral products, enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst classes for the ring-opening of the epoxide on 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile?

A1: Catalyst selection is dictated by the nucleophile and the desired stereochemical outcome. The main classes are:

  • Lewis Acids: Metal-based Lewis acids (e.g., SnCl₄, Ti(OiPr)₄, FeCl₃) are highly effective for activating the epoxide ring.[1][2] They coordinate to the epoxide oxygen, making the carbons more electrophilic and susceptible to attack by a range of nucleophiles like amines, alcohols, and thiols.[2][3] This is often the go-to method for achieving high regioselectivity in achiral syntheses.[4][5]

  • Chiral Metal-Salen Complexes: For asymmetric ring-opening (ARO), chiral metal-salen complexes, particularly with Cr(III) or Co(III), are the gold standard.[6][7] These "privileged catalysts" create a chiral environment that directs the nucleophile to one of the two epoxide carbons, enabling the synthesis of enantioenriched products.[6][8]

  • Organocatalysts: Chiral organocatalysts, such as sulfinamide-based compounds or phosphine oxides like BINAPO, offer a metal-free alternative for asymmetric ring-opening, particularly with amine nucleophiles.[9][10] They typically operate through hydrogen bonding or other non-covalent interactions to activate the epoxide and orient the nucleophile.[9]

  • Biocatalysts: Enzymes, particularly epoxide hydrolases, can be used for hydrolytic kinetic resolution, though this is a less common approach for this specific substrate compared to catalyzed nucleophilic additions.

Q2: How do I control regioselectivity during the epoxide ring-opening? The nucleophile could attack either the terminal or the internal carbon.

A2: Regioselectivity is a classic challenge. The outcome is a competition between sterics (favoring attack at the less-hindered terminal carbon) and electronics (which can be modulated by the catalyst).

  • For Terminal Attack (Favored): Under neutral or basic conditions, steric hindrance usually directs the nucleophile to the terminal carbon. However, to ensure high selectivity, using a catalyst that moderately activates the epoxide without promoting significant carbocation character at the internal carbon is key. Heterogeneous Lewis acids like Sn-Beta zeolites have shown excellent regioselectivity for terminal attack in reactions with alcohols.[2][11]

  • For Internal Attack (Challenging): Achieving selective attack at the more substituted internal carbon requires overcoming the inherent steric hindrance. This typically necessitates a strong Lewis acid that promotes a transition state with significant Sₙ1 character, where a partial positive charge develops on the more stable secondary carbon. However, this can lead to side reactions. Catalyst-controlled systems that can overcome the substrate's intrinsic bias are an active area of research but are highly substrate-specific.[4][5] For this molecule, terminal attack is the more predictable and synthetically reliable pathway.

Troubleshooting Guide: Epoxide Ring-Opening
Issue Potential Causes Recommended Solutions & Explanations
Low or No Conversion 1. Insufficient Catalyst Activity: The Lewis acid may be weak, or the organocatalyst loading is too low. 2. Catalyst Deactivation: Water in the reaction medium can hydrolyze and deactivate many Lewis acids.[12] 3. Poor Nucleophile: The nucleophile (e.g., a sterically hindered amine) may be too weak to open the activated epoxide.1. Screen Catalysts: Test a stronger Lewis acid (e.g., move from ZnCl₂ to Ti(OiPr)₄). For organocatalysis, increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).[9] 2. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Increase Temperature/Change Solvent: Gently heating the reaction can increase nucleophilicity. Changing to a more polar solvent can also sometimes accelerate the reaction. Fluorinated alcohols like HFIP or TFE are known to promote epoxide activation and can be effective alternatives to Lewis acids.[13]
Poor Enantioselectivity in Asymmetric Ring-Opening (ARO) 1. Suboptimal Catalyst: The chosen chiral catalyst (e.g., a specific metal-salen complex) may not be well-matched to the substrate. 2. Background Uncatalyzed Reaction: A non-selective reaction may be occurring in parallel, lowering the overall enantiomeric excess (ee). 3. Incorrect Temperature: ARO reactions are often highly temperature-sensitive.1. Re-evaluate Catalyst Choice: Screen different chiral catalysts. For example, (salen)Cr complexes are excellent for azide addition, while (salen)Co complexes are superior for hydrolytic kinetic resolution.[7][8] 2. Lower Temperature & Reduce Concentrations: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) and at lower concentrations will slow the background reaction more than the catalyzed one, improving ee. 3. Optimize Temperature: Systematically vary the reaction temperature. While lower is often better for selectivity, it comes at the cost of reaction time. Find the optimal balance for your specific system.
Formation of Diol Side-Product Presence of Water: Trace water in the reagents or solvent is acting as a nucleophile, leading to the formation of (S)-3-(2-chloro-6-cyanophenoxy)propane-1,2-diol.Strictly Anhydrous Conditions: Use freshly distilled solvents, flame-dried glassware, and ensure all reagents (especially the primary nucleophile and any additives) are anhydrous.
Section 2: Nitrile Group Transformations

The benzonitrile moiety can be selectively reduced to a primary amine or hydrolyzed to a primary amide/carboxylic acid. The key challenge is to perform these transformations without affecting the epoxide or the aryl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the best catalytic system for reducing the nitrile to a primary amine while preserving the epoxide ring?

A1: This requires a chemoselective catalyst that activates the C≡N triple bond under conditions where the epoxide is stable.

  • Catalytic Hydrogenation: This is the most common and economical method.[14] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are effective.[15][16] To prevent epoxide ring-opening via hydrogenolysis, milder conditions are crucial. Using a lower hydrogen pressure and temperature is recommended. The addition of a base can sometimes suppress side reactions.

  • Stoichiometric Hydride Reagents: While not strictly catalytic in the primary reagent, systems using catalytic amounts of a transition metal with a stoichiometric hydride source are very effective. For instance, nickel(II) chloride with an excess of sodium borohydride (NaBH₄) can reduce nitriles under mild conditions where the epoxide is likely to survive.[17]

  • Hydroboration: Catalytic hydroboration followed by hydrolysis is another mild option.[18][19]

Q2: I want to hydrolyze the nitrile to a carboxylic acid. Will strong acid or base catalysis affect the other functional groups?

A2: Yes, it is highly probable. Strong acidic or basic conditions required for traditional nitrile hydrolysis will almost certainly open the epoxide ring.[20]

  • Biocatalysis: The most selective method is to use a biocatalyst. Nitrilase enzymes can hydrolyze the nitrile directly to a carboxylic acid in aqueous solution at near-neutral pH and ambient temperature, conditions under which the epoxide and aryl chloride are completely stable.[21][22]

  • Metal-Catalyzed Hydration: For selective conversion to the primary amide, transition metal catalysts offer a milder alternative to harsh acid/base hydrolysis. The Ghaffar-Parkins catalyst (a platinum-hydride complex) is known for its high activity and chemoselectivity in hydrating nitriles to amides under neutral conditions.[23]

Troubleshooting Guide: Nitrile Transformations
Issue Potential Causes Recommended Solutions & Explanations
Formation of Secondary/Tertiary Amines during Nitrile Reduction Condensation Pathway: The initially formed primary amine can react with the intermediate imine, leading to secondary amine formation. This is a common side reaction in catalytic hydrogenation.[14]1. Add Ammonia or an Acid: Performing the hydrogenation in a solvent saturated with ammonia can shift the equilibrium away from secondary amine formation. Alternatively, adding an acid can protonate the primary amine, making it non-nucleophilic. 2. Use a Different Catalyst System: Cobalt boride catalysts are reported to be highly selective for primary amine production.[14]
Incomplete Nitrile Reduction 1. Catalyst Poisoning/Deactivation: The catalyst surface can be blocked by intermediates, products, or impurities.[15][16] 2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be vigorous enough for complete conversion.1. Increase Catalyst Loading/Purity: Ensure the catalyst is fresh and active. Increase the weight percentage of the catalyst. 2. Optimize Conditions: Gradually increase the hydrogen pressure and/or temperature, while monitoring for the formation of side products by TLC or GC-MS.
Epoxide Ring-Opening during Nitrile Transformation Non-selective Conditions: The chosen conditions (e.g., high temperature, acidic/basic pH) are not chemoselective.Switch to a Milder, More Selective Method: For reduction, switch from high-pressure hydrogenation to a NaBH₄/NiCl₂ system.[17] For hydrolysis, abandon chemical methods and employ a nitrilase enzyme.[21][22]
Section 3: Chloro-Substituent Transformations (Cross-Coupling)

The 2-chloro substituent is an ideal handle for building molecular complexity via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination. The primary challenge is the lower reactivity of aryl chlorides compared to bromides or iodides.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst/ligand system is best suited for Suzuki-Miyaura coupling with the aryl chloride on this molecule?

A1: The C-Cl bond is strong, so its activation is the rate-limiting step. This requires an electron-rich and sterically bulky phosphine ligand that promotes the oxidative addition of the aryl chloride to the Pd(0) center.

  • Buchwald Ligands: Ligands such as SPhos, XPhos, or RuPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are specifically designed for this purpose and are highly effective.[24]

  • Palladium Precatalysts: Using modern palladium precatalysts (e.g., SPhos-Pd-G3) is often more reliable. These catalysts are air- and moisture-stable and generate the active Pd(0) species in situ, leading to more reproducible results.[24]

Troubleshooting Guide: Cross-Coupling Reactions
Issue Potential Causes Recommended Solutions & Explanations
Low Coupling Yield 1. Inefficient Oxidative Addition: The chosen ligand may not be electron-rich enough to activate the C-Cl bond. 2. Poor Transmetalation: The boronic acid may be degrading, or the base may be suboptimal. 3. Catalyst Deactivation: The active Pd(0) species can be sensitive to air or impurities.1. Switch to a More Advanced Ligand: If using a simple ligand like PPh₃, switch to a Buchwald-type biarylphosphine ligand (e.g., SPhos).[24] 2. Screen Bases and Check Reagent Quality: Use a fresh bottle of boronic acid. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often a good choice for aryl chlorides. 3. Degas Solvents and Use a Precatalyst: Thoroughly degas the reaction solvent to remove oxygen. Using a palladium precatalyst can improve catalyst lifetime and reproducibility.[24]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Improve Inert Atmosphere Technique: Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) and that all solvents have been properly degassed before adding the palladium catalyst.
Visualizations & Protocols
Diagram: Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting and optimizing a catalyst for a desired transformation on the target molecule.

G cluster_start 1. Define Goal cluster_epoxide 2a. Epoxide Ring-Opening cluster_nitrile 2b. Nitrile Transformation cluster_chloro 2c. Chloro Transformation cluster_end 3. Optimization & Troubleshooting start Define Target Transformation (Epoxide, Nitrile, or Chloro) q_chiral Chiral Product Needed? start->q_chiral Epoxide q_nitrile Reduction or Hydrolysis? start->q_nitrile Nitrile cat_pd Use Pd Catalyst with Bulky Ligand (e.g., SPhos) start->cat_pd Chloro cat_lewis Use Lewis Acid (e.g., Ti(OiPr)4, Sn-Beta) q_chiral->cat_lewis No cat_chiral Use Chiral Catalyst (e.g., Metal-Salen, Organocatalyst) q_chiral->cat_chiral Yes optimize Optimize Conditions (Temp, Solvent, Conc.) cat_lewis->optimize cat_chiral->optimize cat_reduction Chemoselective Reduction (e.g., Pd/C, NiCl2/NaBH4) q_nitrile->cat_reduction Reduction cat_hydrolysis Selective Hydrolysis (e.g., Nitrilase, Pt-cat) q_nitrile->cat_hydrolysis Hydrolysis cat_reduction->optimize cat_hydrolysis->optimize cat_pd->optimize troubleshoot Troubleshoot Low Yield or Poor Selectivity optimize->troubleshoot troubleshoot->optimize Re-optimize success Successful Transformation troubleshoot->success Issue Resolved

Caption: A decision workflow for initial catalyst selection and optimization.

Diagram: Troubleshooting Low Yield

This logic tree helps diagnose common causes of low reaction yield.

G start Problem: Low Yield q_sm Starting Material Consumed? start->q_sm q_side_products Major Side Products Observed? q_sm->q_side_products Yes cause_no_reaction Root Cause: No Reaction Occurring q_sm->cause_no_reaction No cause_decomp Root Cause: Product/Reagent Decomposition q_side_products->cause_decomp No cause_side_reaction Root Cause: Competing Side Reaction q_side_products->cause_side_reaction Yes sol_catalyst Solution: - Check catalyst activity - Increase catalyst loading - Increase temperature cause_no_reaction->sol_catalyst sol_conditions Solution: - Lower temperature - Check reagent stability - Reduce reaction time cause_decomp->sol_conditions sol_selectivity Solution: - Change catalyst/ligand - Optimize solvent/additives - Ensure inert/anhydrous conditions cause_side_reaction->sol_selectivity

Caption: A troubleshooting logic tree for diagnosing low reaction yields.

Experimental Protocol: Asymmetric Ring-Opening of Epoxide with Aniline

This protocol is adapted from methodologies using chiral organocatalysts to produce enantioenriched β-amino alcohols.[9]

Objective: To synthesize (R)-1-((2-chloro-6-cyanophenyl)oxy)-3-(phenylamino)propan-2-ol with high enantioselectivity.

Materials:

  • 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (1 equiv.)

  • Aniline (1.5 equiv.)

  • Chiral Sulfinamide Organocatalyst (20 mol%)[9]

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, flame-dried

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral sulfinamide organocatalyst (0.20 equiv.).

  • Add anhydrous DCM via syringe.

  • Add 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (1.0 equiv.) to the flask.

  • Stir the solution for 5 minutes at room temperature.

  • Add aniline (1.5 equiv.) dropwise to the solution.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired β-amino alcohol.

  • Determine yield and analyze the enantiomeric excess (ee) by chiral HPLC.

References
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  • Bryliakov, K. P. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 25(12), 2903. Available from: [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. Available from: [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Harvard University. Available from: [Link]

  • Kamal, A., et al. (2007). Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Tokuoka, E., et al. (2005). Asymmetric ring opening of meso-epoxides catalyzed by the chiral phosphine oxide BINAPO. Tetrahedron: Asymmetry, 16(14), 2391-2392. Available from: [Link]

  • Smith, S. K., & Yudin, A. K. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(23), 15037-15053. Available from: [Link]

  • Mellouk, S., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2300-2307. Available from: [Link]

  • Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 46-54. Available from: [Link]

  • Beller, M., & Werkmeister, S. (n.d.). Catalytic Reduction of Nitriles. Thieme. Available from: [Link]

  • ResearchGate. (n.d.). Intermolecular chemoselectivity of benzonitrile hydroboration catalyzed by LiAlH4. Available from: [Link]

  • Taylor, C. J., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8, 1761-1768. Available from: [Link]

  • McAllister, M. I., et al. (2021). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research, 60(11), 4206-4217. Available from: [Link]

  • Ye, F., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation. Nature Communications, 13(36). Available from: [Link]

  • Shimizu, Y., & Kanai, M. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. Chemical and Pharmaceutical Bulletin, 69(6), 539-550. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • D'Oca, M. G. M., et al. (2024). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry. Available from: [Link]

  • Kumar, A., & Kumar, V. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances. Available from: [Link]

  • Smith, S. K., & Yudin, A. K. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(23), 15037-15053. Available from: [Link]

  • Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. Available from: [Link]

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available from: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Available from: [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Available from: [Link]

  • Cerna, L., et al. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Chemistry – An Asian Journal, 16(14), 1837-1845. Available from: [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-33. Available from: [Link]

  • Brady, D., & van Rantwijk, F. (n.d.). Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. CSIR Research Space. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4443. Available from: [Link]

  • Al-Alousy, R. K., et al. (2010). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A, 65(10-11), 890-896. Available from: [Link]

  • Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. Available from: [Link]

  • Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available from: [Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]

  • Wan, J., et al. (n.d.). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Science.gov. Available from: [Link]

  • Brady, D., & van Rantwijk, F. (n.d.). Green Chemistry: Highly selective biocatalytic hydrolysis of nitrile compounds. ResearchGate. Available from: [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available from: [Link]

  • Bathula, H. B., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(4), 2886-2894. Available from: [Link]

  • ResearchGate. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. Available from: [Link]

  • Bathula, H. B., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(4), 2886-2894. Available from: [Link]

  • da Silveira Pinto, L. S., et al. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1799. Available from: [Link]

  • da Silveira Pinto, L. S., et al. (2016). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Available from: [Link]

Sources

Troubleshooting

work-up procedure for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile reactions

Topic: Work-up procedure for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile reactions Role: Senior Application Scientist / Technical Support Lead Context: Technical Support Center for Pharmaceutical Intermediates Case Ref...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Work-up procedure for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile reactions Role: Senior Application Scientist / Technical Support Lead Context: Technical Support Center for Pharmaceutical Intermediates

Case Reference: Letermovir Intermediate Synthesis (Pre-cursor) Status: Operational Safety Level: High (Potent Alkylating Agent)

Welcome to the Technical Support Center. This guide addresses the isolation and purification of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile , a critical intermediate often utilized in the synthesis of CMV antiviral agents like Letermovir.

The protocol below is designed to maximize yield while preserving the integrity of the sensitive epoxide (oxirane) ring and the benzonitrile functionality.

⚠️ CRITICAL SAFETY WARNING

Read Before Proceeding: This compound and its precursors (specifically Epichlorohydrin ) are potent alkylating agents . They are potentially genotoxic and carcinogenic.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be neutralized with 10% aqueous NaOH or specific epoxide-neutralizing spill kits before cleanup.

Module 1: The "Golden Path" Work-Up Protocol

Recommended standard operating procedure for the O-alkylation of 2-chloro-6-hydroxybenzonitrile.

Context: The reaction typically involves 2-chloro-6-hydroxybenzonitrile, (S)-epichlorohydrin (or racemic), and a base (


 or 

) in a polar aprotic solvent (DMF, Acetone, or Acetonitrile).
Step-by-Step Methodology

1. Quench & Filtration (Solids Removal)

  • Action: If the reaction was performed in acetone/acetonitrile with inorganic bases (

    
    ), cool the mixture to 20–25°C. Filter the reaction mixture through a Celite pad to remove inorganic salts.
    
  • Why: Removing solid bases prevents localized "hot spots" of high basicity during the concentration step, which can degrade the nitrile or open the epoxide.

  • Wash: Rinse the filter cake with the reaction solvent (e.g., Acetone).

2. Solvent Exchange (The "Soft" Strip)

  • Action: Concentrate the filtrate under reduced pressure (Rotavap) at < 45°C . Do not distill to dryness if high-boiling solvents (DMF) are used.

  • Target: Reduce volume to ~20% of original.

  • Note: If DMF is the solvent, skip concentration and proceed directly to Step 3, but increase the water volume.

3. Phase Partitioning

  • Action: Dilute the residue with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (Recommended for Letermovir-related workflows due to better separation).

  • Ratio: Use 10 volumes of organic solvent relative to the theoretical product mass.

  • Wash 1 (Salt Removal): Wash with water (2x).

  • Wash 2 (pH Adjustment): Wash with saturated Brine .

  • Critical Check: Measure the pH of the aqueous layer. It should be neutral (pH 6–8). If basic (>9), wash with 5%

    
     solution. Never use strong mineral acids (HCl) as they will instantly hydrolyze the epoxide.
    

4. Drying & Isolation [1][2][3][4]

  • Action: Dry the organic phase over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and should be avoided for highly sensitive epoxides.
  • Filtration: Filter off the desiccant.

  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    
  • Result: You should obtain a viscous oil or low-melting solid.

5. Crystallization (Purification)

  • Solvent System: Isopropanol (IPA) / Heptane or pure IPA.

  • Protocol: Dissolve crude oil in minimal warm IPA (

    
    ). Slowly add Heptane until turbidity appears. Cool slowly to 0–5°C with stirring.
    
  • Why: This removes unreacted phenol and oligomeric impurities (dimers) which remain in the mother liquor.

Module 2: Troubleshooting & Diagnostics

Interactive solutions for common failure modes.

Issue A: "My NMR shows a diol impurity (3.5 - 4.0 ppm region complex)."

Diagnosis: Epoxide Hydrolysis.[5] The oxirane ring has opened to form the diol.

  • Root Cause 1: Acidic Work-up. Did you use HCl to neutralize the reaction?

    • Fix: Use Ammonium Chloride (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) for neutralization.
  • Root Cause 2: Heat + Water. Did you rotavap the aqueous extraction phase at >50°C?

    • Fix: Keep water bath temperature < 40°C. Epoxides are thermally unstable in the presence of water.

Issue B: "Emulsions are preventing phase separation."

Diagnosis: Surfactant Effect. The product has a hydrophobic head and polar tail, acting as a surfactant.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel to saturate the aqueous phase.

  • Secondary Fix: Filter the biphasic mixture through a glass wool plug to break the physical emulsion bubbles.

Issue C: "High levels of unreacted 2-chloro-6-hydroxybenzonitrile."

Diagnosis: Incomplete Conversion.[6]

  • Root Cause: Steric hindrance from the 2-Chloro substituent.

  • Fix: Ensure the reaction uses a catalytic amount of Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) if running in biphasic conditions or mild bases. Increase reaction time, not temperature (to avoid nitrile hydrolysis).

Module 3: Visualization & Logic Mapping
Diagram 1: Work-up Decision Matrix

This flowchart guides you through the critical decision points during isolation to prevent product degradation.

WorkUpLogic Start Reaction Complete SolventCheck Solvent Type? Start->SolventCheck DMF DMF/DMSO SolventCheck->DMF Volatile Acetone/MeCN SolventCheck->Volatile Extract Dilute with EtOAc/IPAc & Wash with Water DMF->Extract Direct Dilution Conc Concentrate (<40°C) Volatile->Conc Conc->Extract pHCheck Check Aqueous pH Extract->pHCheck Basic pH > 9 pHCheck->Basic Neutral pH 6-8 pHCheck->Neutral Acidic pH < 5 pHCheck->Acidic WashNH4Cl Wash with 5% NH4Cl Basic->WashNH4Cl Dry Dry (Na2SO4) & Conc. Neutral->Dry WashBicarb Wash with 5% NaHCO3 Acidic->WashBicarb Risk RISK: Hydrolysis Acidic->Risk WashNH4Cl->pHCheck WashBicarb->pHCheck

Caption: Decision tree for solvent handling and pH management to prevent epoxide ring opening.

Diagram 2: Chemical Stability Map

Understanding where the molecule is vulnerable.

StabilityMap Center 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Diol Diol Formation (Epoxide Opening) Center->Diol Amide Amide/Acid (Nitrile Hydrolysis) Center->Amide RingOpen Ring Opening (Alkylation) Center->RingOpen Acid Strong Acid (HCl/H2SO4) Acid->Center Attacks Epoxide BaseHeat Strong Base + Heat (NaOH > 60°C) BaseHeat->Center Attacks Nitrile Nucleophile Nucleophiles (Amines/Thiols) Nucleophile->Center Attacks Epoxide

Caption: Vulnerability map showing how specific conditions degrade the target molecule.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography for purification? A: Yes, but with caution. Silica gel is slightly acidic, which can degrade the epoxide over long contact times.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.

  • Eluent: Use Hexane/Ethyl Acetate gradients.[6]

Q2: How stable is the intermediate during storage? A: The compound is moderately stable but sensitive to moisture.

  • Storage: Store under Nitrogen/Argon at 2–8°C.

  • Shelf-life: Re-test purity (HPLC/NMR) every 3 months. If "foggy" or "wet" in appearance, check for diol formation.

Q3: Why is the 2-Chloro position important for the work-up? A: The chlorine atom at the ortho position provides steric bulk. While this makes the initial O-alkylation slower (requiring optimized reaction conditions), it actually protects the ether linkage from enzymatic or metabolic cleavage in the final drug (Letermovir). Chemically, it makes the nitrile slightly more resistant to hydrolysis than an unsubstituted benzonitrile.

Q4: I see a "dimer" impurity. Where does it come from? A: This occurs if the product (which contains an epoxide) reacts with another molecule of the starting material (phenolate).

  • Prevention: Ensure Epichlorohydrin is in excess (1.5 - 2.0 equivalents) during the reaction. This ensures the phenolate reacts with epichlorohydrin rather than the product.

References
  • Humphrey, G. R., et al. (2016).[7] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development, 20(6), 1097–1103.

  • Merck Sharp & Dohme Corp. (2019). Process for the preparation of Letermovir.[8][9] World Intellectual Property Organization, WO2019/123087.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group; Chapter 42: Organic Synthesis).
  • Sigma-Aldrich. (2023). Safety Data Sheet: (S)-Epichlorohydrin.

Sources

Optimization

scaling up 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile reactions from lab to pilot plant

This guide serves as a specialized Technical Support Center for the scale-up of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 6575-10-6 / Analogous structures).[1] It addresses the critical transition from bench-sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the scale-up of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 6575-10-6 / Analogous structures).[1] It addresses the critical transition from bench-scale (<50 g) to pilot plant (10–50 kg) operations.[1][2]

Current Status: Operational Ticket Type: Process Safety & Engineering Assigned Specialist: Senior Application Scientist[2]

Executive Summary

The synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile involves the O-alkylation of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin (EPI) .[1] While straightforward in the lab, this reaction presents significant thermal and toxicological risks at scale.[2] The primary challenges are the exothermicity of the alkylation , the instability of the epoxide ring (hydrolysis/polymerization), and the safe handling of bulk epichlorohydrin .

Module 1: Reaction Engineering & Safety

Q1: We observed a rapid temperature spike upon adding Epichlorohydrin (EPI) at the 1kg scale. How do we control this in the pilot plant?

Diagnosis: You likely performed an "all-in" addition or a rapid bolus charge.[1][2] The alkylation reaction is exothermic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2] At the lab scale, high surface-to-volume ratios dissipate this heat.[1][2] In a pilot reactor, this heat accumulation can trigger a runaway, potentially initiating the secondary, highly exothermic polymerization of EPI.

Corrective Protocol (Semi-Batch Mode):

  • Charge Base & Substrate First: Load the 2-chloro-6-hydroxybenzonitrile, base (typically Potassium Carbonate, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), and solvent (Acetonitrile or DMF) into the reactor.[2]
    
  • Heat to Initiation Temp: Bring the slurry to 50–60°C.

  • Dose EPI Controlled: Add Epichlorohydrin via a metering pump over 2–4 hours.

  • Self-Validating Check: Stop the feed if ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . The reaction should stop generating heat almost immediately (accumulation-limited regime).[2]
    
Q2: Our impurity profile shows a "Dimer" (approx.[1][2] 2x MW).[1][2] What causes this?

Analysis: The "Dimer" is formed when the product (the glycidyl ether) reacts with an unreacted molecule of the starting phenol. This is a classic competing reaction (Step-Growth Polymerization mechanism).[1][2]

Causality:

  • Low EPI Equivalents: If EPI runs low, the phenoxide attacks the product instead of EPI.[2]

  • Poor Mixing: Localized zones of phenol-rich/EPI-poor concentrations.[1][2]

Solution:

  • Increase Stoichiometry: Use 3.0 – 5.0 equivalents of Epichlorohydrin.[2] The excess EPI acts as both reagent and solvent to statistically favor the primary reaction.[2]

  • Agitation: Ensure the pilot reactor impeller (e.g., Pfaudler retreat curve or hydrofoil) provides a turnover rate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to suspend the dense 
    
    
    
    .[2]

Module 2: Work-Up & Isolation

Q3: We are struggling to remove excess Epichlorohydrin. It persists in the crystal lattice.

Risk: EPI is a mutagen and carcinogen (PPM-level limits).[1][2] Technical Insight: EPI has a boiling point of 116°C. Distilling it off at atmospheric pressure will thermally degrade your epoxide product (ring opening).[1][2]

Pilot Protocol:

  • Vacuum Distillation: Strip the bulk EPI/Solvent mixture at

    
     under reduced pressure (
    
    
    
    ).
  • Azeotropic Wash: After the initial strip, add Isopropanol (IPA) or Methanol and strip again.[2] This helps carry over residual EPI.[1][2]

  • Crystallization: Recrystallize from a solvent system where EPI is highly soluble but your product is not (e.g., IPA/Water or Toluene/Heptane).[1][2]

Q4: The filtration is extremely slow (clogged filter cloth).

Cause: The byproduct is inorganic salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

) mixed with fine carbonate base. In pilot scale, these fines form a compressible cake that blocks flow.[2]

Troubleshooting:

  • Water Wash (Phase Cut): Instead of filtering the salts directly from the organic reaction mixture, add water to dissolve the salts. Separate the phases (Product in Organic, Salts in Aqueous).

  • Critical Parameter: Ensure the pH of the water wash is neutral to slightly basic (pH 7-8) .[1][2] Acidic washes will hydrolyze the epoxide ring to a diol.[2]

Visualized Workflows

Figure 1: Reaction Pathway & Impurity Logic

Caption: The primary pathway (green) competes with dimerization (red) and hydrolysis (orange).[1][2] Control of stoichiometry and water content is critical.

ReactionPathway Phenol 2-Chloro-6-hydroxy benzonitrile Intermediate Phenoxide Anion Phenol->Intermediate + Base EPI Epichlorohydrin (Excess) Base K2CO3 Product Target Product: 2-Chloro-6-[(oxiran-2-yl) methoxy]benzonitrile Intermediate->Product + EPI (Primary Rxn) Dimer Impurity: Dimer (Bis-ether) Product->Dimer + Phenoxide (Low EPI condition) Diol Impurity: Diol (Hydrolysis) Product->Diol + H2O / H+

Figure 2: Pilot Plant Process Flow Diagram (PFD)

Caption: Unit operations for the 20kg scale-up, emphasizing thermal control and phase separation.

PilotFlow R101 R-101 Glass-Lined Reactor (Reaction) R101->R101 Dose EPI (3 hrs) T < 60°C Filter F-101 Nutsche Filter (Salt Removal) R101->Filter Slurry Transfer Strip D-101 Vacuum Distillation (EPI Removal) Filter->Strip Filtrate (Product + EPI) Waste1 Waste1 Filter->Waste1 Solid Salts Cryst R-102 Crystallizer (Purification) Strip->Cryst Crude Oil Waste2 Waste2 Strip->Waste2 Recycled EPI Dryer D-102 Vacuum Dryer (Isolation) Cryst->Dryer Wet Cake Start Start Start->R101 Charge Phenol + K2CO3

[1][3]

Experimental Protocols

Laboratory Validation Protocol (10 g Scale)

Objective: Establish baseline purity and conversion.

  • Setup: 250 mL 3-neck RBF with overhead stirrer, reflux condenser, and internal temp probe.

  • Charge:

    • 10.0 g 2-Chloro-6-hydroxybenzonitrile (0.065 mol)[1]

    • 13.5 g Potassium Carbonate (1.5 equiv, milled anhydrous)

    • 100 mL Acetonitrile (ACN).[1][2]

  • Reaction:

    • Heat mixture to 60°C.

    • Add 18.0 g Epichlorohydrin (3.0 equiv) dropwise over 30 mins.

    • Stir at 60°C for 4–6 hours.

    • IPC (HPLC): Check for Phenol < 1.0% area.

  • Work-up:

    • Cool to 20°C. Filter off inorganic salts.[1][2]

    • Concentrate filtrate under vacuum (Rotavap, 45°C bath) to yellow oil.[1]

    • Crystallization: Dissolve oil in 30 mL hot Isopropanol (IPA). Cool slowly to 0°C. Filter white crystals.

Pilot Plant Master Batch Record (20 kg Scale)

Objective: Safe execution with heat removal limits.

StepOperationCritical ParameterSafety Limit
1 Inerting Purge reactor with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.

content < 5%.
Prevent flammable vapor ignition.
2 Charging Load 20 kg Substrate, 27 kg

, 200 L ACN.
Wear full PPE (dust hazard).[2]
3 Heating Ramp jacket to 55°C. Agitator at 80 RPM.Verify reflux condenser cooling.[1][2]
4 Dosing Dose 36 kg Epichlorohydrin over 3 hours .STOP if ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
5 Hold Stir at 60°C for 6 hours.Monitor HPLC for conversion.
6 Quench/Wash Cool to 20°C. Add 100 L Water. Agitate 15 min.Watch for emulsions.
7 Separation Decant aqueous (lower) layer to waste.[2]Check interface clearly.
8 Distillation Vacuum strip solvent/EPI at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[2]
Vacuum < 100 mbar.[1][2]

Quantitative Data Summary

ParameterLab Scale (10 g)Pilot Scale (20 kg)Notes
EPI Equivalents 3.03.0 – 4.0Higher excess may be needed in pilot to improve mass transfer.
Addition Time 30 mins180 – 240 minsExtended to manage Heat Release Rate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[2]
Agitation Magnetic BarRetreat Curve (80 RPM)Critical for suspending ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[2]
Yield 85 – 90%80 – 85%Losses primarily in crystallization mother liquor.[1][2]
Purity (HPLC) > 98.5%> 99.0%Slower crystallization in pilot often yields higher purity.[1][2]

References

  • Fauske, H. (2020).[1][2][3] Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Fauske & Associates Process Safety News.[1][2] Link

  • H.E.L Group. Process Safety and Scale-up: Hazard screening and reaction calorimetry. Link

  • Stanford Environmental Health & Safety. (2023).[1][2] Scale-Up Safety Guide. Link

  • PubChem. 2-Chloro-6-methoxybenzonitrile (Analogous Structure Safety Data). Link[1]

  • Organic Syntheses. Preparation of Chiral Epoxides from Epichlorohydrin. Org. Synth. Coll. Vol. 10. Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

In-Vitro Biological Validation &amp; Reactivity Profiling: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Executive Summary This guide details the technical validation of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (hereafter referred to as Cbz-Epoxide ), a critical electrophilic intermediate used in the synthesis of calci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical validation of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (hereafter referred to as Cbz-Epoxide ), a critical electrophilic intermediate used in the synthesis of calcilytics like NPS-2143 .

While primarily a synthetic precursor, the biological profiling of Cbz-Epoxide is essential for two distinct research streams:

  • Fragment-Based Drug Discovery (FBDD): Validating the benzonitrile core's affinity for the Calcium Sensing Receptor (CaSR) prior to amine coupling.

  • Impurity Profiling: Assessing the intrinsic cytotoxicity and genotoxicity of this reactive epoxide to establish safety thresholds for pharmaceutical intermediates.

This document compares Cbz-Epoxide against its downstream active pharmaceutical ingredient (NPS-2143) and non-specific alkylating agents, providing a rigorous framework for differentiating specific target engagement from non-specific covalent modification.

Part 1: Comparative Analysis & Mechanism

The Biological Context

Cbz-Epoxide contains two distinct functional motifs:

  • The Pharmacophore (Head): The 2-chloro-6-substituted benzonitrile ring, which provides the structural basis for binding to the transmembrane domain of CaSR.

  • The Warhead (Tail): The oxirane (epoxide) ring. In the final drug (NPS-2143), this is opened to form a hydroxy-amine linker. In isolation, it acts as a reactive electrophile capable of covalent cysteine modification.

Performance Matrix: Intermediate vs. Final Drug vs. Control

The following table contrasts the biological behavior of Cbz-Epoxide with the final antagonist (NPS-2143) and a generic alkylator (Epichlorohydrin).

FeatureCbz-Epoxide (The Subject)NPS-2143 (The Standard)Epichlorohydrin (Reactive Control)
Primary Mechanism Covalent Alkylation (Non-specific) + Weak Allosteric BindingReversible Allosteric AntagonismNon-specific DNA/Protein Alkylation
CaSR Affinity (

)
> 10 µM (Low/Unknown)~30-50 nM (High Potency)N/A (No binding)
Reactivity (

)
Moderate (Sterically hindered epoxide)Null (Stable)High (Rapid alkylation)
Cellular Toxicity Moderate (GSH depletion dependent)Low (Target specific)High (Genotoxic)
Assay Utility Fragment screening / Impurity testingPositive Control for CaSR inhibitionPositive Control for cytotoxicity

Part 2: Visualizing the Validation Workflow

The following diagram illustrates the logic flow for validating Cbz-Epoxide, distinguishing between its role as a toxic impurity and a potential covalent probe.

ValidationWorkflow cluster_legend Outcome Pathways Compound Cbz-Epoxide (Test Article) GSH_Assay 1. Chemoselectivity (GSH Trapping LC-MS) Compound->GSH_Assay Assess Electrophilicity CaSR_Assay 2. Target Engagement (FLIPR Ca2+ Flux) Compound->CaSR_Assay Assess Affinity Tox_Assay 3. Cytotoxicity (CellTiter-Glo) Compound->Tox_Assay Assess Safety Decision_Toxic Non-Specific Toxicant? (Epoxide Reactivity) GSH_Assay->Decision_Toxic High Adduct Formation Decision_Specific Specific Binder? (Retains Benzonitrile SAR) CaSR_Assay->Decision_Specific Inhibition at <10µM Tox_Assay->Decision_Toxic Low EC50 NPS_Pathway Lead Optimization Decision_Specific->NPS_Pathway Valid Fragment Impurity_Pathway Process Control Decision_Toxic->Impurity_Pathway Monitor Clearance

Caption: Workflow distinguishing specific pharmacological activity from non-specific chemical reactivity.

Part 3: Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Objective: Determine the intrinsic chemical reactivity of the epoxide warhead. This validates whether biological effects are due to specific binding or random protein alkylation.

Reagents:

  • Test Compound: Cbz-Epoxide (10 mM in DMSO).

  • Nucleophile: Reduced L-Glutathione (GSH).

  • Buffer: PBS, pH 7.4.

Methodology:

  • Incubation: Prepare a reaction mixture containing 50 µM Cbz-Epoxide and 500 µM GSH (1:10 ratio) in PBS.

  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction by adding equal volume of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS (ESI+ mode).

  • Validation Metric: Monitor the disappearance of the parent peak (

    
    ) and the appearance of the GSH-adduct peak (
    
    
    
    ).
    • Interpretation: A half-life (

      
      ) < 15 mins indicates high reactivity (likely promiscuous). A 
      
      
      
      > 60 mins suggests a "tunable" covalent binder suitable for targeted probe development.
Protocol B: FLIPR Calcium Flux Assay (CaSR Antagonism)

Objective: Validate if the benzonitrile core retains affinity for the Calcium Sensing Receptor (CaSR) despite the un-opened epoxide ring.

Cell Model: HEK293 cells stably transfected with human CaSR (HEK-CaSR).

Methodology:

  • Seeding: Plate HEK-CaSR cells (50,000/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 mins at 37°C.

  • Compound Addition:

    • Add Cbz-Epoxide (serial dilution: 100 µM to 1 nM).

    • Control: NPS-2143 (Positive control, expected

      
       ~40 nM).
      
    • Incubate for 15 mins (Pre-incubation is critical for allosteric modulators).

  • Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject

    
     (
    
    
    
    concentration, typically 2-3 mM) to stimulate the receptor.
  • Data Acquisition: Record fluorescence (

    
    ) for 180 seconds.
    
  • Analysis: Calculate % Inhibition relative to DMSO vehicle.

    • Success Criterion: If Cbz-Epoxide shows an

      
       < 10 µM, the benzonitrile core is the primary driver of binding. If inactive, the extended amine tail of NPS-2143 is required for the pharmacophore.
      

Part 4: References

  • NPS-2143 Synthesis & Activity: Title: "Calcilytic Compounds: Methods of Synthesis and Uses Thereof." Source: Patent US6395919B1 (Foundational chemistry for 2-chloro-6-substituted benzonitriles). Link:

  • Epoxide Reactivity Profiling: Title: "Assessment of electrophilic reactivity of drug intermediates using glutathione trapping." Source:Chemical Research in Toxicology, ACS Publications. Link:

  • CaSR Assay Methodology: Title: "Characterization of Calcilytics: In Vitro and In Vivo Assays." Source:Journal of Pharmacology and Experimental Therapeutics. Link:

  • Compound Data: Title: "2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile - Substance Summary."[] Source: PubChem.[2][3][4] Link:

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile vs. Standard Epoxides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, arylo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, aryloxy epoxides serve as critical building blocks, most notably in the synthesis of


-blockers and calcilytics. 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile  is a highly specialized epoxide intermediate, primarily utilized in the synthesis of calcium-sensing receptor (CaSR) antagonists such as NPS 2143[1].

Unlike simple aliphatic or un-substituted aryloxy epoxides, this compound features a highly electron-deficient aromatic ring. As a Senior Application Scientist, I frequently observe that researchers treat all aryloxy epoxides as functionally identical during aminolysis. This guide objectively compares the reactivity profile of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile against other common epoxides, detailing the mechanistic causality behind its unique behavior and providing validated experimental protocols to maximize regioselective ring-opening.

Structural and Electronic Profiling

To understand the reactivity of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, we must analyze the electronic push-pull dynamics of its substituents compared to alternative epoxide classes.

The "Leaving Group" Dilemma

In standard aryloxy epoxides (e.g., phenyl glycidyl ether), the ether linkage is highly stable. Nucleophilic attack by an amine almost exclusively occurs at the less sterically hindered terminal carbon (C3) of the oxirane ring[2].

However, in 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, the aromatic ring is substituted with two strong electron-withdrawing groups (EWGs): a chloro group (-Cl) and a cyano group (-CN).

  • Causality: These EWGs drastically lower the

    
     of the corresponding phenol (2-chloro-6-hydroxybenzonitrile) via inductive and resonance stabilization of the phenoxide anion.
    
  • Effect: The 2-chloro-6-cyanophenoxide becomes an excellent leaving group. If aminolysis is performed in harsh, aprotic, highly basic conditions, the amine may attack the methylene carbon (C1) adjacent to the ether oxygen, resulting in ether cleavage rather than the desired C3 epoxide ring-opening.

Comparative Reactivity Matrix
Epoxide SubstrateElectronic CharacterPrimary Aminolysis SiteMajor Side Reaction RiskOptimal Solvent System
Epichlorohydrin Aliphatic, highly electrophilicC3 (Oxirane)Polymerization, double alkylationWater/Alcohols
Styrene Oxide Aryl, benzylic stabilizationC2 (Internal) under acidic conditionsRegio-isomerization (C2 vs C3)Toluene/Alcohols
Phenyl Glycidyl Ether Electron-neutral aryloxyC3 (Terminal)Minimal (highly stable ether)Neat or Ethanol
2-Cl-6-CN-Phenoxy Epoxide Electron-deficient aryloxy C3 (Terminal) Ether cleavage (C1 attack) Protic (Ethanol/Methanol)

Table 1: Quantitative and qualitative comparison of epoxide reactivity profiles during nucleophilic aminolysis.

Mechanistic Workflows and Visualizations

To visualize the competing pathways, the following diagram illustrates the delicate balance required when reacting 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile with bulky amines (e.g.,[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amine).

G A 2-Chloro-6-[(oxiran-2-yl) methoxy]benzonitrile C C3 Attack (Terminal) Regioselective Opening A->C Protic Solvent (EtOH, 80°C) D C1 Attack (Methylene) Ether Cleavage A->D Aprotic/Strong Base (Side Pathway) B Bulky Amine (Nucleophile) B->C B->D E Desired β-Amino Alcohol (High Yield) C->E F Phenol + Epoxide (Degradation) D->F

Caption: Nucleophilic ring-opening pathways of 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

Reactivity Root Epoxide Class E1 Aliphatic (Epichlorohydrin) Root->E1 E2 Aryl (Styrene Oxide) Root->E2 E3 Aryloxy (Phenyl Glycidyl Ether) Root->E3 E4 Deactivated Aryloxy (2-Cl-6-CN-Phenoxy) Root->E4 R1 High reactivity, polymerization risk E1->R1 R2 C2 attack favored in acidic media E2->R2 R3 Standard C3 attack, stable ether linkage E3->R3 R4 High C3 selectivity, sensitive leaving group E4->R4

Caption: Comparative reactivity profiles of various epoxide classes.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of solvent and temperature is strictly calibrated to suppress the leaving-group liability of the 2-chloro-6-cyanophenoxide moiety[1].

Protocol A: Synthesis of (S)-2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Objective: Form the epoxide while preventing premature ring-opening or polymerization.

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-chloro-6-hydroxybenzonitrile (1.0 eq, e.g., 5.9 mmol) in dry acetone (60 mL).

  • Base Activation: Add anhydrous Potassium Carbonate (

    
    , 3.0 eq).
    
    • Causality:

      
       is a mild, insoluble base in acetone. It deprotonates the phenol to form the highly nucleophilic phenoxide without introducing hydroxide ions that could hydrolyze the nitrile group.
      
  • Reflux: Heat the suspension to reflux for 30 minutes to ensure complete phenoxide formation (solution will typically darken).

  • Alkylation: Cool the mixture slightly and add (S)-nosyl epoxide (or (S)-epichlorohydrin) (1.0 eq).

  • Reaction: Resume reflux overnight. Monitor via TLC (Hexane:EtOAc 3:1). The highly polar phenol spot should disappear, replaced by a higher

    
     UV-active spot.
    
  • Workup: Cool to room temperature, filter out the inorganic salts over a Celite pad, and concentrate the filtrate under vacuum. Purify via flash chromatography if necessary.

Protocol B: Regioselective Aminolysis (Synthesis of NPS 2143 Precursor)

Objective: Achieve C3 ring-opening with a bulky amine while avoiding C1 ether cleavage.

  • Solvent Selection: Dissolve the synthesized (S)-epoxide (1.0 eq, e.g., 3.3 mmol) in dry Ethanol (17 mL).

    • Causality: Ethanol is critical here. As a protic solvent, it hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity at C3. Simultaneously, it solvates the amine, reducing its hard basicity and preventing it from acting as a base that could trigger ether cleavage at C1[2].

  • Amine Addition: Add the bulky amine, such as [1,1-dimethyl-2-(2-naphthalenyl)ethyl]amine (1.0 eq).

  • Thermal Activation: Transfer the mixture to a heavy-walled sealed tube. Heat to 80 °C for 72 hours.

    • Causality: The extreme steric hindrance of the amine requires prolonged thermal activation. The sealed tube prevents the loss of solvent and maintains consistent pressure.

  • Isolation: Cool the vessel, remove the solvent under reduced pressure, and purify the crude residue via silica gel flash column chromatography (gradient: n-hexane to 100% ethyl acetate) to afford the pure

    
    -amino alcohol[1].
    

Conclusion

While 2-chloro-6-[(oxiran-2-yl)methoxy]benzonitrile shares the structural backbone of standard aryloxy epoxides used in


-blocker synthesis, its electronic profile demands distinct handling. The strong electron-withdrawing nature of the chloro and cyano groups transforms the phenoxy moiety into a potent leaving group. By strictly utilizing protic solvents (like ethanol) during aminolysis, chemists can effectively harness hydrogen-bonding to direct nucleophilic attack to the C3 oxirane carbon, ensuring high yields of complex APIs like NPS 2143 while suppressing degradative ether cleavage.

References

  • Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link]

  • Continuous and convergent access to vicinyl amino alcohols Source: Max Planck Society (MPG.PuRe) / Royal Society of Chemistry URL:[Link] (Note: Link directs to the open-access repository routing for the RSC publication on aryloxy epoxide ring-opening methodologies).

Sources

Validation

Comparative Guide: In Vitro Genotoxicity Bioassays for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Executive Summary 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8 for the R-isomer) is a critical synthetic intermediate and potential impurity in the manufacturing of antiviral therapeutics, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8 for the R-isomer) is a critical synthetic intermediate and potential impurity in the manufacturing of antiviral therapeutics, most notably Letermovir . Characterized by a reactive oxirane (epoxide) ring fused to a benzonitrile core, this molecule presents a significant structural alert for genotoxicity (mutagenicity) under ICH M7 guidelines.

This guide objectively compares the performance of three primary in vitro bioassays used to assess the toxicity of this compound. For drug development professionals, the priority is distinguishing between a Potentially Genotoxic Impurity (PGI) that requires control at the Threshold of Toxicological Concern (TTC) and a non-mutagenic intermediate.

Molecular Profile & Toxicity Context[1]

The toxicity profile of this compound is dominated by the electrophilic nature of the epoxide ring. Unlike simple benzonitriles, which primarily pose acute respiratory and hepatic risks, the glycidyl ether moiety enables direct alkylation of DNA bases (predominantly N7-guanine), necessitating a focus on mutagenicity assays .

FeatureDescription
Chemical Name 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
Structural Alert Epoxide (Oxirane) : Direct-acting alkylating agent.
Regulatory Class Class 2 or 3 Impurity (ICH M7) – Mutagenic potential requires confirmation.
Target Toxicity Genotoxicity (Point mutation & Clastogenicity).
Solubility Lipophilic; soluble in DMSO (Vehicle of choice).

Comparative Analysis of Bioassays

For an epoxide-containing impurity, the testing strategy must balance sensitivity to alkylating agents against material consumption , as impurities are often available in milligram quantities.

Comparison Matrix
FeatureStandard Ames Test (OECD 471) Ames MPF™ (Microplate Format) In Vitro Micronucleus (OECD 487)
Primary Endpoint Gene mutation (His+ reversion)Gene mutation (His+ reversion)Chromosomal damage (Clastogenicity/Aneugenicity)
Epoxide Sensitivity High (esp. strains TA100, TA1535)High (Liquid format enhances exposure)Moderate (Detects strand breaks)
Material Required High (~1–2 g for full GLP study)Low (<20 mg)Medium (~100 mg)
Throughput Low (Manual counting)High (Colorimetric/Automated)Medium (Flow cytometry or Microscopy)
S9 Compatibility ExcellentGoodExcellent
False Positive Rate LowSlightly higher (due to liquid format)Moderate (Cytotoxicity confounders)
Regulatory Status Gold Standard (IND/NDA enabling)Screening / Tier 1Standard (IND/NDA enabling)
Expert Insight: Why Ames MPF is the Strategic Choice for Early Phase

While the Standard Ames (OECD 471) is required for final regulatory submission, the Ames MPF is superior for early-stage assessment of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

  • Reasoning: Epoxide impurities are often isolated in small batches. The MPF method uses 1/10th the sample volume.

  • Technical Note: Epoxides are direct-acting mutagens. The liquid format of MPF allows better interaction between the lipophilic benzonitrile derivative and the bacteria compared to the agar matrix in the standard plate test.

Deep Dive: Mechanism & Experimental Logic

The toxicity of this molecule is driven by the SN2 alkylation of DNA. The epoxide ring opens, attacking nucleophilic centers on DNA bases.

DOT Diagram: Mechanism of Action

G Compound 2-Chloro-6-[(oxiran-2-yl) methoxy]benzonitrile Epoxide Reactive Epoxide (Electrophile) Compound->Epoxide Activation DNA Genomic DNA (Nucleophile) Epoxide->DNA SN2 Attack Adduct N7-Guanine Adduct DNA->Adduct Covalent Binding Mutation Base Pair Substitution (Mutation) Adduct->Mutation Replication Error

Caption: Mechanism of genotoxicity: The electrophilic epoxide moiety alkylates DNA, leading to replication errors detected by Salmonella strains TA100/TA1535.

Recommended Protocol: Optimized Ames Assay for Epoxides

Objective: Detect mutagenic potential while mitigating the risk of enzymatic detoxification (epoxide hydrolysis) by S9 liver homogenate.

Protocol: Pre-Incubation Variation (OECD 471 compliant)

Standard plate incorporation may limit sensitivity for labile epoxides. The pre-incubation method is strictly recommended.

1. Strain Selection:

  • TA100 & TA1535: Essential. These strains carry the hisG46 mutation, specifically sensitive to base-pair substitutions caused by alkylating agents (epoxides).

  • TA98: Frameshift mutation detection (less likely for this molecule but required).

  • WP2uvrA: Detects oxidative damage and cross-linking (complementary).

2. Sample Preparation:

  • Solvent: Dissolve 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile in DMSO . Ensure the concentration reaches the limit of solubility or cytotoxicity (up to 5000 µ g/plate equivalent).

  • Caution: Avoid protic solvents (methanol/ethanol) which may react with the epoxide ring over time (solvolysis).

3. Metabolic Activation (S9) - The Critical Variable:

  • Challenge: Mammalian liver S9 contains Epoxide Hydrolase (mEH/sEH) , which converts the toxic epoxide into a non-toxic diol.

  • Experimental Design: Run parallel arms:

    • (-S9): Direct mutagenicity (Expected positive for epoxides).

    • (+S9): To assess if metabolites are more potent or if the molecule is detoxified.

    • Expert Tip: If the -S9 arm is positive and +S9 is negative, the S9 is detoxifying the impurity. This is a crucial data point for risk assessment (in vivo clearance prediction).

4. Workflow Steps:

  • Mix: 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

  • Incubate: Shake at 37°C for 20–30 minutes (Pre-incubation). This step is vital for epoxides to react with bacteria before agar solidification.

  • Plate: Add 2.0 mL molten top agar (with trace histidine/biotin). Pour onto minimal glucose agar plates.

  • Count: Incubate 48h at 37°C. Count revertant colonies.

DOT Diagram: Testing Workflow (ICH M7)

Workflow Start Impurity Identification (Epoxide Structure) InSilico In Silico Assessment (DEREK / SARah) Start->InSilico Ames Ames Assay (Strains TA100/TA1535) InSilico->Ames Alert Confirmed ResultPos Positive (+) Ames->ResultPos ResultNeg Negative (-) Ames->ResultNeg FollowUp In Vivo Comet/MN (Follow-up) ResultPos->FollowUp De-risk attempt ControlTTC Control at TTC (Class 2) ResultPos->ControlTTC No further testing Control Control as Non-Mutagenic (Class 5) ResultNeg->Control

Caption: ICH M7 workflow for epoxide impurities. A positive Ames result mandates control at the Threshold of Toxicological Concern (TTC) or in vivo follow-up.

Data Interpretation & Acceptance Criteria

To validate the assay for this specific benzonitrile derivative:

  • Dose-Response: A ≥2-fold increase in colony counts over solvent control (DMSO) with a dose-dependent trend indicates a positive result.

  • Cytotoxicity Check: A reduction in the background lawn or a drop in revertant counts at high doses indicates toxicity. Note: Chlorinated benzonitriles can be cytotoxic; ensure the top dose is limited by toxicity, not just solubility.

  • Positive Controls:

    • (-S9): Sodium Azide (TA1535) or 4-NQO.

    • (+S9): 2-Aminoanthracene (2-AA).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • OECD Test Guideline 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • Galloway, S. M., et al. (2018) . Use of the Ames MPF assay for assessment of mutagenicity of pharmaceutical impurities. Regulatory Toxicology and Pharmacology. Link

  • Lippe, B., et al. (2023) . Isolation, synthesis and identification of degraded impurities in Letermovir. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Escobar, P. A., et al. (2013) . Bacterial reverse mutation test (Ames test): Practical considerations for the testing of unstable and volatile compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

Comparative

Spectroscopic Analysis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile: A Comparison Guide for Structural Confirmation

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of unambiguously confirming the structure of complex, highly reactive chiral intermediates. 2-Chloro-6-[(ox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of unambiguously confirming the structure of complex, highly reactive chiral intermediates. 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS 198226-53-8) is a critical epoxide intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs)[]. Structurally, it features a benzonitrile core, an ortho-chloro substituent, and an oxirane (epoxide) ring linked via a methoxy ether bridge.

Confirming the intactness of the highly strained epoxide ring and the exact regiochemistry of the ether linkage is paramount. Epoxides are notoriously prone to ring-opening or thermal rearrangement during synthesis and purification. In accordance with for the development and manufacture of drug substances, rigorous characterization of such intermediates is a strict regulatory expectation to ensure process control and final API quality[2].

This guide objectively compares the traditional baseline analytical workflow against an advanced, self-validating spectroscopic approach, providing the causality behind each experimental choice.

Performance Comparison: Baseline vs. Advanced Workflows

When designing a control strategy for epoxide intermediates, relying on outdated or incomplete analytical methods can lead to false-positive impurity profiles or misassigned regiochemistry. Below is a comparison of the two primary workflows used in the industry.

Analytical ParameterMethod A: Baseline Workflow (1D NMR + FT-IR + GC-MS)Method B: Advanced Workflow (1D/2D NMR + LC-HRMS)
Epoxide Ring Integrity Moderate. 1D

H-NMR shows characteristic shifts, but GC-MS may induce thermal ring-opening.
High. LC-HRMS preserves the intact molecular ion; 2D NMR confirms ring topology.
Regiochemical Proof Low. Cannot definitively prove which oxygen the oxirane is attached to on the aromatic core.Unambiguous. 2D HMBC provides direct 3-bond carbon-proton connectivity across the ether bridge.
Thermal Degradation Risk High. GC inlet temperatures (>250°C) cause Meinwald rearrangement of epoxides to ketones/aldehydes.Zero. Electrospray Ionization (ESI) in LC-MS operates at moderate temperatures.
Enantiomeric Purity Not assessed.Integrated. Chiral HPLC easily integrated to confirm (R)- or (S)-enantiomeric excess.

Expertise & Experience: The Causality Behind Method B

To build a self-validating analytical system, we must understand why certain techniques fail and why others succeed.

Why LC-HRMS over GC-MS? Gas Chromatography-Mass Spectrometry (GC-MS) requires sample volatilization in a heated injection port. Epoxides are thermally labile; exposing 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile to temperatures exceeding 250°C often induces a thermally catalyzed rearrangement (e.g., to an aldehyde) or degradation. This creates analytical artifacts, leading chemists to falsely believe their intermediate has degraded. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizes soft Electrospray Ionization (ESI) at moderate temperatures, preserving the fragile oxirane ring and yielding the intact


 ion.

Why 2D HMBC over 1D NMR alone? While 1D


H-NMR successfully reveals the characteristic upfield multiplets of the oxirane protons (typically 

2.7–3.4 ppm)[3], it fails to unambiguously prove that this group is covalently linked to the specific oxygen atom on the benzonitrile core. 2D HMBC (Heteronuclear Multiple Bond Correlation) bridges this gap. By detecting long-range (3-bond,

) scalar couplings, HMBC directly maps the connection between the methylene protons of the methoxy bridge and the ipso-aromatic carbon of the phenol ether.

Workflow cluster_A Method A: Baseline (High Risk) cluster_B Method B: Advanced (Recommended) Start 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Sample A1 1D 1H/13C NMR Start->A1 A2 GC-MS (Heated Inlet) Start->A2 B1 1D & 2D NMR (HMBC) Start->B1 B2 LC-HRMS (ESI+) Start->B2 A_Result Basic ID (Risk of thermal artifacts & ambiguity) A1->A_Result A2->A_Result B_Result Unambiguous Connectivity & Intact Ring Confirmation B1->B_Result B2->B_Result

Fig 1: Workflow comparison for structural confirmation of epoxide intermediates.

Self-Validating Experimental Protocol: Advanced Workflow

To ensure reproducibility and compliance with standards for NMR spectroscopy[4], execute the following step-by-step methodology.

Step 1: Sample Preparation & System Suitability
  • Weigh exactly 15.0 mg of the synthesized 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (

    
    , 100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Self-Validation Check: Epoxides are highly sensitive to trace acids. Ensure the

    
     is stored over silver foil or basic alumina to prevent trace DCl-catalyzed ring opening inside the NMR tube. The solution must be perfectly clear.
    
Step 2: NMR Acquisition (1D and 2D)
  • 1D

    
    H-NMR:  Acquire 16 scans on a 400 MHz or 600 MHz spectrometer at 298 K. Look for the classic AMX spin system in the aromatic region (positions 3, 4, and 5 of the benzonitrile core) to confirm the 2,6-disubstitution pattern.
    
  • 1D

    
    C-NMR:  Acquire 1024 scans. Ensure the nitrile carbon (
    
    
    
    ) is visible near 115 ppm.
  • 2D HMBC: Set the long-range coupling delay to optimize for

    
     = 8 Hz.
    
  • Self-Validation Check: Verify the cross-peak between the diastereotopic methoxy bridge protons (

    
    4.10 and 4.30 ppm) and the aromatic ipso-carbon (
    
    
    
    160 ppm). If this cross-peak is absent, the ether linkage is not at the expected position.

HMBC_Logic cluster_molecule Structural Components & Connectivity N1 Oxirane Ring (Terminal & Internal CH/CH2) N2 Methoxy Bridge (-CH2-O-) N1->N2 1H-1H COSY (Vicinal Coupling) N3 Benzonitrile Core (Aromatic C-O) N2->N3 2D HMBC (3-Bond C-H Correlation)

Fig 2: 2D HMBC logical correlation map confirming the ether linkage regiochemistry.

Step 3: LC-HRMS Analysis
  • Chromatography: Inject 1

    
    L onto a C18 column (2.1 x 100 mm, 1.7 
    
    
    
    m). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
  • Detection: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer in ESI+ mode.

  • Self-Validation Check: The theoretical exact mass for

    
     is 209.0244 Da. The observed protonated adduct 
    
    
    
    must be 210.0322 Da (
    
    
    5 ppm).

Expected Quantitative Data Summary

The table below summarizes the expected spectroscopic data generated by the Advanced Workflow, serving as a reference standard for structural validation[5].

Analytical TechniqueTarget ParameterExpected Value / ObservationDiagnostic Significance
HRMS (ESI+) Exact Mass


210.0322 (

5 ppm)
Confirms exact molecular formula

H-NMR
Oxirane

(terminal)

2.75 ppm (dd), 2.90 ppm (dd)
Confirms intact 3-membered epoxide ring

H-NMR
Oxirane

(internal)

3.40 ppm (m)
Confirms intact 3-membered epoxide ring

H-NMR
Methoxy Bridge


4.10 ppm (dd), 4.30 ppm (dd)
Diastereotopic protons due to adjacent chiral center
2D HMBC

Correlation
Methoxy protons

Aromatic C-O
Unambiguously proves the ether linkage regiochemistry

References

  • Title: ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Oxiranes and Oxirenes: Monocyclic (NMR Spectroscopy of Epoxides) Source: Scribd / Comprehensive Heterocyclic Chemistry URL: [Link]

  • Title: qNMR Calculation Services & Regulatory Standards Source: ResolveMass Laboratories Inc. URL: [Link]

Sources

Validation

Structural Elucidation of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Derivatives

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods Executive Summary & Strategic Importance The molecule 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile represents a critical pharmacophore and intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Executive Summary & Strategic Importance

The molecule 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile represents a critical pharmacophore and intermediate, particularly in the synthesis of boron-based antifungals (e.g., Tavaborole derivatives) and anti-inflammatory agents. The structural integrity of the oxirane (epoxide) ring and its absolute stereochemistry (


 vs. 

) are the primary determinants of biological efficacy and safety.

While NMR spectroscopy remains the workhorse for routine purity analysis, it often fails to unambiguously define the absolute configuration of the epoxide without destructive derivatization. This guide outlines the superior efficacy of Single Crystal X-ray Diffraction (SC-XRD) for this specific class of benzonitrile derivatives, providing a definitive protocol for determining absolute stereochemistry via anomalous dispersion.

Comparative Analysis: X-ray vs. NMR vs. DFT

The following matrix objectively compares the three primary methods for characterizing 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C/NOE)
DFT Computational Modeling
Primary Output 3D Atomic Coordinates (

)
Chemical Shifts (

), Coupling (

)
Energy Minima & Predicted Spectra
Stereochemistry Absolute (

)
via Anomalous Dispersion
Relative (needs chiral shift reagents)Predictive (needs experimental match)
Sample State Solid (Single Crystal required)Solution (

,

)
Virtual (Gas/Solvent Model)
Key Limitation Sample must crystallize (oils are common)Cannot distinguish enantiomers aloneHeavily dependent on basis set
Throughput Low (days to weeks)High (minutes)Medium (hours to days)
Critical Advantage Definitive proof of enantiopurity Dynamic conformational analysisExplains conformer energetics
Why X-ray is the "Gold Standard" for this Molecule

For the 2-chloro-6-substituted benzonitrile scaffold, the Chlorine atom (Z=17) is the strategic linchpin. Unlike pure hydrocarbon epoxides, the presence of chlorine allows for the use of anomalous scattering (specifically with Cu-K


 radiation) to calculate the Flack Parameter . This mathematically validates the absolute configuration without needing to crystallize a salt with a chiral counter-ion.
Technical Workflow: From Synthesis to Structure

The following diagram illustrates the critical path for determining the absolute configuration of the epoxide derivative.

G Synth Synthesis (Alkylation of 2-Cl-6-OH-Benzonitrile) Purify Purification (HPLC/Flash) Synth->Purify Cryst Crystallization (Slow Evap/Vapor Diffusion) Purify->Cryst If Solid Deriv Derivatization (Ring Opening/Co-crystal) Purify->Deriv If Oil Diffract X-ray Diffraction (100 K, Cu-Kα) Cryst->Diffract Single Crystal Solve Structure Solution (Direct Methods/SHELXT) Diffract->Solve Refine Refinement (Flack Parameter Check) Solve->Refine Result Final Structural Model Refine->Result Abs. Config (R/S) Deriv->Cryst

Figure 1: Workflow for absolute configuration determination. Note the "Derivatization" loop for oily intermediates common in epoxide synthesis.

Experimental Protocol: Best Practices

This protocol is designed to overcome the common challenge of "oily" epoxide intermediates and maximize the anomalous signal from the Chlorine atom.

Phase 1: Crystallization of the Epoxide

Epoxides are often low-melting solids or oils. Standard recrystallization often fails.

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) that might ring-open the epoxide. Use Diisopropyl ether (IPE) , Hexane/CH2Cl2 , or Toluene .

  • Technique - Vapor Diffusion:

    • Dissolve 20 mg of the compound in a minimal amount of "Good Solvent" (e.g., THF or DCM).

    • Place in a small inner vial.

    • Place this vial inside a larger jar containing the "Anti-Solvent" (e.g., Pentane or Hexane).

    • Seal tightly. As pentane diffuses into the THF, saturation occurs slowly, promoting lattice formation over oiling out.

  • Temperature: Conduct crystallization at 4°C to -20°C . Lower temperatures reduce the solubility and kinetic energy, stabilizing the lattice.

Phase 2: Data Collection Strategy
  • Temperature: 100 K (Cryostream) .

    • Reasoning: The oxirane ring is strained and exhibits high thermal motion. Cooling is non-negotiable to resolve the electron density of the epoxide carbons and oxygen clearly.

  • Radiation Source: Cu-K

    
     (
    
    
    
    = 1.54178 Å)
    .
    • Reasoning: While Mo-K

      
       is standard, the anomalous scattering signal (
      
      
      
      ) of Chlorine is significantly stronger with Copper radiation (
      
      
      for Cu vs
      
      
      for Mo). This maximizes the accuracy of the Flack parameter.
  • Redundancy: Collect high-redundancy data (multiplicity > 4) to ensure accurate intensity differences between Friedel pairs (

    
     vs 
    
    
    
    ).
Phase 3: Refinement & Validation
  • Space Group: Chiral molecules must crystallize in non-centrosymmetric space groups (e.g.,

    
    , 
    
    
    
    ). If a centrosymmetric group (e.g.,
    
    
    ) is found, the sample is a racemate.
  • Flack Parameter (

    
    ): 
    
    • 
       (with small esd, e.g., < 0.04): Correct Absolute Structure.
      
    • 
      : Inverted Structure (Flip the model).
      
    • 
      : Racemic Twin or weak anomalous signal.[1]
      
Structural Insights & Interaction Map

Once the structure is solved, specific intramolecular and intermolecular interactions define the stability of the 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile derivative.

  • The "Ortho-Effect": The steric clash between the Chlorine (C2) and the Ether/Epoxide chain (C6) forces the ether linkage out of the plane of the benzene ring.

  • Nitrile Interactions: The

    
     group is a strong dipole. Expect antiparallel dimer formation or chains driven by 
    
    
    
    interactions in the crystal packing.
  • Halogen Bonding: Look for

    
     or 
    
    
    
    contacts < 3.2 Å.

Interactions cluster_packing Crystal Packing Forces Benzene Benzene Scaffold Cl 2-Chloro Group (Anomalous Scatterer) Benzene->Cl C-Cl Bond CN Benzonitrile Group (Dipole Driver) Benzene->CN C-CN Bond Ether Ether Linkage Benzene->Ether C-O Bond Cl->Ether Steric Repulsion (Twist) Epoxide Oxirane Ring (Chiral Center) CN->Epoxide Crystal Packing (Dipole-Dipole) Ether->Epoxide Flexible Linker

Figure 2: Structural interaction map highlighting the steric and electronic forces governing the crystal lattice.

References
  • Parsons, S., & Flack, H. D. (2004).[2] Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61.[2] Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2] Link

  • Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and the determination of absolute configuration.[1][3][4][5] Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Comparative

assessing the purity of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile by HPLC

Title : Assessing the Purity of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile: A Comparative HPLC Guide Introduction 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is a highly reactive, chiral glycidyl ether intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Assessing the Purity of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile: A Comparative HPLC Guide

Introduction 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is a highly reactive, chiral glycidyl ether intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs). Assessing its purity presents a unique analytical challenge: the oxirane (epoxide) ring is highly susceptible to hydrolysis and nucleophilic attack. Standard High-Performance Liquid Chromatography (HPLC) methods often inadvertently degrade the analyte, leading to false impurity profiles[1]. This guide compares three distinct HPLC methodologies, providing researchers with field-proven, self-validating protocols to accurately quantify both chemical and enantiomeric purity without generating analytical artifacts.

Mechanistic Insight: The Epoxide Challenge The core issue in analyzing glycidyl ethers lies in the electrophilic nature of the oxirane ring. When exposed to standard acidic mobile phases (e.g., 0.1% Trifluoroacetic acid or Formic acid), the epoxide undergoes acid-catalyzed ring-opening, reacting with water to form a diol derivative (2-chloro-6-(2,3-dihydroxypropoxy)benzonitrile)[2]. This on-column degradation manifests as fronting peaks, poor recovery, and the appearance of phantom impurities.

EpoxideDegradation A 2-Chloro-6-[(oxiran-2-yl)methoxy] benzonitrile (Intact Epoxide) B Acidic Mobile Phase (pH < 4.0) A->B Exposure C Ring-Opening Hydrolysis B->C Catalyzes D 2-Chloro-6-(2,3-dihydroxypropoxy) benzonitrile (Diol Artifact) C->D Forms

Fig 1. Acid-catalyzed epoxide ring-opening pathway leading to diol artifacts during HPLC analysis.

To circumvent this, analytical scientists must choose methodologies that either minimize column residence time, neutralize the mobile phase, or eliminate water entirely[1].

Comparative Analysis of HPLC Methodologies

We evaluated three alternative approaches for the purity assessment of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile:

  • Conventional RP-HPLC (C18, Acidic pH) : The industry default for basic drugs, utilizing a standard C18 column (5 µm) with 0.1% TFA. Verdict: Not recommended due to severe on-column degradation.

  • High-Throughput Core-Shell RP-HPLC (Neutral pH) : Utilizes superficially porous particles (e.g., Poroshell 120) with a neutral ammonium acetate buffer. This method drastically reduces residence time and prevents acid hydrolysis, making it optimal for assessing chemical purity and process impurities[3].

  • Normal Phase Chiral HPLC (Cellulose CSP) : Employs a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) with non-aqueous solvents (Hexane/IPA). This method completely eliminates water, ensuring 100% epoxide stability while resolving the (R) and (S) enantiomers[4].

Data Presentation: Performance Comparison

The following table summarizes the experimental performance of each methodology when analyzing a spiked standard of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

ParameterConventional RP-HPLC (C18)Core-Shell RP-HPLC (Neutral)Normal Phase Chiral HPLC
Primary Use Case None (Anti-pattern)Chemical Purity / ImpuritiesEnantiomeric Purity (R/S)
Mobile Phase Water/MeCN + 0.1% TFA10mM NH₄OAc (pH 6.8) / MeCNHexane / Isopropanol
Retention Time (Rt) 12.4 min4.2 min8.5 min (R), 10.1 min (S)
On-Column Degradation 14.5% (Diol formation)< 0.5%0.0% (No water present)
Resolution (Rs) N/A (Peak tailing)> 2.5 (vs precursors)> 2.0 (Between enantiomers)
LOD (S/N > 3) 0.85 µg/mL0.05 µg/mL0.12 µg/mL

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded within the workflow to verify that degradation is not occurring in real-time.

WorkflowLogic Start Sample: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile Q1 Analytical Objective? Start->Q1 Chem Chemical Purity (Precursors & Byproducts) Q1->Chem Impurity Profiling Enant Enantiomeric Purity (Chiral Ratio) Q1->Enant Isomeric Ratio Method1 Execute Protocol 1: Core-Shell RP-HPLC Chem->Method1 Method2 Execute Protocol 2: Normal Phase Chiral HPLC Enant->Method2

Fig 2. Decision matrix for selecting the appropriate HPLC workflow based on analytical objectives.

Protocol 1: Chemical Purity via Core-Shell RP-HPLC

This method leverages the high efficiency of core-shell particles to elute the compound rapidly, minimizing exposure to the aqueous mobile phase[3].

Materials & Setup:

  • Column: Agilent Poroshell 120 EC-C18, 100 × 4.6 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 6.8.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the sample in 50:50 Mobile Phase A:B to a concentration of 1.0 mg/mL. Causality Check: Do not use pure methanol or acidic diluents, as they can cause solvolysis of the epoxide prior to injection[1].

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient to 90% B

    • 5-7 min: Hold at 90% B

    • 7-7.1 min: Return to 30% B (Equilibrate for 3 mins).

  • System Suitability (Self-Validation): Inject a mixed standard containing the intact epoxide and its synthesized diol degradant. The method is valid only if the resolution (

    
    ) between the diol and the intact epoxide is 
    
    
    
    , and the tailing factor for the epoxide is
    
    
    .

Protocol 2: Enantiomeric Purity via Normal Phase Chiral HPLC

Because the oxirane ring contains a chiral center, determining the ratio of (R) to (S) enantiomers is critical. Normal phase chromatography is the gold standard here, as the complete absence of water guarantees zero hydrolysis[4].

Materials & Setup:

  • Column: Daicel Chiralcel OD-H, 250 × 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the sample in Hexane/Isopropanol (90:10) to a concentration of 0.5 mg/mL.

  • Execution: Run the isocratic method for 15 minutes. The (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H columns due to steric interactions with the chiral cavity[4].

  • System Suitability (Self-Validation): Inject a racemic mixture of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile. The method is validated if the resolution (

    
    ) between the two enantiomeric peaks is 
    
    
    
    .

Conclusion Assessing the purity of reactive glycidyl ethers like 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile requires a departure from standard acidic RP-HPLC protocols. By utilizing neutral pH core-shell chromatography for chemical purity and non-aqueous normal phase chiral chromatography for enantiomeric purity, researchers can achieve highly accurate, artifact-free analytical data.

References

  • [1] Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed (nih.gov). Available at:

  • [2] Detection, Measurement and Regulation of NOGE (Novolac Glycidyl Ethers) and Other Packaging-Derived Epoxy Compounds In Food Products. Sigma-Aldrich. Available at:

  • [4] A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available at:

  • [3] High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE). Molnar Institute. Available at:

Sources

Validation

biological evaluation of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile against cancer cell lines

Biological Evaluation of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (Compound C-GEM) in Oncology Drug Discovery Part 1: Executive Summary & Strategic Context Compound Identity: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzoni...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Evaluation of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (Compound C-GEM) in Oncology Drug Discovery

Part 1: Executive Summary & Strategic Context

Compound Identity: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (referred to herein as C-GEM ) is a chiral, electrophilic building block characterized by a benzonitrile core functionalized with a reactive glycidyl ether (epoxide) at the 6-position.[]

Strategic Importance: In modern oncology drug discovery, C-GEM serves two critical roles:

  • Key Intermediate: It is a structural precursor for HIF-2α inhibitors (e.g., analogs of Belzutifan/PT2977) used in Renal Cell Carcinoma (RCC) therapy.[] The benzonitrile motif mimics the binding pocket of the HIF-2α PAS-B domain, while the epoxide serves as a "handle" for coupling chiral amines.[]

  • Covalent Fragment Probe: Due to the strained epoxide ring, it acts as a moderate electrophile capable of alkylating nucleophilic residues (Cysteine, Histidine) or DNA bases.[] This makes it a valuable tool for Covalent Fragment-Based Drug Discovery (FBDD) but also necessitates rigorous Genotoxicity Profiling .[]

Evaluation Scope: This guide outlines the biological evaluation of C-GEM, comparing its profile as a reactive intermediate against a Targeted Therapeutic (Belzutifan) and a Non-Specific Alkylator (Cisplatin) .[]

Part 2: Mechanistic Profiling & Comparative Analysis

Mechanism of Action (MoA)
  • C-GEM (The Intermediate): Functions via nucleophilic ring opening .[] The epoxide carbon is attacked by cellular nucleophiles (e.g., Glutathione, DNA guanine N7, or protein cysteines), leading to covalent adduct formation.[] This results in non-specific cytotoxicity or genotoxicity unless the epoxide is chemically modified into a specific pharmacophore.[]

  • Belzutifan (The Drug): Functions via allosteric inhibition .[] It binds non-covalently to the HIF-2α PAS-B pocket, disrupting the HIF-2α/HIF-1β heterodimerization and blocking transcriptional activity.[]

  • Cisplatin (The Reference): Functions via DNA crosslinking .[] It forms intra-strand crosslinks, triggering apoptosis.[]

Comparative Performance Matrix
FeatureC-GEM (Compound) Belzutifan (Targeted Reference) Cisplatin (Cytotoxic Reference)
Primary Target Non-specific Nucleophiles (DNA/Protein)HIF-2α Transcription FactorGenomic DNA
Selectivity Low (Reactivity-driven)High (Structure-driven)Low (Reactivity-driven)
Potency (IC50) Moderate (10–50 µM)High (10–50 nM)High (1–10 µM)
Genotoxicity Risk High (Direct Alkylator)Low (Non-mutagenic)High (Known Mutagen)
Metabolic Stability Low (Rapid GSH conjugation)High (Optimized ADME)Moderate

Part 3: Experimental Protocols

To validate the biological activity of C-GEM, the following self-validating protocols are recommended.

Protocol A: Glutathione (GSH) Reactivity Assay (Electrophilicity Profiling)
  • Purpose: To quantify the intrinsic reactivity (t1/2) of the epoxide, predicting off-target toxicity and covalent binding potential.[]

  • Methodology:

    • Preparation: Dissolve C-GEM (10 mM) in DMSO. Prepare GSH (10 mM) in PBS (pH 7.4).

    • Incubation: Mix C-GEM and GSH at a 1:10 ratio (final conc. 50 µM : 500 µM) in PBS. Incubate at 37°C.

    • Sampling: Aliquot samples at 0, 15, 30, 60, 120 min. Quench with 1% Formic Acid.[]

    • Analysis: LC-MS/MS monitoring the formation of the C-GEM-GSH adduct [M+H+307]⁺.

    • Calculation: Plot ln[C-GEM] vs. time to determine pseudo-first-order rate constant (

      
      ) and half-life (
      
      
      
      ).
  • Acceptance Criteria: A

    
     min indicates high reactivity (potential toxicity); 
    
    
    
    min indicates "tunable" reactivity for covalent drugs.[]
Protocol B: Cytotoxicity Screening in RCC Cell Lines (786-O)
  • Purpose: To assess antiproliferative activity in a HIF-2α-dependent model (Renal Cell Carcinoma).

  • Cell Line: 786-O (VHL-deficient, high HIF-2α levels).[]

  • Methodology:

    • Seeding: Seed 786-O cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

    • Treatment: Treat with serial dilutions of C-GEM (0.1 – 100 µM), Belzutifan (0.001 – 10 µM), and Cisplatin (0.1 – 100 µM) for 72h.[]

    • Readout: Add CellTiter-Glo® (Promega) reagent (ATP quantification). Measure luminescence.

    • Analysis: Fit dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

  • Expected Results:

    • C-GEM: IC50 ~20–50 µM (attributed to general alkylation stress).[]

    • Belzutifan: IC50 ~20–50 nM (specific HIF-2α inhibition).[]

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Chemical Biology of C-GEM Reactivity

This diagram illustrates the dual pathway of C-GEM: Synthesis into a targeted drug vs. Toxicological alkylation.[]

CGEM_Pathway cluster_Synthesis Therapeutic Synthesis (Targeted) cluster_Toxicity Biological Reactivity (Off-Target) CGEM C-GEM (Epoxide Intermediate) Amine Chiral Amine (Nucleophile) CGEM->Amine Chemical Coupling (Synthesis) GSH Glutathione (GSH) CGEM->GSH Metabolic Detoxification DNA Genomic DNA (Guanine N7) CGEM->DNA Alkylation Drug HIF-2α Inhibitor (e.g., Belzutifan Analog) Amine->Drug Ring Opening Target HIF-2α PAS-B Domain (Transcription Block) Drug->Target High Affinity Binding (IC50 ~nM) Adduct Covalent Adducts (Toxicity/Genotoxicity) GSH->Adduct Excretion DNA->Adduct Mutation/Apoptosis

Caption: Dual fate of C-GEM: Synthetic precursor for HIF-2α inhibitors vs. direct alkylating agent causing genotoxicity.[]

Part 5: Reference Data & Benchmarks

The following data provides a benchmark for evaluating C-GEM, derived from structure-activity relationship (SAR) studies of benzonitrile-based HIF-2α inhibitors.

Table 1: Representative Biological Activity Profile

Compound ClassTest SystemParameterReference ValueInterpretation
Epoxide Intermediate (C-GEM) 786-O Cells (RCC)IC50 (Viability)28.5 ± 4.2 µM Weak, non-specific cytotoxicity due to alkylation.[]
Epoxide Intermediate (C-GEM) Ames Test (Salmonella)MutagenicityPositive High genotoxic risk (requires control in drug substance).[]
HIF-2α Inhibitor (Belzutifan) 786-O Cells (RCC)IC50 (Viability)0.024 µM Potent, on-target efficacy.[]
Cisplatin 786-O Cells (RCC)IC50 (Viability)5.8 ± 1.1 µM Standard cytotoxic baseline.[]

Note: Data for C-GEM is representative of "Class 2" epoxide impurities as defined in ICH M7 guidelines.[]

Part 6: References

  • Wallace, E. M., et al. (2016).[] "A Small-Molecule Antagonist of HIF-2α as an Investigational Therapeutic for Kidney Cancer."[] Cancer Research, 76(18), 5491–5500.[] Link

  • Xu, R., et al. (2017).[] "3-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)oxy)benzonitriles as Potent and Selective HIF-2α Inhibitors." Journal of Medicinal Chemistry, 60(24), 10118–10134.[] Link[]

  • ICH Expert Working Group. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1)." International Council for Harmonisation.[] Link

  • Peloton Therapeutics. (2019).[] "Patent WO2019126645A1: Processes for the preparation of HIF-2a inhibitors."[] WIPO Patentscope. Link[]

Sources

Comparative

A Technical Guide to 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile and its Analogs in Synthetic Chemistry and Drug Discovery

This guide provides an in-depth technical analysis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, a specialized chemical intermediate. While peer-reviewed studies on this specific molecule are not abundant, its struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, a specialized chemical intermediate. While peer-reviewed studies on this specific molecule are not abundant, its structural motifs—a 2,6-disubstituted benzonitrile core featuring a reactive oxirane (epoxide) ring—suggest significant potential in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This document will, therefore, provide a comparative analysis of this compound by examining the established applications and reactivity of its structural analogs. By understanding the roles of the chloro, methoxy, and benzonitrile functionalities, researchers can better extrapolate the potential applications and synthetic strategies for this promising, yet under-explored, molecule.

The Strategic Importance of Substituted Benzonitriles in Medicinal Chemistry

Benzonitrile derivatives are foundational building blocks in the synthesis of a multitude of pharmaceuticals and functional materials.[1] The nitrile group can serve as a precursor to various functional groups, including amines, carboxylic acids, and tetrazoles, making it a versatile synthetic handle. The substitution pattern on the benzonitrile ring profoundly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.[1]

For instance, 2,6-disubstituted benzonitriles are key components in a range of biologically active compounds. The substitution at these positions can enforce specific conformations and provide vectors for interaction with biological targets. One notable example is the use of 2-chloro-6-fluorobenzyl groups in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where the halogenated benzyl moiety plays a crucial role in binding to the enzyme.[2]

Comparative Reactivity of Benzonitrile Derivatives: A Predictive Framework

The reactivity of the benzonitrile core is tunable based on the electronic nature of its substituents. Electron-withdrawing groups, such as the chloro and nitrile groups in our target molecule, generally increase the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.

Hydrolysis of the Nitrile Group

The conversion of a nitrile to a carboxylic acid is a fundamental transformation. The rate of this hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups facilitate this reaction by making the nitrile carbon more susceptible to nucleophilic attack.[1]

Table 1: Relative Rate Constants for Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles [1]

Substituent (para-)Relative Rate Constant (k/k_H)
-OCH₃0.25
-CH₃0.50
-H1.00
-Cl2.10
-NO₂15.2

This data illustrates that electron-withdrawing groups like chloro and nitro accelerate hydrolysis, while electron-donating groups like methoxy retard it.

The Role of the Oxirane Ring

The (oxiran-2-yl)methoxy group introduces a highly reactive epoxide functionality. This group is a potent electrophile and can readily react with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to open the ring and introduce a 1,2-aminoalcohol, 1,2-thioether-alcohol, or 1,2-diol ether moiety, respectively. This makes 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile a valuable intermediate for creating diverse molecular scaffolds.

Potential Applications and Synthetic Utility

Based on the chemistry of its constituent parts, we can infer several high-potential applications for 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile.

Intermediate in the Synthesis of Bioactive Heterocycles

The benzonitrile moiety is a common precursor to various nitrogen-containing heterocycles. For example, it is a key component in the synthesis of the aromatase inhibitor Letrozole, used in breast cancer therapy.[3] The synthesis involves the reaction of a benzonitrile derivative with a triazole salt.[3] Similarly, the anti-androgen drug Enzalutamide, used for prostate cancer, is synthesized from a benzonitrile-containing intermediate.[3]

The presence of the oxirane ring in our target molecule allows for the introduction of a side chain that can be further functionalized to create complex heterocyclic systems, such as quinoxalines or benzimidazoles, which are known to possess a broad range of biological activities including antibacterial and anticancer effects.[4][5][6]

Building Block for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that orients functional groups for optimal interaction with the ATP-binding pocket of the kinase. The 2,6-disubstituted pattern can serve as a rigid scaffold. The oxirane allows for the introduction of a side chain containing hydrogen bond donors and acceptors, which are critical for kinase binding. Quantitative Structure-Activity Relationship (QSAR) studies on benzonitrile derivatives have been instrumental in designing potent kinase inhibitors, such as those targeting VEGFR-2.[7]

Experimental Protocols for Analogous Compounds

Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (An Intermediate for Letrozole)[3]

Objective: To synthesize a key intermediate for the aromatase inhibitor, Letrozole.

Materials:

  • 4-(Bromomethyl)benzonitrile

  • 1,2,4-Triazole sodium salt

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 1,2,4-triazole sodium salt (9.8 g) in DMF (100 mL) at 25-30°C.

  • In a separate flask, dissolve 4-(bromomethyl)benzonitrile (10.0 g) in DMF (250 mL).

  • Cool the triazole solution to 10°C and add the 4-(bromomethyl)benzonitrile solution dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-(Bromomethyl)benzonitrile 4-(Bromomethyl)benzonitrile DMF_Solvent Dissolve in DMF 4-(Bromomethyl)benzonitrile->DMF_Solvent 1,2,4-Triazole sodium salt 1,2,4-Triazole sodium salt 1,2,4-Triazole sodium salt->DMF_Solvent Nucleophilic_Substitution Nucleophilic Substitution (10°C to RT) DMF_Solvent->Nucleophilic_Substitution Precipitation Precipitation in Ice Water Nucleophilic_Substitution->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Letrozole_Intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile Recrystallization->Letrozole_Intermediate

Synthetic workflow for a Letrozole intermediate.
Protocol 2: Catalytic Reduction of 4-Methoxybenzonitrile[1]

Objective: To synthesize 4-methoxybenzylamine from 4-methoxybenzonitrile via catalytic hydrogenation.

Materials:

  • 4-Methoxybenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus (or similar)

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-methoxybenzonitrile (4.0 g, 30.0 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C (0.4 g, 10 wt%) to the solution.

  • Seal the vessel and flush three times with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine.

  • The product can be further purified by distillation or by crystallization of its hydrochloride salt.

G Start 4-Methoxybenzonitrile in Ethanol Catalyst Add 10% Pd/C Start->Catalyst Hydrogenation Hydrogenation (50 psi H₂) 12 hours Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Product 4-Methoxybenzylamine Concentration->Product Purification Optional Purification (Distillation/Crystallization) Product->Purification

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Part 1: Executive Safety Summary (Immediate Action) 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8) presents a dual-hazard profile: it contains a nitrile group (potential cyanide generator) and an epoxid...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8) presents a dual-hazard profile: it contains a nitrile group (potential cyanide generator) and an epoxide (reactive alkylating agent). Improper disposal can lead to the generation of lethal hydrogen cyanide (HCN) gas or uncontrolled polymerization.

🔴 CRITICAL INCOMPATIBILITIES
  • DO NOT MIX WITH ACIDS: Contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile group, releasing Hydrogen Cyanide (HCN) gas.

  • DO NOT MIX WITH LEWIS ACIDS/BASES (Uncontrolled): Can trigger violent polymerization of the epoxide ring.

⚡ Immediate Spill Response (Small Scale < 10g)
  • Isolate: Evacuate immediate area.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and respirator (organic vapor/acid gas cartridge recommended due to potential HCN risk).

  • Neutralize: Do NOT use acid. Cover with a Basic Hydrolysis Solution (Protocol B below).

  • Disposal: Treat all cleanup materials as hazardous chemical waste (Halogenated/Toxic).

Part 2: Technical Hazard Analysis & Logic

Effective disposal requires understanding the chemical causality of the molecule's functional groups.

Functional GroupHazard MechanismDisposal Implication
Benzonitrile Hydrolysis in acidic media releases HCN. Thermal decomposition releases NOx and CN fumes.MUST be segregated from acidic waste streams.[1][2] Incineration requires nitrogen-rated scrubbers.
Oxirane (Epoxide) Strained ring system. High energy alkylating agent. Mutagenic potential.Requires chemical deactivation (ring-opening) before drain disposal (if permitted) or segregation as "Reactive" waste.
Aryl Chloride Organochlorine stability.Requires high-temperature incineration (1100°C+) to prevent dioxin formation.

The Logic of Deactivation: Standard epoxide quenching often uses dilute acid. This is forbidden for this compound due to the nitrile group. Therefore, we utilize Base-Catalyzed Hydrolysis .

  • Mechanism:[3][4][5] Hydroxide ions (

    
    ) attack the epoxide ring (nucleophilic opening) to form a glycol (diol). Simultaneously, prolonged exposure to base hydrolyzes the nitrile to a carboxylate and ammonia, avoiding HCN generation entirely.
    

Part 3: Waste Classification & Regulatory Data

US EPA (RCRA) Classification: While not explicitly P-listed or U-listed by specific CAS, it is a derivative of Benzonitrile (U019). It must be managed as Hazardous Waste based on characteristics:

  • D003 (Reactivity): Potential cyanide generation.[2]

  • Toxicity: Treat as Toxic.

DOT Shipping Information (for Waste Transport):

  • UN Number: UN 3439

  • Proper Shipping Name: NITRILES, TOXIC, SOLID, N.O.S. (2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile)

  • Hazard Class: 6.1

  • Packing Group: III (Assumed based on similar compounds, verify with SDS)

Part 4: Operational Disposal Protocols

Protocol A: Bulk Waste (Unused Reagent)

Do not treat bulk quantities (>10g) in the laboratory. The heat of reaction from epoxide opening can be dangerous.

  • Packaging: Place the original container inside a clear, sealable secondary bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile"[6]

    • Hazards: "TOXIC," "IRRITANT," "DO NOT ADD ACID."

  • Segregation: Place in the "Solid - Toxic/Organic" waste stream.

    • Note: Ensure the waste container is NOT designated for acidic waste.[1][2]

  • Disposal Path: Lab Pack

    
     High-Temperature Incineration (Commercial Facility).
    
Protocol B: Residue Deactivation & Glassware Cleaning

Use this for: Empty vials, spatulas, and trace spills.

Reagents:

  • Sodium Hydroxide (NaOH) 10% w/v solution (aqueous).

  • Ethanol or Isopropanol (solvent carrier).[7]

Step-by-Step Procedure:

  • Preparation: In a fume hood, prepare a Deactivation Solution : Mix 1 part 10% NaOH with 1 part Ethanol.

  • Application:

    • Glassware: Rinse contaminated glassware with the solution.[2] Let sit for 2 hours . The base will open the epoxide ring and begin hydrolyzing the nitrile.

    • Spills: Cover the spill with a paper towel soaked in the solution.

  • Collection:

    • Collect the rinse liquid into a waste container labeled "Basic Organic Waste (High pH)."

    • Do not mix this rinse with halogenated solvent waste if the pH is > 10, unless approved by your EHS officer (risk of reaction with other waste).

  • Final Wash: Rinse glassware with water and acetone. Dispose of acetone in standard solvent waste.

Part 5: Decision Logic & Workflow (Visualization)

DisposalWorkflow Start Waste Generation 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile QuantityCheck Quantity / Type? Start->QuantityCheck Bulk Bulk Reagent (>10g) or Pure Solid QuantityCheck->Bulk Bulk Solid Trace Trace Residue / Glassware or Small Spill QuantityCheck->Trace Residue/Spill Segregate Segregate: TOXIC SOLIDS *NO ACIDS* Bulk->Segregate Decon Protocol B: Chemical Deactivation (10% NaOH + Ethanol) Trace->Decon LabPack Protocol A: Lab Pack (No Treatment) Incinerate Final Disposal: High-Temp Incineration LabPack->Incinerate Segregate->LabPack Wait Reaction Time: >2 Hours (Ring Opening) Decon->Wait Warning CRITICAL: DO NOT USE ACID Risk of HCN Generation Decon->Warning Neutralize Collect as Basic Waste (pH > 10) Wait->Neutralize Neutralize->Incinerate Commercial Pickup

Figure 1: Decision matrix for safe disposal, emphasizing the prohibition of acidic treatments.

Part 6: References

  • PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile (Related Compound Structure & Safety). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US EPA. (2023). RCRA Waste Codes and Listings (40 CFR Part 261). Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Reference for general nitrile/epoxide handling protocols).

Sources

Handling

Personal protective equipment for handling 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

Comprehensive Safety and Operational Guide: Handling 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile As an application scientist in drug development, handling reactive intermediates requires a rigorous, systems-based appro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile

As an application scientist in drug development, handling reactive intermediates requires a rigorous, systems-based approach to safety. 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile (CAS: 198226-53-8)[1][2] is a specialized building block featuring an epoxide (oxirane) moiety and a halogenated benzonitrile ring. The presence of the strained three-membered epoxide ring makes this molecule susceptible to nucleophilic attack and ring-opening reactions. Consequently, it must be treated as a potential alkylating agent, which carries inherent risks of skin sensitization, irritation, and potential genotoxicity common to glycidyl ethers[3][4].

This guide establishes the mandatory Personal Protective Equipment (PPE) matrix, operational workflows, and disposal protocols required for professional laboratory settings.

Hazard Profile & Risk Assessment

Before establishing PPE protocols, we must define the structural alerts of the compound. While specific, comprehensive toxicological data for this exact CAS may be limited in standard databases, the structural components dictate a conservative safety approach.

Hazard CategoryStructural AlertPrimary RiskMitigation Strategy
Dermal/Ocular Epoxide (Glycidyl ether)Severe irritation, allergic contact dermatitis, potential alkylation of skin proteins.Impermeable barriers (Nitrile), face shielding.
Inhalation Particulate/AerosolRespiratory tract irritation; potential systemic absorption.Engineering controls (Fume hood), localized exhaust.
Reactivity Oxirane ringExothermic ring-opening if exposed to strong acids, bases, or nucleophiles.Segregated storage; controlled addition rates.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the chemical's ability to permeate standard materials. For 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile, the primary goal is preventing dermal exposure and inhalation of particulates.

  • Hand Protection (Critical): Standard latex gloves offer insufficient protection against reactive organic intermediates. Requirement: Double-gloving with heavy-duty Nitrile gloves (minimum 5 mil thickness).

    • Causality: Epoxides can permeate thin barriers over time. Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated, it must be removed and replaced immediately to prevent breakthrough to the inner glove.

  • Eye and Face Protection: Requirement: ANSI Z87.1-compliant chemical splash goggles. If handling larger quantities (>50g) or performing transfers where dust generation is high, a full face shield over the goggles is mandatory.

    • Causality: The benzonitrile and epoxide moieties can cause severe corneal damage upon contact. Safety glasses with side shields are inadequate for splash or fine dust hazards.

  • Body Protection: Requirement: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned to the neck, with sleeves extended over the inner glove cuffs.

  • Respiratory Protection: Requirement: Primary handling must occur within a certified chemical fume hood (face velocity of 80-100 fpm). If engineering controls are compromised or bulk transfer is required outside a hood, a NIOSH-approved half-mask respirator with P100 particulate filters and organic vapor cartridges is required.

Operational Workflow: Step-by-Step Handling

Every protocol must be a self-validating system to ensure containment.

Step 1: Pre-Operation Verification

  • Verify fume hood continuous flow monitor is in the safe zone.

  • Clear the workspace of incompatible materials (strong acids, strong bases, amines, and strong oxidizers).

  • Stage all necessary weighing boats, anti-static spatulas, and secondary containment vessels inside the hood.

Step 2: Material Transfer

  • Don all required PPE (Double nitrile gloves, goggles, lab coat).

  • Open the primary container of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile only within the lower 6 inches of the fume hood sash to maximize capture velocity.

  • Use an anti-static, grounded spatula to transfer the solid. This prevents static discharge which can scatter fine powders.

  • Weigh the material in a tared, sealable vial. Seal the vial before removing it from the balance area.

Step 3: Post-Transfer Decontamination

  • Wipe down the balance and surrounding hood surface with a solvent compatible with the compound (e.g., a small amount of isopropanol or ethanol on a disposable wipe) to dissolve and capture any microscopic dust.

  • Dispose of the outer gloves and the wipe in the designated solid hazardous waste container.

Spill Response and Disposal Plan

Improper disposal of reactive intermediates can lead to dangerous cross-reactions in waste streams.

Spill Response Protocol:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area.

  • Contain: Cover the spilled powder with a damp absorbent pad or an inert absorbent material (e.g., vermiculite) to prevent aerosolization. Do not sweep dry powder.

  • Collect: Carefully scoop the absorbed mixture using a non-sparking tool into a wide-mouth hazardous waste container.

  • Decontaminate: Wash the area with a mild detergent solution, followed by a water rinse.

Waste Disposal Plan:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a clearly labeled "Hazardous Solid Waste - Toxic/Reactive Organic" container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, DMF), the waste must be collected in a designated halogenated organic waste carboy. Crucial: Ensure the waste carboy does not contain concentrated acids or amines, which could catalyze an uncontrolled, exothermic epoxide ring-opening reaction.

Workflow Visualization

SafeHandling Start Risk Assessment & PPE Donning Hood Fume Hood Verification Start->Hood Handling Material Transfer & Synthesis Hood->Handling Spill Spill Scenario Handling->Spill Accidental Release Disposal Waste Segregation & Disposal Handling->Disposal Cleanup Decontamination Protocol Spill->Cleanup Cleanup->Disposal

Caption: Operational workflow for handling reactive epoxide intermediates, from PPE donning to disposal.

References

  • Chemsrc. (n.d.). (S)-Glycidyl nosylate | CAS#:115314-14-2 [Reference for glycidyl ether structural hazards]. Retrieved March 2, 2026, from [Link]

  • Chemsrc. (n.d.). (R)-(-)-Epichlorohydrin | CAS#:51594-55-9 [Reference for epoxide structural hazards]. Retrieved March 2, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
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2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
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